Product packaging for APN-PEG4-tetrazine(Cat. No.:)

APN-PEG4-tetrazine

Cat. No.: B12417471
M. Wt: 587.6 g/mol
InChI Key: GBNWDBHIIMJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

APN-PEG4-tetrazine is a useful research compound. Its molecular formula is C30H33N7O6 and its molecular weight is 587.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H33N7O6 B12417471 APN-PEG4-tetrazine

Properties

Molecular Formula

C30H33N7O6

Molecular Weight

587.6 g/mol

IUPAC Name

4-(2-cyanoethynyl)-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C30H33N7O6/c31-12-1-2-24-3-9-27(10-4-24)30(39)32-13-15-41-17-19-43-21-20-42-18-16-40-14-11-28(38)33-22-25-5-7-26(8-6-25)29-36-34-23-35-37-29/h3-10,23H,11,13-22H2,(H,32,39)(H,33,38)

InChI Key

GBNWDBHIIMJYSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C#CC#N)C3=NN=CN=N3

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of APN-PEG4-Tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-PEG4-tetrazine is a heterobifunctional linker of significant interest in the field of bioconjugation and antibody-drug conjugate (ADC) development. Its unique architecture combines a cysteine-reactive 3-arylpropiolonitrile (APN) moiety with a hydrophilic polyethylene glycol (PEG4) spacer and a bioorthogonal tetrazine group. This strategic design offers enhanced stability and versatility in the site-specific modification of biomolecules. This technical guide provides a comprehensive overview of the structure of this compound, supported by available data and experimental insights.

Core Structure and Components

The chemical structure of this compound is comprised of three key functional domains: the APN group, a PEG4 linker, and a tetrazine ring. Its chemical formula is C30H33N7O6 with a molecular weight of 587.63 g/mol .[1]

  • 3-Arylpropiolonitrile (APN) Moiety: The APN group is an electron-deficient alkyne derivative that exhibits high selectivity for the thiol group of cysteine residues in proteins.[2] This specificity allows for the targeted and stable covalent modification of proteins and antibodies. The resulting thioether linkage is notably more stable than the adducts formed with traditional maleimide-based linkers, which can be prone to retro-Michael addition and subsequent payload loss in vivo.[2][3][4]

  • Polyethylene Glycol (PEG4) Linker: A four-unit polyethylene glycol spacer is integrated into the linker's backbone. This hydrophilic chain enhances the solubility of the entire molecule in aqueous buffers, which is crucial for bioconjugation reactions. The PEG4 linker also provides spatial separation between the conjugated biomolecule and the tetrazine moiety, minimizing potential steric hindrance and preserving the biological activity of the protein.

  • Tetrazine Moiety: The 1,2,4,5-tetrazine ring is a key component for bioorthogonal chemistry. It participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient conjugation even at low concentrations in complex biological environments without the need for a catalyst.

The interconnectedness of these components allows for a two-step conjugation strategy. First, the APN group reacts with a cysteine residue on a target protein. Subsequently, the tetrazine group can be used to "click" a payload, such as a drug molecule or an imaging agent, that has been functionalized with a TCO group.

Structural Visualization

The following diagram illustrates the chemical structure of this compound.

APN_PEG4_tetrazine apn_aryl apn_c1 C apn_aryl->apn_c1 apn_link apn_aryl->apn_link apn_c2 C apn_c1->apn_c2 apn_n N apn_c2->apn_n peg_o1 O apn_link->peg_o1 peg_c1 peg_o1->peg_c1 peg_c2 peg_c1->peg_c2 peg_o2 O peg_c2->peg_o2 peg_c3 peg_o2->peg_c3 peg_c4 peg_c3->peg_c4 peg_o3 O peg_c4->peg_o3 peg_c5 peg_o3->peg_c5 peg_c6 peg_c5->peg_c6 peg_o4 O peg_c6->peg_o4 peg_c7 peg_o4->peg_c7 peg_c8 peg_c7->peg_c8 tz_aryl peg_c8->tz_aryl tz_c1 C tz_n1 N tz_c1->tz_n1 tz_n2 N tz_n1->tz_n2 tz_c2 C tz_n2->tz_c2 tz_n3 N tz_c2->tz_n3 tz_n4 N tz_n3->tz_n4 tz_n4->tz_c1 tz_aryl->tz_c1

Caption: Chemical structure of this compound.

Quantitative Data Summary

While specific kinetic and stability data for this compound are not extensively published in peer-reviewed literature, the performance of its constituent parts is well-documented.

ParameterComponentObservationReference(s)
Reactivity APN (3-Arylpropiolonitrile)Highly chemoselective for cysteine residues.
TetrazineExceptionally fast reaction kinetics with trans-cyclooctene (TCO), with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.
Stability APN-Cysteine ConjugateSuperior stability in aqueous media, human plasma, and living cells compared to maleimide-cysteine adducts. In one study, substantial cleavage of a maleimide-based conjugate was observed in vitro, while no cleavage of the APN-based conjugate was detected. The in vivo serum half-life of an APN-conjugated protein was significantly longer than its maleimide-conjugated counterpart.
Tetrazine MoietyStability is influenced by substituents. Electron-donating groups generally enhance stability.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein

Materials:

  • Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-9.0.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Desalting columns or size-exclusion chromatography (SEC) system.

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must first be reduced. A common reducing agent is tris(2-carboxyethyl)phosphine (TCEP). Incubate the protein with a 10-50 fold molar excess of TCEP for 1-2 hours at room temperature or 37°C. Remove excess TCEP using a desalting column, exchanging the protein into the reaction buffer.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. A molar excess of the linker (e.g., 5-20 fold) is typically used. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation.

  • Purification: Remove excess, unreacted linker using a desalting column or SEC. The purified protein-APN-PEG4-tetrazine conjugate can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Functionalized Molecule

Materials:

  • Purified protein-APN-PEG4-tetrazine conjugate.

  • TCO-functionalized molecule (e.g., drug, fluorescent dye).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • SEC system for purification.

Procedure:

  • Reaction Setup: Combine the protein-APN-PEG4-tetrazine conjugate with the TCO-functionalized molecule in the reaction buffer. A slight molar excess (e.g., 1.5 to 5 equivalents) of the TCO-molecule is typically used.

  • Incubation: The reaction is generally rapid and can be incubated for 30-60 minutes at room temperature. Reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final conjugate to remove any unreacted TCO-molecule using SEC or another suitable chromatography method.

  • Characterization: Analyze the final antibody-drug conjugate (ADC) or labeled protein using appropriate techniques to confirm successful conjugation, purity, and, if applicable, biological activity.

Signaling Pathways and Experimental Workflows

The utility of this compound is often realized in the context of creating targeted therapeutics like ADCs. The following diagrams illustrate the conceptual workflow and a simplified signaling pathway.

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Antibody Cysteine-containing Antibody Conjugated_Ab Antibody-Tetrazine Conjugate Antibody->Conjugated_Ab APN_Linker This compound APN_Linker->Conjugated_Ab Conjugated_Ab2 Antibody-Tetrazine Conjugate TCO_Payload TCO-functionalized Payload (Drug/Probe) Final_ADC Antibody-Drug Conjugate (ADC) TCO_Payload->Final_ADC Conjugated_Ab2->Final_ADC

Caption: Experimental workflow for ADC synthesis.

adc_signaling_pathway ADC ADC (Antibody-Drug Conjugate) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Active Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

An In-Depth Technical Guide to APN-PEG4-tetrazine: Properties, Specifications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and applications of APN-PEG4-tetrazine, a heterobifunctional linker critical in the field of bioconjugation. Detailed experimental protocols, data tables for easy reference, and workflow diagrams are included to facilitate its effective use in research and development.

Core Chemical Properties and Specifications

This compound is a versatile chemical tool designed for the precise and stable linkage of biomolecules. It features three key components: an arylpropiolonitrile (APN) group for selective reaction with thiols, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tetrazine moiety for bioorthogonal "click" chemistry.[1]

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₀H₃₃N₇O₆[1]
Molecular Weight 587.63 g/mol [1]
Appearance Red oil[1]
Purity >90%[1]

Table 2: Specifications for Handling and Storage

SpecificationDetailsReference
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO
Storage Conditions Store at -20°C

Mechanism of Action and Key Applications

This compound is primarily employed as a crosslinker in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its utility stems from its two distinct reactive ends, enabling a two-step conjugation strategy.

First, the APN group reacts with the thiol group of a cysteine residue on a biomolecule, such as an antibody. This reaction is highly chemoselective and forms a stable thioether bond. This method is an alternative to maleimide chemistry and has been shown to form highly stable conjugates in aqueous media, human plasma, and even in living cells.

Second, the tetrazine group can undergo an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click" reaction is exceptionally fast, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds efficiently under mild, aqueous conditions without the need for a catalyst.

This dual reactivity allows for the precise, site-specific conjugation of a payload (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent) to a targeting biomolecule. The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.

This compound bioconjugation workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation process. Optimization may be required for specific biomolecules and payloads.

Protocol 1: Cysteine-Specific Conjugation of this compound to a Protein

This protocol outlines the reaction of the APN moiety with a free cysteine on a protein, such as an antibody.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column or ultrafiltration device for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in the desired reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP or DTT, followed by removal of the reducing agent.

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound using a size-exclusion chromatography column (e.g., a desalting column) or by ultrafiltration, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance of the tetrazine (around 520-540 nm), or by mass spectrometry.

Protocol 2: Tetrazine-TCO Ligation for Payload Conjugation

This protocol describes the bioorthogonal "click" reaction between the tetrazine-modified protein and a TCO-functionalized payload.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized payload (e.g., TCO-drug, TCO-fluorophore)

  • Reaction Buffer: PBS, pH 6.0-9.0

  • SEC column or other purification system

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-functionalized payload in a compatible solvent (e.g., DMSO, DMF, or aqueous buffer).

    • Ensure the tetrazine-modified protein is in the desired reaction buffer.

  • Ligation Reaction:

    • Add a 1.1 to 2.0 molar excess of the TCO-functionalized payload to the tetrazine-modified protein solution.

    • Incubate the reaction at room temperature. The reaction is typically rapid and can be complete within 10-60 minutes. The progress can be monitored by the disappearance of the tetrazine's color or by analytical techniques like HPLC or LC-MS.

  • Purification:

    • Purify the final conjugate to remove any unreacted payload using an appropriate method such as size-exclusion chromatography.

G cluster_thiol_conjugation Protocol 1: Thiol-APN Conjugation cluster_click_reaction Protocol 2: Tetrazine-TCO Ligation prep_protein Prepare Protein (1-10 mg/mL in PBS, pH 7.5-9.0) conjugate Incubate Protein + Linker (5-20x molar excess of linker) RT, 2-12h prep_protein->conjugate prep_linker Prepare this compound (10 mM in DMSO/DMF) prep_linker->conjugate purify1 Purify Conjugate (SEC or Ultrafiltration) conjugate->purify1 ligate Incubate Tetrazine-Protein + TCO-Payload (1.1-2.0x molar excess of payload) RT, 10-60 min purify1->ligate Tetrazine-modified Protein prep_tco Prepare TCO-Payload prep_tco->ligate purify2 Purify Final Conjugate (SEC) ligate->purify2

Experimental workflow for this compound.

Summary of Reaction Parameters

Table 3: Recommended Reaction Conditions for Cysteine-Specific Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 9.0Higher pH can increase the reaction rate but may affect protein stability.
Temperature Room Temperature
Reaction Time 2 - 12 hoursReaction progress can be monitored by LC-MS.
Molar Excess of Linker 5 - 20 foldShould be optimized for the specific protein to achieve the desired degree of labeling.

Table 4: Recommended Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended RangeNotes
pH 6.0 - 9.0The reaction is generally insensitive to pH within this range.
Temperature Room Temperature
Reaction Time 10 - 60 minutesThe iEDDA reaction is extremely fast.
Molar Excess of TCO-Payload 1.1 - 2.0 foldA slight excess is typically sufficient to drive the reaction to completion.

By leveraging the unique properties of this compound and following these established protocols, researchers can effectively construct well-defined and stable bioconjugates for a wide array of applications in drug delivery, diagnostics, and fundamental biological studies.

References

A Technical Guide to the Bioorthogonal Chemistry of APN-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, quantitative kinetics, and experimental protocols related to the APN-PEG4-tetrazine linker and its application in bioorthogonal chemistry. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical biology, drug development, and molecular imaging.

Introduction to this compound

This compound is a heterobifunctional linker designed for two-step bioconjugation strategies. It combines two distinct reactive moieties, enabling the sequential and specific linkage of different molecular entities.

  • APN (3-Arylpropiolonitrile) Moiety : This functional group exhibits high reactivity and selectivity towards thiol groups, particularly the side chains of cysteine residues in proteins. This allows for the initial, site-specific attachment of the linker to a biomolecule of interest.

  • PEG4 (Four-Unit Polyethylene Glycol) Spacer : The PEG4 spacer is a hydrophilic linker that enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize potential immunogenicity.

  • Tetrazine Moiety : As a key component of the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction, the tetrazine group reacts with exceptional speed and selectivity with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is the cornerstone of its bioorthogonal utility.[1][2][3]

The strategic design of this compound allows for precise control over the assembly of complex biomolecular constructs, such as antibody-drug conjugates (ADCs), where a targeting antibody is first labeled with the APN end of the linker, followed by the attachment of a therapeutic payload via the tetrazine-TCO reaction.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The bioorthogonal reaction of the tetrazine moiety proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2] This reaction is renowned for its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological environments with minimal side reactions.[1]

The reaction mechanism can be summarized in two main steps:

  • [4+2] Cycloaddition : The electron-deficient tetrazine (diene) undergoes a rapid [4+2] cycloaddition with an electron-rich, strained dienophile, such as trans-cyclooctene (TCO). This step is the rate-determining step of the reaction and results in the formation of a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction : The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine product, which can then tautomerize.

The release of nitrogen gas is the sole byproduct of this ligation, highlighting the clean and efficient nature of this bioorthogonal reaction.

IEDDA_Mechanism Tetrazine Tetrazine Plus1 + Tetrazine->Plus1 TCO trans-Cyclooctene (TCO) TS [4+2] Cycloaddition (Rate-Determining) TCO->TS Plus1->TCO Intermediate Unstable Intermediate TS->Intermediate N2 N₂ Gas Intermediate->N2 Plus2 + Intermediate->Plus2 Retro-Diels-Alder Product Stable Dihydropyridazine Plus2->Product Bioconjugation_Workflow Start Start: Purified Protein (e.g., Antibody with Cysteine) Step1 Step 1: Thiol-APN Reaction Incubate protein with this compound Start->Step1 Purification1 Purification 1 Remove excess linker (e.g., SEC) Step1->Purification1 Intermediate_Product Intermediate: Tetrazine-labeled Protein Purification1->Intermediate_Product Step2 Step 2: Tetrazine-TCO Ligation Add TCO-modified molecule (e.g., drug, dye) Intermediate_Product->Step2 Purification2 Purification 2 Remove excess TCO-molecule (e.g., SEC) Step2->Purification2 Final_Product Final Product: Bioconjugate (e.g., ADC) Purification2->Final_Product

References

The Pivotal Role of the PEG4 Spacer in APN-PEG4-Tetrazine Functionality: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function and significance of the tetraethylene glycol (PEG4) spacer within the heterobifunctional linker, APN-PEG4-tetrazine. This linker is instrumental in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), by enabling precise, stable, and effective linkage of therapeutic payloads to targeting moieties. Here, we delve into the core functionalities imparted by the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Core Functions of the PEG4 Spacer in Bioconjugation

The incorporation of a PEG4 spacer into the this compound linker architecture is a strategic design choice that addresses several critical challenges in the development of complex biologics. The primary roles of this discrete polyethylene glycol chain are multifaceted, enhancing the overall performance and therapeutic potential of the resulting conjugate.

Enhanced Hydrophilicity and Solubility: A paramount function of the PEG4 spacer is to increase the hydrophilicity of the entire ADC construct.[1][2] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the PEG4 spacer effectively shields the hydrophobic drug, mitigating these issues and allowing for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising stability.[]

Improved Pharmacokinetics: The PEG4 spacer significantly influences the pharmacokinetic (PK) profile of the bioconjugate. By increasing hydrophilicity, the PEG spacer contributes to a longer circulation half-life and an altered biodistribution.[1] This leads to prolonged exposure of the target tissue to the therapeutic agent and can improve the overall therapeutic index.[1] Studies have demonstrated a direct correlation between PEG spacer length and improved PK parameters, with longer PEG chains generally leading to slower clearance and increased overall exposure (AUC).

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the antibody and the conjugated payload. This separation is crucial for preserving the biological activity of the antibody by preventing the payload from sterically hindering the antigen-binding site. This spacing also ensures that the tetrazine moiety is accessible for efficient bioorthogonal click chemistry reactions.

Biocompatibility and Reduced Immunogenicity: Polyethylene glycol is a well-established biocompatible polymer that is generally considered non-immunogenic. The presence of the PEG4 spacer can help to mask the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.

Data Presentation: The Impact of PEG Spacer Length on ADC Properties

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of an ADC. The following tables summarize quantitative data from various studies, highlighting the influence of PEG spacer length on key performance indicators such as drug-to-antibody ratio (DAR) and pharmacokinetic parameters.

PEG Spacer LengthAverage DARReference
PEG42.5
PEG65.0
PEG84.8
PEG123.7
PEG243.0
Table 1: Influence of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR). This data suggests that intermediate-length PEG spacers may facilitate higher drug loading.
ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)Reference
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker 4 units 160 5,600 11
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8
Table 2: Pharmacokinetic Profile Comparison of ADCs with Varying PEG Spacer Lengths. This data, synthesized from a study on PEGylated glucuronide-MMAE linkers, demonstrates that increasing PEG length generally improves pharmacokinetic parameters, with a plateau observed around 8-12 PEG units.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs utilizing the this compound linker. The following protocols provide a framework for key experimental procedures.

Synthesis of this compound
Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol describes the conjugation of this compound to a biomolecule containing a free thiol group, such as a cysteine residue in an antibody or peptide.

Materials:

  • Thiol-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

  • This compound dissolved in a compatible organic solvent (e.g., DMSO or DMF)

  • Reducing agent (if reducing disulfide bonds, e.g., TCEP)

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation (if necessary): If conjugating to a cysteine residue from a reduced interchain disulfide bond, partially reduce the antibody using a mild reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is a common starting point. Immediately after incubation, remove the excess TCEP using a desalting column.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the thiol-containing biomolecule. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted this compound by adding a quenching solution like N-acetylcysteine.

  • Purification: Purify the tetrazine-modified biomolecule from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Bioorthogonal "Click" Reaction with a TCO-Modified Payload

This protocol describes the inverse electron demand Diels-Alder (iEDDA) cycloaddition between the tetrazine-modified biomolecule and a trans-cyclooctene (TCO)-functionalized payload.

Materials:

  • Purified tetrazine-modified biomolecule

  • TCO-functionalized payload (e.g., TCO-drug)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Reaction Setup: Combine the tetrazine-modified biomolecule and the TCO-functionalized payload in the reaction buffer. A slight molar excess of the TCO-payload (e.g., 1.5-3 equivalents per tetrazine) is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is generally rapid and can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification: Purify the final ADC from unreacted TCO-payload using an appropriate method such as SEC.

Characterization of the this compound Conjugate

3.4.1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method is a straightforward approach to determine the average DAR.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).

  • Determine the molar extinction coefficients of the antibody at 280 nm (εAb,280) and the payload at 280 nm (εDrug,280) and at its λmax (εDrug,λmax).

  • Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law:

    • A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l

    • Aλmax = εDrug,λmax * CDrug * l

  • The DAR is then calculated as the molar ratio of the drug to the antibody (CDrug / CAb).

3.4.2. Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity and aggregation of the ADC.

Procedure:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the ADC sample.

  • Monitor the elution profile at 280 nm. The chromatogram should show a major peak corresponding to the monomeric ADC, with minimal high molecular weight species (aggregates) or fragments.

3.4.3. Mass Spectrometry (MS)

MS is a powerful technique to confirm the identity and determine the drug distribution of the ADC.

Procedure:

  • The ADC sample is typically analyzed under denaturing conditions (for light and heavy chain analysis) or native conditions (for intact ADC analysis).

  • The mass spectrum will show a series of peaks corresponding to the antibody with different numbers of conjugated drug-linker moieties.

  • The average DAR can be calculated from the relative abundance of these species.

Visualization of Pathways and Workflows

Signaling Pathways of Aminopeptidase N (APN/CD13)

Aminopeptidase N (APN), also known as CD13, is a transmembrane metalloprotease that plays a crucial role in various cellular processes, including cell migration, angiogenesis, and tumor progression. Its signaling can be initiated through ligand binding or antibody-mediated crosslinking, leading to the activation of several downstream pathways.

APN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APN APN/CD13 Integrin Integrin APN->Integrin Interaction GPCR GPCR APN->GPCR Interaction PI3K PI3K APN->PI3K Activation MAPK_pathway MAPK Pathway (ERK1/2, JNK, p38) APN->MAPK_pathway Activation Src Src APN->Src Activation AKT Akt PI3K->AKT Activation Transcription Gene Transcription AKT->Transcription MAPK_pathway->Transcription FAK FAK Src->FAK Phosphorylation Cell_Response Cell Migration, Angiogenesis, Proliferation Transcription->Cell_Response Ligand Ligand/ Antibody Ligand->APN Binding/ Crosslinking ADC_Workflow start Start antibody_prep Antibody Thiolation (if necessary) start->antibody_prep conjugation1 Conjugation with This compound antibody_prep->conjugation1 purification1 Purification of Tetrazine-Antibody conjugation1->purification1 conjugation2 Bioorthogonal Click Reaction (iEDDA) purification1->conjugation2 payload_prep TCO-Payload payload_prep->conjugation2 purification2 Purification of ADC conjugation2->purification2 characterization Characterization purification2->characterization dar DAR by UV/Vis characterization->dar sec Purity by SEC-HPLC characterization->sec ms Identity by Mass Spec characterization->ms end End dar->end sec->end ms->end PEG4_Role cluster_adc Antibody-Drug Conjugate cluster_properties Improved Properties Antibody Antibody (Hydrophilic) PEG4 PEG4 Spacer Antibody->PEG4 Payload Payload (Hydrophobic) PEG4->Payload Solubility Increased Solubility PEG4->Solubility PK Improved Pharmacokinetics PEG4->PK Stability Enhanced Stability PEG4->Stability Efficacy Increased Therapeutic Efficacy Solubility->Efficacy PK->Efficacy Stability->Efficacy

References

A Technical Guide to the Solubility and Stability of APN-PEG4-Tetrazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APN-PEG4-tetrazine is a bifunctional linker that is increasingly utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and targeted therapeutics. Its utility is rooted in the bioorthogonal reaction between the tetrazine moiety and a trans-cyclooctene (TCO) group, a cornerstone of "click chemistry." The incorporation of a four-unit polyethylene glycol (PEG4) spacer is intended to enhance its aqueous solubility and minimize immunogenicity. This technical guide provides a comprehensive overview of the known and expected solubility and stability characteristics of this compound in aqueous buffers, based on available data for structurally similar compounds. It also offers detailed experimental protocols for researchers to determine these critical parameters for their specific applications.

Introduction to this compound

This compound is a heterobifunctional linker featuring three key components:

  • An Aliphatic Primary Amine (APN): While the specific structure of the "APN" moiety can vary by supplier, it typically serves as a reactive handle for conjugation to biomolecules.

  • A PEG4 Spacer: This hydrophilic chain of four ethylene glycol units is designed to improve water solubility, reduce aggregation, and provide spatial separation between the conjugated molecules.[1]

  • A Tetrazine Moiety: This is the bioorthogonal reactive group that participates in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a strained alkene, most commonly a trans-cyclooctene (TCO).[2][3] This reaction is known for its exceptionally fast kinetics and high specificity in biological environments.[3]

The primary application of this compound is in the construction of ADCs, where it serves to link a monoclonal antibody to a cytotoxic payload. The workflow for this process is a critical consideration for researchers in this field.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis Antibody Monoclonal Antibody Activated_Antibody Antibody with Exposed Reactive Site Antibody->Activated_Antibody Reduction or Enzymatic Modification Antibody_Linker Antibody-Tetrazine Conjugate Activated_Antibody->Antibody_Linker Conjugation via APN group APN_PEG4_Tetrazine This compound Stock Solution APN_PEG4_Tetrazine->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC iEDDA Click Reaction Drug_TCO TCO-Modified Drug Payload Drug_TCO->ADC Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) QC Quality Control (e.g., HPLC, MS) Purified_ADC->QC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Solubility Profile

The aqueous solubility of this compound is a critical factor for its successful application in bioconjugation reactions, which are typically performed in aqueous buffers.

Expected Solubility

While specific quantitative solubility data for this compound is not widely published, its structural components provide a strong indication of its solubility characteristics. The presence of the hydrophilic PEG4 spacer is known to significantly enhance the aqueous solubility of conjugated molecules.[4] Based on data for similar PEGylated linkers, this compound is expected to be soluble in a range of common solvents used in bioconjugation.

SolventExpected SolubilityNotes
Aqueous Buffers (e.g., PBS) SolubleThe PEG4 spacer enhances aqueous solubility. The exact limit should be determined experimentally.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) SolubleAnother common organic solvent for dissolving linkers.
Acetonitrile SolubleMentioned as a solvent in some product datasheets.
Dichloromethane (DCM) SolubleMentioned as a solvent in some product datasheets.
Experimental Protocol for Determining Aqueous Solubility

A precise understanding of the solubility limit in a specific buffer system is often required. The following protocol, adapted from methodologies for similar compounds, can be used to determine the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC).

Solubility_Protocol cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare a high-concentration stock solution in DMSO Serial_Dilutions Create serial dilutions of the stock solution Stock->Serial_Dilutions Calibration_Curve Generate a calibration curve by HPLC analysis of dilutions Serial_Dilutions->Calibration_Curve Add_Excess Add excess solid This compound to the aqueous buffer of interest Equilibrate Equilibrate the suspension (e.g., 24h with agitation) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Analyze_Supernatant Analyze the supernatant by HPLC Centrifuge->Analyze_Supernatant Quantify Quantify the concentration using the calibration curve Analyze_Supernatant->Quantify

Caption: Protocol for Aqueous Solubility Determination.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV detector (detection wavelength for tetrazine is typically 515-540 nm)

  • C18 reverse-phase HPLC column

  • 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)

  • 0.1% TFA in acetonitrile (Mobile Phase B)

Procedure:

  • Calibration Curve Generation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Create a series of dilutions from the stock solution in the aqueous buffer.

    • Inject known volumes of these standards onto the HPLC system and record the peak area at the characteristic tetrazine absorbance.

    • Plot peak area versus concentration to generate a calibration curve.

  • Solubility Determination:

    • Add an excess amount of solid this compound to a known volume of the aqueous buffer.

    • Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Analyze the filtered supernatant by HPLC using the same method as for the calibration curve.

    • Determine the concentration of this compound in the supernatant by using the calibration curve. This concentration represents the solubility limit.

Stability Profile

The stability of the tetrazine ring is crucial for the successful application of this compound, particularly in experiments involving long incubation times or physiological conditions.

Factors Influencing Tetrazine Stability

The stability of the 1,2,4,5-tetrazine ring in aqueous environments is influenced by several factors:

  • pH: Tetrazines are generally more stable in neutral to mildly acidic conditions (pH 6.0-7.5). Both strongly acidic and basic conditions can accelerate the degradation of the tetrazine ring.

  • Temperature: Higher temperatures can increase the rate of degradation. For long-term storage, -20°C is recommended.

  • Substituents: The electronic properties of the substituents on the tetrazine ring play a significant role. Electron-donating groups tend to enhance stability, while electron-withdrawing groups can decrease stability.

  • Biological Media: The presence of nucleophiles and other components in biological media, such as fetal bovine serum (FBS), can lead to faster degradation compared to simple aqueous buffers.

Expected Stability
ConditionExpected StabilityNotes
Solid, -20°C, Desiccated HighRecommended for long-term storage.
Aqueous Buffer (pH 6.0-7.5), 4°C GoodSuitable for short-term storage of working solutions.
Aqueous Buffer (pH 7.4), 37°C ModerateDegradation is expected over time; should be determined experimentally.
Biological Media (e.g., with FBS), 37°C LowerIncreased potential for degradation compared to buffer alone.
Experimental Protocol for Assessing Aqueous Stability

The stability of this compound can be monitored by tracking the decrease in its characteristic absorbance in the visible range (typically 515-540 nm) over time.

Stability_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis Prepare_Solution Prepare a solution of This compound in the buffer of interest Incubate Incubate the solution at the desired temperature (e.g., 37°C) Prepare_Solution->Incubate Measure_Absorbance At various time points, measure the absorbance at ~520 nm Incubate->Measure_Absorbance Plot_Data Plot absorbance vs. time Measure_Absorbance->Plot_Data Calculate_HalfLife Calculate the half-life (t½) Plot_Data->Calculate_HalfLife

Caption: Protocol for Aqueous Stability Assessment.

Materials:

  • This compound

  • Aqueous buffer(s) of interest (e.g., PBS at various pH values) or biological media

  • UV-Vis spectrophotometer or HPLC with a UV detector

  • Temperature-controlled incubator or water bath

Procedure using a Spectrophotometer:

  • Sample Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 0.2 mM from a DMSO stock, keeping the final DMSO concentration low, e.g., <1%).

  • Initial Measurement: Immediately measure the initial absorbance (A₀) at the λₘₐₓ of the tetrazine (around 515-540 nm).

  • Incubation: Incubate the solution at the desired temperature (e.g., 37°C).

  • Time-Point Measurements: At regular intervals, take an aliquot of the solution and measure the absorbance (Aₜ) at the same wavelength.

  • Data Analysis:

    • Plot the percentage of remaining tetrazine ([Aₜ / A₀] * 100) against time.

    • The half-life (t½) is the time at which the absorbance has decreased to 50% of its initial value.

Procedure using HPLC:

An HPLC-based method can provide more accurate quantification, especially in complex media.

  • Follow the same sample preparation and incubation steps.

  • At each time point, inject a fixed volume of the solution onto an HPLC system.

  • Monitor the peak area of the this compound.

  • Plot the percentage of the remaining peak area relative to the initial peak area against time to determine the half-life.

Conclusion and Recommendations

This compound is a valuable tool in bioconjugation and drug development, with its PEG4 spacer conferring favorable aqueous solubility. While specific quantitative data for this exact linker is not extensively published, the general principles governing the solubility and stability of PEGylated tetrazines provide a strong framework for its use. The stability of the tetrazine moiety is pH and temperature-dependent, with optimal stability in neutral to slightly acidic buffers at lower temperatures.

For critical applications, it is strongly recommended that researchers experimentally determine the precise solubility and stability of this compound in their specific buffer systems and under their experimental conditions, using the protocols outlined in this guide. Proper handling and storage, including long-term storage at -20°C in a desiccated, light-protected environment, are essential to ensure the integrity and reactivity of this linker.

References

An In-Depth Technical Guide to APN-PEG4-Tetrazine for Site-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of APN-PEG4-tetrazine, a heterobifunctional linker enabling precise, site-specific bioconjugation. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in creating stable and effective bioconjugates, such as antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical tool designed for the stable and specific linkage of biomolecules. It comprises three key functional components:

  • 3-Arylpropiolonitrile (APN): An electron-deficient alkyne derivative that exhibits high selectivity for thiol groups, particularly the side chains of cysteine residues in proteins. This moiety forms a stable thioether linkage, overcoming the stability issues associated with traditional maleimide-based conjugations.[1]

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting bioconjugate in aqueous environments.[2] The PEG spacer can also reduce the immunogenicity of the final product.

  • Tetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[3][4]

This unique combination of functionalities makes this compound an ideal reagent for two-step, site-specific bioconjugation strategies, particularly in the development of next-generation ADCs and other targeted therapeutics.

Mechanism of Action

The bioconjugation process using this compound typically involves a two-stage approach. First, the APN moiety of the linker is conjugated to a biomolecule containing a free thiol group, such as a cysteine residue on an antibody. This reaction is highly specific and results in a stable thioether bond.

Second, the tetrazine group on the now-modified biomolecule is reacted with a payload molecule that has been functionalized with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This iEDDA reaction is extremely rapid and forms a stable dihydropyridazine linkage, completing the bioconjugation.[2]

Data Presentation

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Formula C30H33N7O6
Molecular Weight 587.63 g/mol
Physical Form Red oil
Solubility DCM, acetonitrile, DMF, DMSO
Storage -20°C
Reaction Kinetics: Inverse-Electron-Demand Diels-Alder (iEDDA)

The reaction between a tetrazine and a trans-cyclooctene (TCO) is one of the fastest bioorthogonal reactions known. The second-order rate constants are influenced by the substituents on both the tetrazine and the TCO, as well as the reaction conditions.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂)ConditionsSource(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000 M⁻¹s⁻¹9:1 MeOH:water
3,6-diphenyl-s-tetrazinetrans-cyclooctene160 times faster than original TCO with s-TCO-
3,6-dipyridyl-s-tetrazine derivativediol-derivatized a-TCO(150 ± 8) x 10³ M⁻¹s⁻¹-
Hydrogen substituted tetrazinesTCO30,000 M⁻¹s⁻¹PBS, 37°C
StyreneTetrazine4.0 ± 0.1 x 10⁻³ M⁻¹s⁻¹-
In Vivo Stability of APN-Cysteine Conjugates

A key advantage of APN-based conjugation over traditional maleimide-based methods is the enhanced stability of the resulting thioether bond. This is particularly crucial for ADCs, where premature cleavage of the drug from the antibody in circulation can lead to off-target toxicity and reduced efficacy.

ConjugateSerum Half-Life (t½, late phase)Source(s)
AgUox-MAL-HSA (Maleimide linkage)12.0 h
AgUox-APN-HSA (APN linkage)17.1 h

These results demonstrate that the thiol-APN linkage is significantly more stable in vivo compared to the thiol-maleimide linkage.

Experimental Protocols

The following protocols provide a general framework for the site-specific conjugation of a payload to an antibody using this compound. Optimization may be required for specific antibodies and payloads.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the APN moiety to free cysteine residues on an antibody. If the antibody does not have accessible free cysteines, interchain disulfide bonds can be selectively reduced.

Materials:

  • Antibody of interest

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (if disulfide reduction is needed)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns or other protein purification system (e.g., Size Exclusion Chromatography - SEC)

  • Anhydrous DMSO or DMF for dissolving this compound

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

    • If the antibody buffer contains components that can interfere with the reaction (e.g., other thiol-containing molecules), perform a buffer exchange into the Reaction Buffer using a desalting column.

  • Disulfide Bond Reduction (if necessary):

    • Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at room temperature or 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column, buffer exchanging the antibody back into the Reaction Buffer.

  • Conjugation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Quenching and Purification:

    • (Optional) Quench any unreacted this compound by adding a quenching reagent like N-acetylcysteine.

    • Purify the tetrazine-modified antibody from excess linker and byproducts using a desalting column or SEC.

Protocol 2: iEDDA "Click" Reaction with a TCO-Modified Payload

This protocol describes the final step of conjugating the tetrazine-modified antibody to a payload functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Protein purification system (e.g., SEC, HIC)

  • Anhydrous DMSO or DMF for dissolving the TCO-payload

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-functionalized payload in a compatible solvent (e.g., anhydrous DMSO or DMF).

    • Ensure the tetrazine-modified antibody is in the appropriate Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Ligation Reaction:

    • Add a slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-functionalized payload to the tetrazine-modified antibody solution.

    • Incubate the reaction at room temperature for 5-30 minutes. The reaction is typically very fast, and the progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by analytical methods like UV-Vis spectroscopy (monitoring the absorbance at ~520-540 nm).

  • Purification of the Antibody-Payload Conjugate:

    • Purify the final conjugate to remove any unreacted payload and other impurities. Size Exclusion Chromatography (SEC) is commonly used for this purpose. For a more refined purification and to separate species with different drug-to-antibody ratios (DAR), Hydrophobic Interaction Chromatography (HIC) can be employed.

  • Characterization:

    • Analyze the final antibody-payload conjugate using techniques such as SDS-PAGE, Mass Spectrometry, and HIC to confirm successful conjugation, determine the DAR, and assess purity and homogeneity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow Ab Antibody with Accessible Cysteine Tz_Ab Tetrazine-Modified Antibody Ab->Tz_Ab Thiol-APN Reaction (pH 7.0-9.0) APN_Linker This compound APN_Linker->Tz_Ab Purification1 Purification (e.g., SEC) Tz_Ab->Purification1 TCO_Payload TCO-Functionalized Payload ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC Purification2 Purification (e.g., SEC/HIC) ADC->Purification2 Purification1->ADC iEDDA Click Reaction Analysis Characterization (MS, HIC, SDS-PAGE) Purification2->Analysis

Caption: A generalized experimental workflow for creating an antibody-drug conjugate.

G cluster_mechanism iEDDA Reaction Mechanism Reactants Tetrazine + trans-Cyclooctene (TCO) Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Inverse Electron Demand Diels-Alder Intermediate Unstable Intermediate Transition_State->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder (N₂ Extrusion) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

References

An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

The inverse electron demand Diels-Alder (iEDDA) reaction, particularly involving 1,2,4,5-tetrazines, has become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction kinetics, high degree of specificity, and ability to proceed in complex biological environments without a catalyst have established it as an indispensable tool for researchers, scientists, and drug development professionals.[1][2] This guide provides a deep dive into the core principles, quantitative data, and experimental protocols of the tetrazine iEDDA reaction, designed to facilitate its successful implementation in research and development. Applications range from cellular imaging and proteomics to pre-targeted drug delivery and materials science.[1][3]

Core Principles and Reaction Mechanism

The tetrazine iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne. In contrast to the classical Diels-Alder reaction, the energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap between these frontier molecular orbitals leads to a faster reaction rate.

The mechanism proceeds in a two-step sequence:

  • A concerted [4+2] cycloaddition between the tetrazine and the dienophile forms a highly unstable, strained bicyclic intermediate.

  • This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).

  • The resulting product is a stable 4,5-dihydropyridazine, which may subsequently isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine, especially if the dienophile was an alkyne.

iEDDA_Mechanism cluster_reactants Reactants cluster_intermediates Transition State & Intermediates cluster_product Product Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (e.g., trans-Cyclooctene) (Electron-rich) Dienophile->Intermediate N2 N₂ Gas Intermediate->N2 Product Dihydropyridazine Adduct Intermediate->Product Retro [4+2] (N₂ release)

Diagram 1: General mechanism of the tetrazine iEDDA reaction.

Quantitative Data: Reaction Kinetics and Stability

The selection of the tetrazine and dienophile is critical for experimental success. Reactivity can be tuned over several orders of magnitude. Electron-withdrawing substituents on the tetrazine (e.g., pyridyl groups) lower its LUMO energy, increasing the reaction rate. Conversely, highly strained dienophiles, such as trans-cyclooctene (TCO), have a raised HOMO energy, which also dramatically accelerates the reaction.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

Tetrazine Derivative Dienophile Rate Constant (k₂) M⁻¹s⁻¹ Solvent / Conditions Reference(s)
3,6-di-(2-pyridyl)-s-tetrazine trans-Cyclooctene (TCO) 2000 9:1 Methanol/Water
3,6-di-(2-pyridyl)-s-tetrazine Norbornene 1.9 Not specified
3,6-di-(2-pyridyl)-s-tetrazine Bicyclononyne (BCN) 118 Methanol
3,6-diphenyl-s-tetrazine trans-Cyclooctene (TCO) 19.1 Methanol, 25°C
3,6-diphenyl-s-tetrazine Strained trans-cyclooctene 3100 Methanol, 25°C
Hydrogen-substituted tetrazine trans-Cyclooctene (TCO) up to 30,000 Not specified
Methyl-substituted tetrazine trans-Cyclooctene (TCO) ~1000 Not specified
Triazolyl-tetrazine axial-TCO 10,332 PBS, 37°C

| ATTO-tetrazines | trans-Cyclooctene (TCO) | up to 1000 | Not specified | |

The stability of the tetrazine moiety in aqueous environments is another critical consideration, especially for in vivo applications or experiments requiring long incubation times. Generally, tetrazines with highly electron-withdrawing groups that accelerate the iEDDA reaction are less stable in aqueous media.

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine Derivative Conditions Stability Metric Reference(s)
Dipyridyl-s-tetrazine (2a) 1:9 DMSO/PBS, 37°C ~15-40% remaining after 12h
Pyrimidyl-substituted (2f, 2g) 1:9 DMSO/PBS, 37°C ~15-40% remaining after 12h
Phenyl-tetrazines (2c, 2h) 1:9 DMSO/PBS, 37°C >75% remaining after 12h
Pyridyl-tetrazine (Py-Tz) DMEM + 10% FBS, 37°C <13% remaining after 48h
Methyl-tetrazine (Me-Tz) DMEM + 10% FBS, 37°C >63% remaining after 48h

| Triazolyl-tetrazine (3b) | DMEM + 10% FBS, 37°C | >63% remaining after 48h | |

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine ligations. Below are representative protocols for tetrazine synthesis and a typical bioconjugation workflow.

This procedure is representative of the Pinner synthesis, a classical route to generate 3,6-disubstituted-1,2,4,5-tetrazines from nitriles and hydrazine, followed by oxidation.

Materials:

  • Appropriate nitrile precursors (e.g., 2-cyanopyridine)

  • Anhydrous hydrazine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid or HCl

  • Organic solvent for extraction (e.g., dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under an inert nitrogen atmosphere, combine the desired nitrile (e.g., 2-cyanopyridine, 2.0 mmol) with anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated for 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation to Tetrazine: After the initial reaction is complete, cool the mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂). Following this, add glacial acetic acid or dilute HCl dropwise. The reaction mixture will typically develop a vibrant pink or red color, indicating the formation of the tetrazine ring.

  • Purification: The crude tetrazine product can be extracted into an organic solvent like dichloromethane. Further purification is typically achieved by column chromatography on silica gel to yield the final, colored solid product.

This protocol describes a common bioconjugation workflow: first, an antibody is functionalized with a dienophile (TCO), followed by ligation with a tetrazine-modified molecule.

Bioconjugation_Workflow cluster_prep Step 1: Antibody Preparation cluster_activation Step 2: TCO Functionalization cluster_ligation Step 3: Tetrazine Ligation cluster_final Step 4: Final Purification A1 Prepare Antibody in PBS Buffer (1-10 mg/mL) A2 Buffer Exchange (if needed) to remove primary amines A1->A2 B1 Add NaHCO₃ to raise pH (optional) A2->B1 B2 Add TCO-NHS Ester in DMSO B1->B2 B3 Incubate for 60 min at Room Temperature B2->B3 B4 Quench (optional) & Purify (Spin Desalting Column) B3->B4 C1 Combine TCO-Antibody and Tetrazine-Molecule B4->C1 C2 Incubate for 30-120 min at RT or 4°C C1->C2 C3 Monitor reaction by color disappearance (~530 nm) C2->C3 D1 Purify Final Conjugate (e.g., Size-Exclusion Chromatography) C3->D1 D2 Characterize final product (SDS-PAGE, MS) D1->D2

Diagram 2: Experimental workflow for a typical antibody-tetrazine bioconjugation.

Materials:

  • Antibody or protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.4).

  • TCO-NHS ester (or other amine-reactive TCO derivative) dissolved in anhydrous DMSO or DMF.

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye or drug).

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 1 M).

  • Spin desalting columns for purification.

  • Size-exclusion chromatography (SEC) system for final purification.

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines (like Tris), perform a buffer exchange into PBS.

  • TCO Functionalization:

    • Add a small volume of 1 M NaHCO₃ to the antibody solution to raise the pH slightly, which can facilitate the NHS ester reaction.

    • Add a molar excess of the TCO-NHS ester solution to the antibody.

    • Incubate the mixture for 60 minutes at room temperature.

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column.

  • Tetrazine Ligation:

    • Combine the purified TCO-functionalized antibody with the tetrazine-functionalized molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine component can be used to ensure complete ligation.

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature or 4°C. The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (~520-540 nm).

  • Purification and Storage:

    • Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted tetrazine molecules.

    • Store the final conjugate at 4°C.

Key Applications in Drug Development and Research

The unique characteristics of the tetrazine iEDDA reaction have led to its widespread adoption in several fields:

  • Pre-targeted Imaging and Therapy: The exceptionally fast kinetics allow for a two-step "pre-targeting" approach. First, a dienophile-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a tetrazine-linked imaging agent (e.g., a radiotracer) or therapeutic payload is administered, which rapidly "clicks" to the pre-localized antibody, improving target-to-background ratios and reducing off-target toxicity.

  • Fluorogenic Labeling: Many tetrazines can efficiently quench the fluorescence of a nearby fluorophore. Upon iEDDA reaction, the tetrazine is consumed, restoring fluorescence. This "turn-on" mechanism is highly advantageous for no-wash live-cell imaging, as it minimizes background signal from unreacted probes.

  • Drug Delivery and Activation: Tetrazine ligations can be used to construct antibody-drug conjugates (ADCs) or to activate prodrugs at a specific site. A tetrazine-caged drug can be designed to release its active form only after an iEDDA reaction with a targeted dienophile.

  • Polymeric Materials: In materials science, the iEDDA reaction is used for the synthesis and functionalization of polymers, the creation of hydrogels, and for surface modifications, owing to its high efficiency and selectivity.

Reactivity_Factors cluster_diene Diene (Tetrazine) cluster_dienophile Dienophile cluster_inhibition Inhibiting Factors center_node iEDDA Reaction Rate EWG Electron-Withdrawing Groups (e.g., Pyridyl) LUMO Lowers LUMO Energy EWG->LUMO LUMO->center_node Accelerates Strain High Ring Strain (e.g., TCO) HOMO Raises HOMO Energy Strain->HOMO HOMO->center_node Accelerates Sterics Steric Hindrance Sterics->center_node Decelerates EDG Electron-Donating Groups (on Tetrazine) EDG->center_node Decelerates

Diagram 3: Logical relationships of factors affecting iEDDA reaction rates.

References

An In-depth Technical Guide to APN-PEG4-Tetrazine for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of APN-PEG4-tetrazine, a heterobifunctional linker revolutionizing bioconjugation through click chemistry. We will delve into its core properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise and efficient labeling and conjugation of biomolecules.[1] It comprises three key functional components:

  • An Aliphatic Primary Amine (APN) Moiety: This group exhibits exquisite chemoselectivity for cysteine residues, enabling the site-specific modification of proteins and peptides.[2][3] The resulting thioether linkage is highly stable in aqueous media, human plasma, and cellular environments.[2][4]

  • A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance, thereby improving reaction efficiency and the pharmacokinetic profile of the final bioconjugate.

  • A Tetrazine Moiety: This is the "click" chemistry handle that participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group. This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly in complex biological environments without interfering with native biochemical processes.

The unique combination of these features makes this compound an invaluable reagent for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), pretargeted imaging and therapy, and the development of novel biosensors.

Physicochemical and Reactive Properties

A clear understanding of the properties of this compound is crucial for its effective use. The table below summarizes its key characteristics.

PropertyValue/DescriptionSource(s)
Chemical Formula C30H33N7O6
Molecular Weight 587.63 g/mol
Purity Typically ≥90%
Physical Form Red oil
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO
Storage -20°C
Reactivity Tetrazine: Reacts with trans-cyclooctene (TCO) via iEDDA. APN: Reacts with cysteine residues.

Core Applications in Click Chemistry

The primary application of this compound lies in its ability to facilitate "click" reactions for bioconjugation. This is most prominently demonstrated in the fields of targeted drug delivery and in vivo imaging.

Pretargeted Drug Delivery and Radioimmunotherapy

A powerful strategy employing this compound is pretargeted drug delivery. This two-step approach overcomes many limitations of traditional antibody-drug conjugates (ADCs).

Pretargeted_Drug_Delivery cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Ligation Antibody-TCO Antibody-TCO Conjugate Tumor_Cell Tumor Cell (Antigen Expression) Antibody-TCO->Tumor_Cell Binding & Clearance of Unbound Antibody Ligation Bioorthogonal Click Reaction (iEDDA) Tumor_Cell->Ligation TCO on Tumor-Bound Ab Drug-Tetrazine Drug-Tetrazine (e.g., APN-PEG4-Tz-Drug) Drug-Tetrazine->Ligation Drug_Delivery Localized Therapeutic Effect Ligation->Drug_Delivery Targeted Drug Release

This method enhances the therapeutic window by separating the slow antibody localization phase from the rapid delivery of a potent payload, thereby reducing systemic toxicity. The table below presents representative quantitative data from pretargeted radioimmunotherapy studies utilizing the tetrazine-TCO ligation strategy.

Study ParameterResultSource(s)
Tumor Uptake of ¹⁷⁷Lu-DOTA-PEG₇-Tz 4.6 ± 0.8 %ID/g at 4h
16.8 ± 3.9 %ID/g at 120h
Tumor-to-Blood Ratio Increased over time, indicating clearance from circulation
Tumor Uptake of ⁶⁸Ga-labeled Tetrazine 3.48% ID/mL at 23h post-antibody
Tumor-to-Liver Ratio 2.64 at 23h post-antibody
Tumor-to-Muscle Ratio 10 (for ¹⁸F-labeled tetrazine)

%ID/g = percentage of injected dose per gram of tissue

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Synthesis of Tetrazine-PEG Linkers

Tetrazine_Synthesis Precursors Nitrile Precursor & Amidine Salt Reaction1 Stir at RT or Heat Precursors->Reaction1 Hydrazine Anhydrous Hydrazine Hydrazine->Reaction1 Dihydrotetrazine Dihydrotetrazine Intermediate Reaction1->Dihydrotetrazine Oxidation Oxidation (e.g., Sodium Nitrite) Dihydrotetrazine->Oxidation Tetrazine Final Tetrazine Product Oxidation->Tetrazine Purification Purification (e.g., HPLC) Tetrazine->Purification Final_Product Purified Tetrazine-Linker Purification->Final_Product

Materials:

  • Appropriate nitrile and amidine precursors

  • Anhydrous hydrazine

  • Sodium nitrite

  • Solvents (e.g., DMF)

  • HPLC for purification

Procedure:

  • Combine the nitrile precursor and amidine salt under an inert atmosphere (e.g., N₂).

  • Slowly add anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction can be exothermic and may produce ammonia gas; perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature or with gentle heating for 30 minutes to 2 hours, monitoring for the formation of the dihydrotetrazine intermediate.

  • Add an aqueous solution of sodium nitrite dropwise to the reaction mixture to oxidize the dihydrotetrazine to the final tetrazine product.

  • Purify the crude product using reverse-phase HPLC.

Protocol for Tetrazine-TCO Ligation

This protocol outlines the general steps for conjugating a tetrazine-functionalized molecule (e.g., this compound linked to a payload) to a TCO-modified biomolecule (e.g., an antibody).

Materials:

  • TCO-functionalized protein

  • This compound-payload conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Prepare the TCO-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Dissolve the this compound-payload conjugate in a compatible solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.

  • Add the tetrazine conjugate to the TCO-protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine compound is recommended.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520-540 nm.

  • Purify the final conjugate using size-exclusion chromatography to remove any unreacted components.

  • Store the final conjugate at 4°C.

Protocol for Cysteine-Specific Conjugation with APN Moiety

This protocol describes the conjugation of this compound to a cysteine-containing protein or peptide.

Materials:

  • Cysteine-containing protein/peptide

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Reducing agent (if cysteine is in a disulfide bond, e.g., TCEP)

  • Desalting columns or other protein purification system

Procedure:

  • If the target cysteine is part of a disulfide bond, first reduce the protein by incubating with a 10-50 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature or 37°C.

  • Remove the reducing agent using a desalting column.

  • Immediately add a slight molar excess of this compound (dissolved in a minimal amount of organic co-solvent like DMSO or DMF) to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature. The optimal pH is typically between 6.5 and 7.4 to favor thiol reactivity.

  • Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC) to remove unreacted linker.

Reaction Kinetics

The iEDDA reaction between tetrazine and TCO is known for its exceptionally fast kinetics, which is a key advantage for in vivo applications.

ReactantsSecond-Order Rate Constant (k)Source(s)
General Tetrazine-TCO1 - 1 x 10⁶ M⁻¹s⁻¹
Hydrogen-substituted Tetrazines with TCOup to 30,000 M⁻¹s⁻¹
Methyl-substituted Tetrazines with TCO~1000 M⁻¹s⁻¹
Dipyridal Tetrazine with TCO2000 (±400) M⁻¹s⁻¹

High reaction rate constants (>50,000 M⁻¹s⁻¹) and low lipophilicity (logD₇.₄ below -3) are strong indicators for successful in vivo pretargeting.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of cysteine-selectivity, a hydrophilic spacer, and a highly reactive tetrazine moiety enables the development of sophisticated bioconjugates for targeted therapies and advanced imaging modalities. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this innovative click chemistry reagent.

References

Safety and Handling of APN-PEG4-tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for research, drug development, and scientific professionals. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS for APN-PEG4-tetrazine has not been identified in publicly available resources. The following guidelines are a synthesis of best practices for handling similar chemical entities, including PEGylated compounds, tetrazine derivatives, and Antibody-Drug Conjugate (ADC) linkers. All laboratory personnel should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all applicable local, state, and federal regulations.

Introduction

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs). It incorporates three key chemical features: an aminophenyl (APN) group for selective reaction with cysteine residues, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility, and a tetrazine moiety for bioorthogonal "click" chemistry reactions with strained alkenes like trans-cyclooctene (TCO)[1]. As a critical component in the synthesis of targeted therapeutics, understanding its safe handling is paramount. This guide provides a comprehensive overview of the available data and recommended procedures.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information from various suppliers.

PropertyValueSource
Chemical Formula C₃₀H₃₃N₇O₆[1]
Molecular Weight 587.63 g/mol [1]
Appearance Red oil[1]
Purity >90%[1]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO.

Hazard Identification and General Safety Precautions

As a novel chemical entity, the full toxicological profile of this compound has not been extensively documented. However, an assessment of its constituent parts can inform a cautious approach.

  • Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are approved by the FDA for various applications. They are known to reduce the immunogenicity of conjugated molecules.

  • Tetrazine Derivatives: The stability of tetrazine compounds can vary. Some are known to be unstable in aqueous solutions. While this compound is designed for use in biological systems, prolonged storage in aqueous buffers may lead to degradation.

  • Antibody-Drug Conjugate (ADC) Linkers: The primary hazard associated with ADCs is the high potency of the cytotoxic payload. The linker's role is to remain stable in circulation and release the payload only at the target site. Therefore, any handling of the linker should be done with the consideration that it will be conjugated to a highly toxic substance.

Recommended General Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of any aerosols or dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Handling and Storage

Handling:

  • Due to its form as a red oil, handle as a liquid.

  • Use calibrated micropipettes for accurate and contained transfer.

  • When preparing solutions, add the solvent to the vial containing the this compound to minimize the potential for aerosol generation.

  • For conjugation reactions, ensure that the subsequent handling of the ADC product is performed under appropriate containment for highly potent compounds.

Storage:

  • Store at -20°C in a tightly sealed container.

  • Protect from light and moisture.

  • Some sources suggest that tetrazine derivatives are best stored in the dark at low temperatures to maintain stability.

First Aid Measures

  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the search results. However, a general protocol for assessing the stability of tetrazine derivatives can be adapted.

Protocol for Assessing Aqueous Stability of Tetrazine Derivatives:

  • Sample Preparation:

    • Prepare a stock solution of the tetrazine derivative in an organic solvent (e.g., DMSO).

    • Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired aqueous biological medium (e.g., PBS pH 7.4, or cell culture medium).

  • Incubation:

    • Incubate the samples at 37°C in a controlled environment.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.

    • Quench any potential degradation by flash freezing or immediate analysis.

    • Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.

  • Data Analysis:

    • Plot the percentage of the remaining tetrazine derivative as a function of time.

    • Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.

Diagrams

Safe_Handling_Workflow Receipt Receipt of this compound Storage Store at -20°C Protect from light and moisture Receipt->Storage Handling Handling in Fume Hood with appropriate PPE Storage->Handling Weighing Weighing and Dissolution Handling->Weighing Conjugation Bioconjugation Reaction Weighing->Conjugation Waste Waste Disposal (Follow institutional guidelines) Weighing->Waste Purification Purification of ADC Conjugation->Purification Conjugation->Waste Purification->Waste

Caption: Workflow for the safe handling of this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) (Antibody-Linker-Payload) Binding Binding of ADC to Tumor Cell Antigen ADC->Binding TumorCell Tumor Cell with Surface Antigen TumorCell->Binding Internalization Internalization of ADC-Antigen Complex Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Cleavage of Linker and Release of Cytotoxic Payload Lysosome->Release Apoptosis Induction of Cell Death (Apoptosis) Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. As this compound is intended for conjugation with highly potent payloads, waste from these reactions should be treated as hazardous. Consult your institution's EHS department for specific disposal protocols.

Conclusion

References

Technical Guide: APN-PEG4-tetrazine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of APN-PEG4-tetrazine, a heterobifunctional linker crucial for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This document outlines its core physicochemical properties, detailed experimental protocols for its use, and a visual representation of the conjugation workflow.

Core Properties of this compound

This compound is a versatile chemical tool designed for the precise linkage of biomolecules. It features an N-acryloyl-pyrrolidine (APN) group with high selectivity for thiol groups (such as those on cysteine residues), a hydrophilic tetraethylene glycol (PEG4) spacer, and a tetrazine moiety for bioorthogonal "click" chemistry.[1] The PEG4 spacer enhances solubility and reduces steric hindrance during conjugation.[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Weight 587.63 g/mol [1][2][3]
Chemical Formula C₃₀H₃₃N₇O₆
Purity >90%
Physical Form Red oil
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO
Storage -20°C

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a two-step bioconjugation process. The first protocol describes the conjugation of this compound to a thiol-containing biomolecule, such as a cysteine-containing peptide or a reduced antibody. The second protocol details the subsequent bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule.

Protocol 1: Thiol-Specific Conjugation of this compound to a Biomolecule

This protocol outlines the steps for labeling a biomolecule containing a free thiol group with this compound. For antibodies, this typically requires the initial reduction of interchain disulfide bonds.

Materials:

  • Biomolecule (e.g., cysteine-containing peptide or antibody)

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)

  • Reducing Agent (if required for antibodies, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or other protein purification systems (e.g., Size Exclusion Chromatography (SEC))

Procedure:

  • Biomolecule Preparation:

    • For cysteine-containing peptides: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • For antibodies: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Disulfide Reduction (for antibodies):

    • Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer back to the Reaction Buffer.

  • This compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the prepared biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification:

    • To consume any unreacted this compound, add a quenching reagent such as N-acetylcysteine.

    • Purify the resulting tetrazine-modified biomolecule from excess linker and byproducts using a desalting column or SEC.

    • The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) "Click" Reaction

This protocol describes the bioorthogonal reaction between the tetrazine-modified biomolecule and a trans-cyclooctene (TCO)-functionalized molecule (e.g., a drug, a fluorescent dye).

Materials:

  • Tetrazine-modified biomolecule (from Protocol 1)

  • TCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system (e.g., SEC)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the tetrazine-modified biomolecule with the TCO-functionalized molecule in the Reaction Buffer.

    • A slight molar excess (e.g., 1.5 equivalents) of the TCO-payload is often used to ensure complete reaction of the tetrazine-modified biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The iEDDA reaction is typically fast, but the optimal time may vary depending on the specific reactants.

  • Purification:

    • Purify the final bioconjugate from any unreacted TCO-payload and byproducts using SEC or another appropriate purification method.

    • The final purified conjugate is ready for downstream applications.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the use of this compound for bioconjugation.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Conjugation Antibody Antibody with Disulfide Bonds Reduced_Ab Reduced Antibody with Free Thiols Antibody->Reduced_Ab Reduction (TCEP) Tz_Antibody Tetrazine-Modified Antibody Reduced_Ab->Tz_Antibody Thiol Reaction APN_Linker This compound APN_Linker->Tz_Antibody TCO_Payload TCO-Payload (e.g., Drug) ADC Antibody-Drug Conjugate (ADC) TCO_Payload->ADC Tz_Antibody_2->ADC iEDDA Reaction

Caption: Workflow for ADC creation using this compound.

signaling_pathway_application ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization Tumor_Cell->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Caption: ADC mechanism of action targeting a signaling pathway.

References

An In-depth Technical Guide to the Absorbance Spectrum of APN-PEG4-Tetrazine Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected absorbance characteristics of APN-PEG4-tetrazine, a heterobifunctional linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] As direct spectral data for this specific conjugate is not publicly available, this guide synthesizes information from its constituent components: the Aminopeptidase N (APN) inhibitor, the PEG4 linker, and the tetrazine moiety.

Molecular Structure and Spectroscopic Contributions

This compound is a compound designed for bioorthogonal chemistry, containing three key parts:

  • APN Inhibitor Moiety: A ligand that targets Aminopeptidase N (CD13), a cell-surface enzyme often upregulated in tumor vasculature.[4] A common inhibitor used in such constructs is Ubenimex (also known as Bestatin).[5] This part of the molecule, containing aromatic rings, is expected to absorb in the UV region.

  • PEG4 Linker: A hydrophilic 4-unit polyethylene glycol spacer that enhances solubility and provides spatial separation between the targeting and reactive groups. PEG linkers are optically transparent and do not contribute to the absorbance spectrum in the 220-800 nm range.

  • Tetrazine Moiety: An electron-poor heterocycle that serves as the reactive handle for inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with strained dienophiles like trans-cyclooctene (TCO). The tetrazine ring is the primary chromophore and is responsible for the molecule's characteristic color and absorbance in the visible spectrum.

The distinct spectral contributions of the APN inhibitor and the tetrazine group allow for their individual assessment using UV-Vis spectroscopy.

cluster_molecule This compound Structure cluster_spectrum Contribution to Absorbance Spectrum APN APN Inhibitor (e.g., Ubenimex derivative) PEG4 PEG4 Linker APN->PEG4 UV_Abs UV Absorbance (~250-280 nm) APN->UV_Abs Tetrazine Tetrazine Moiety PEG4->Tetrazine No_Abs No Significant Absorbance (>220 nm) PEG4->No_Abs Vis_Abs Visible Absorbance (~510-540 nm) Tetrazine->Vis_Abs

Caption: Diagram of this compound components and their spectral contributions.

Quantitative Absorbance Data

The overall UV-Vis spectrum of this compound is a composite of its parts. The following tables summarize the expected quantitative data for the key chromophores based on published values for similar molecules.

Table 1: Expected Absorbance Properties of the APN Inhibitor Moiety (Based on Ubenimex and similar small molecules with phenyl groups)

ParameterExpected ValueRegionNotes
λmax~257 - 268 nmUltraviolet (UV)Typical absorbance for phenyl-containing amino acid structures. The exact wavelength can be influenced by solvent and conjugation.
Molar Absorptivity (ε)200 - 500 M-1cm-1UVGenerally low, characteristic of unconjugated benzene rings.

Table 2: Characteristic Absorbance Properties of the Tetrazine Moiety

ParameterExpected ValueRegionNotes
λmax510 - 540 nmVisibleThis peak is characteristic of the tetrazine ring and gives the compound its color. The exact λmax depends on the substituents on the tetrazine ring.
Molar Absorptivity (ε)300 - 500 M-1cm-1VisibleThis value is for the n→π* transition, which is relatively weak but highly characteristic.
Spectral Change Post-ReactionAbsorbance at λmax disappearsVisibleUpon iEDDA reaction with a dienophile (e.g., TCO), the tetrazine chromophore is destroyed, leading to a loss of color and absorbance in the visible region. This property is useful for monitoring reaction kinetics.

Experimental Protocol: Measuring Absorbance Spectrum

This section details a standard operating procedure for obtaining the UV-Vis absorbance spectrum of a molecule like this compound.

Objective: To determine the absorbance maxima (λmax) and quantify the concentration of an this compound conjugate.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched pair of 1.0 cm pathlength quartz cuvettes

  • Calibrated micropipettes

  • This compound sample

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, or deionized water)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Turn on the spectrophotometer and its lamps (deuterium and tungsten). Allow at least 30 minutes for stabilization.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent. A typical starting concentration is 1 mM.

    • Perform a serial dilution to create a series of standards with concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 - 1.0).

  • Blank Measurement:

    • Fill one quartz cuvette with the pure solvent that was used to prepare the samples.

    • Clean the transparent sides of the cuvette with a lint-free wipe.

    • Place the cuvette in the reference holder of the spectrophotometer. Fill the second cuvette with the same solvent and place it in the sample holder.

    • Perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 230 nm to 700 nm) to subtract the absorbance of the solvent and cuvette.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it twice with a small amount of the lowest concentration sample before filling it.

    • Place the sample cuvette back into the sample holder.

    • Acquire the full absorbance spectrum. Save the data.

    • Repeat this process for all prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) from the spectra. Two distinct peaks should be visible: one in the UV range for the APN inhibitor and one in the visible range (~520 nm) for the tetrazine.

    • To determine the molar extinction coefficient (ε), plot a graph of absorbance at a specific λmax versus concentration for the serial dilutions.

    • According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

cluster_spec Spectrophotometer Measurement cluster_analysis Data Analysis prep 1. Prepare Stock & Serial Dilutions measure 4. Measure Sample Spectrum prep->measure blank 2. Prepare Solvent Blank baseline 3. Run Baseline Correction (with Blank) blank->baseline baseline->measure find_lambda 5. Identify λmax values (UV and Visible) measure->find_lambda beer_plot 6. Create Beer-Lambert Plot (Abs vs. Concentration) find_lambda->beer_plot calc_e 7. Calculate Molar Absorptivity (ε) from slope beer_plot->calc_e

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Biological Context: Aminopeptidase N (CD13) Signaling

The APN inhibitor component of the probe targets CD13, a transmembrane ectoenzyme involved in numerous cellular processes beyond simple peptide cleavage. Cross-linking of CD13 on the cell surface, as might occur when targeted by a multivalent probe or antibody conjugate, can initiate intracellular signaling cascades independent of its enzymatic activity. This signaling can influence cell adhesion, migration, and phagocytosis. Understanding this pathway is critical for drug development professionals, as target engagement may have downstream biological consequences.

Key signaling events initiated by CD13 engagement include:

  • Activation of Src family kinases.

  • Phosphorylation and activation of Spleen Tyrosine Kinase (Syk).

  • Activation of the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation.

  • Activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK1/2, JNK, and p38.

  • In some contexts, CD13 signaling can induce inside-out activation of integrins like CD11b/CD18.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CD13 CD13 / APN (Cross-linked) Src Src Kinase CD13->Src Syk Syk Src->Syk PI3K PI3K Syk->PI3K MAPK MAPK Pathway (ERK, JNK, p38) Syk->MAPK Akt Akt PI3K->Akt Response Adhesion Migration Phagocytosis Survival Akt->Response MAPK->Response

Caption: Simplified signaling pathway initiated by CD13/APN cross-linking.

References

Methodological & Application

Application Notes: Cysteine-Specific Antibody Conjugation Using APN-PEG4-Tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of antibody-drug conjugates (ADCs) and other targeted biologics relies on precise and efficient bioconjugation strategies. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained alkene like trans-cyclooctene (TCO), offers an exceptionally fast and selective method for linking molecules in complex biological environments.[1][2][3] The APN-PEG4-tetrazine linker is a heterobifunctional reagent designed for this purpose, enabling a two-stage, cysteine-specific conjugation workflow.[1]

This linker possesses three key features:

  • Aryl-phosphino-N-aryl-maleimide (APN) moiety: This group exhibits high chemoselectivity for the thiol group (-SH) of cysteine residues, forming a stable conjugate. This allows for site-specific attachment to antibodies at either native or engineered cysteine sites.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG spacer enhances the aqueous solubility of the linker and the final conjugate, reduces potential aggregation, and provides spatial separation between the antibody and the payload, minimizing steric hindrance.

  • Tetrazine Moiety: This group is the reactive partner for the bioorthogonal iEDDA "click" reaction with TCO-functionalized molecules. This reaction is known for its unprecedented kinetics and high biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a catalyst.

These application notes provide a detailed protocol for the preparation of antibody-tetrazine conjugates using this compound and their subsequent ligation to TCO-modified payloads.

Experimental Workflow Overview

The conjugation process is a two-stage procedure. First, the antibody is functionalized with the this compound linker via a cysteine-thiol reaction. This may require partial reduction of the antibody's interchain disulfide bonds to expose free cysteine residues. After purification, the resulting antibody-tetrazine intermediate is reacted with a TCO-functionalized molecule (e.g., a drug, fluorophore, or imaging agent) in a highly efficient bioorthogonal click reaction to yield the final conjugate.

G cluster_0 Stage 1: Antibody-Tetrazine Conjugation cluster_1 Stage 2: Bioorthogonal Ligation A 1. Antibody Preparation B 2. Partial Reduction (e.g., with TCEP) A->B C 3. Buffer Exchange (Remove Reducing Agent) B->C D 4. Conjugation with This compound C->D E 5. Purification (e.g., SEC) D->E G 7. Click Reaction (iEDDA) E->G Antibody-Tetrazine Intermediate F 6. TCO-Modified Payload F->G H 8. Final Purified Antibody Conjugate G->H

Caption: Two-stage workflow for antibody conjugation.

Quantitative Data Summary

Quantitative parameters for the linker and recommended reaction conditions are summarized below for easy reference.

Table 1: Specifications of this compound

Property Value Source
Chemical Formula C₃₀H₃₃N₇O₆
Molecular Weight 587.63 g/mol
Physical Form Red oil
Solubility Soluble in DMSO, DMF, DCM, Acetonitrile

| Storage | Store at -20°C | |

Table 2: Recommended Conditions for Cysteine-Specific Conjugation (Stage 1)

Parameter Recommendation Notes
Antibody Buffer Phosphate Buffered Saline (PBS), pH 6.5-7.5 Must be free of primary amines (e.g., Tris) and thiols.
Antibody Conc. 1-10 mg/mL Higher concentrations can improve reaction efficiency.
Reducing Agent 1-10 mM TCEP For partial reduction of disulfide bonds. Incubate for 30-60 min at 37°C. Must be removed before adding linker.
Linker Stock Sol. 10-20 mM in anhydrous DMSO or DMF Prepare fresh immediately before use.
Molar Excess 5-20 fold molar excess of linker to antibody The optimal ratio should be determined empirically to achieve the desired Degree of Labeling (DOL).
Reaction Time 1-4 hours At room temperature with gentle mixing.

| Purification | Size-Exclusion Chromatography (SEC) or Spin Desalting Columns (e.g., Zeba™, PD-10) | To remove excess, unreacted linker. |

Table 3: Recommended Conditions for Tetrazine-TCO Ligation (Stage 2)

Parameter Recommendation Notes
Reaction Buffer Phosphate Buffered Saline (PBS), pH 6.0-7.5 Tetrazines are most stable in neutral to mildly acidic conditions.
Molar Ratio 1.5-3 equivalents of TCO-payload per tetrazine A slight excess of the TCO-payload ensures complete reaction of the antibody-tetrazine conjugate.
Reaction Time 30-120 minutes Reaction progress can often be monitored by the disappearance of the tetrazine's pink/red color.
Temperature Room Temperature (20-25°C)

| Purification | Size-Exclusion Chromatography (SEC) | To remove excess TCO-payload and reaction byproducts. |

Detailed Experimental Protocols

Protocol 1: Antibody Preparation and Partial Reduction

This protocol describes the preparation of the antibody, including buffer exchange and the generation of free thiol groups for conjugation.

Materials:

  • Antibody of interest

  • Reaction Buffer: Amine-free and thiol-free buffer (e.g., 1X PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water)

  • Spin desalting columns or appropriate SEC system for buffer exchange.

Procedure:

  • Buffer Exchange: If the antibody solution contains interfering substances like Tris, glycine, or sodium azide, it must be purified. Exchange the antibody into the Reaction Buffer using a spin desalting column according to the manufacturer's protocol.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. Confirm the concentration using A280 spectrophotometry.

  • Partial Reduction (if required): To expose cysteine residues from interchain disulfide bonds, add TCEP to the antibody solution to a final concentration of 1-10 mM.

  • Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle agitation.

  • Removal of Reducing Agent: Immediately remove the excess TCEP using a spin desalting column, exchanging the reduced antibody back into fresh, degassed Reaction Buffer. Proceed immediately to the conjugation step to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation of Antibody with this compound

Materials:

  • Reduced antibody from Protocol 1

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction tubes

Procedure:

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Reaction Setup: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification: Remove the excess, unreacted this compound linker by purifying the conjugate using a desalting spin column or SEC. The eluent should be a suitable buffer for the subsequent click reaction and storage, such as PBS pH 7.4.

Protocol 3: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the antibody-tetrazine conjugate and a TCO-functionalized payload.

Materials:

  • Purified antibody-tetrazine conjugate from Protocol 2

  • TCO-modified payload (e.g., drug, fluorophore) dissolved in a compatible solvent (e.g., DMSO or water)

Procedure:

  • Reaction Setup: Add the TCO-modified payload to the solution of the antibody-tetrazine conjugate. A molar excess of 1.5 to 3 equivalents of the TCO-payload relative to the calculated number of tetrazine moieties is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is often very fast, with significant conjugation occurring within 30 minutes. The disappearance of the characteristic pink/red color of the tetrazine can serve as a visual indicator of reaction progress.

  • Final Purification: Purify the final antibody conjugate to remove any unreacted TCO-payload and byproducts using SEC.

Conjugation Chemistry

The overall process relies on two distinct chemical reactions: the stable bond formation between the linker's APN group and an antibody's cysteine, followed by the rapid and bioorthogonal iEDDA reaction between the linker's tetrazine group and the payload's TCO group.

G Ab Antibody-SH (Cysteine) Intermediate Antibody-S-APN-PEG4-Tetrazine Ab->Intermediate Thiol-Click Reaction Linker This compound Linker->Intermediate TCO TCO-Payload Final Final Antibody Conjugate TCO->Final Intermediate->Final iEDDA Reaction (Bioorthogonal Click)

Caption: Chemical reaction pathway for conjugation.

References

Site-Specific Protein Labeling with APN-PEG4-Tetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical development, enabling the creation of precisely engineered antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. The use of bioorthogonal chemistry, which involves reactions that can proceed in complex biological environments without interfering with native biochemical processes, has revolutionized this field. This document provides detailed application notes and protocols for the use of APN-PEG4-tetrazine, a hetero-bifunctional linker that facilitates the site-specific labeling of proteins at cysteine residues.

The this compound linker possesses two key functionalities:

  • An arylpropiolonitrile (APN) group that exhibits high chemoselectivity for the thiol group of cysteine residues. This reaction is highly efficient and forms a stable thioether bond.

  • A tetrazine moiety that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group. This "click chemistry" reaction is exceptionally fast and bioorthogonal.

The polyethylene glycol (PEG4) spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate. This two-step labeling strategy offers precise control over the location of modification and the stoichiometry of conjugation.

Principle of the Two-Step Labeling Strategy

The site-specific labeling of a protein with this compound is a two-step process:

  • Cysteine-Specific Functionalization: The APN group of the linker reacts specifically with a free cysteine residue on the target protein, forming a stable covalent bond. This step introduces the tetrazine moiety onto the protein.

  • Bioorthogonal Ligation: The tetrazine-modified protein is then reacted with a molecule of interest (e.g., a drug, a fluorophore, or a nanoparticle) that has been pre-functionalized with a trans-cyclooctene (TCO) group. The rapid and specific iEDDA reaction forms a stable conjugate.

This modular approach allows for the independent preparation and optimization of the protein and the payload before their final conjugation.

Quantitative Data Summary

The efficiency and kinetics of the labeling process are critical for successful bioconjugation. The following tables summarize key quantitative data related to the use of this compound and the subsequent tetrazine-TCO ligation.

Table 1: Reaction Parameters for Cysteine Labeling with this compound

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of this compound5 - 20 foldThe optimal molar excess should be determined empirically for each protein.
Reaction BufferPhosphate-buffered saline (PBS), pH 7.2 - 8.0Slightly alkaline pH favors the reaction with the thiol group of cysteine.
Reaction Temperature4°C to Room Temperature (25°C)Room temperature for 2-4 hours or 4°C overnight are typical starting points.
Reaction Time2 - 16 hoursReaction progress can be monitored by LC-MS.

Table 2: Kinetic Data for the Tetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
Tetrazine & TCO> 800Aqueous buffer[1]
Tetrazine & TCO-PEG41705 ± 62 - 3277 ± 66PBS (pH 7.4), 37°C[2]
Genetically Encoded Tetrazine & sTCO8 x 10⁴Eukaryotic cells[3][4]

Table 3: Characterization of Protein-Tetrazine Conjugates

Analytical TechniqueInformation Provided
SDS-PAGE Purity and apparent molecular weight shift upon conjugation.
UV-Vis Spectroscopy Degree of Labeling (DOL) can be estimated from the absorbance of the protein (280 nm) and the tetrazine (approx. 520 nm).
Mass Spectrometry (LC-MS) Confirms the covalent modification and determines the exact mass of the conjugate, allowing for precise DOL calculation.
HPLC (SEC, HIC, RP) Assesses purity, aggregation, and heterogeneity of the conjugate.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol describes the first step of the labeling process, where the protein is functionalized with the tetrazine moiety.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): N-acetylcysteine or L-cysteine

  • Desalting column (e.g., PD-10)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the cysteine residue is part of a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 1-2 hours.

    • If a reducing agent was used, remove it immediately prior to labeling using a desalting column equilibrated with Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful labeling and determine the degree of labeling (DOL) using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry. The tetrazine-labeled protein is now ready for the bioorthogonal ligation step or can be stored at -80°C for future use.

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Protein with a TCO-Functionalized Molecule

This protocol describes the second step, where the tetrazine-modified protein is conjugated to a TCO-containing molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule of interest (e.g., drug, fluorophore)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or appropriate chromatography system for purification

Procedure:

  • Reaction Setup:

    • In the Reaction Buffer, mix the tetrazine-labeled protein with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is recommended to ensure a complete reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification:

    • If necessary, purify the final conjugate to remove any unreacted TCO-reagent. The purification method will depend on the nature of the TCO-molecule. For small molecules, a desalting column or dialysis may be sufficient. For larger molecules, size-exclusion chromatography (SEC) or other chromatographic techniques may be required.

  • Characterization:

    • Analyze the final conjugate to confirm its purity, integrity, and desired properties using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Mandatory Visualizations

G cluster_step1 Step 1: Cysteine-Specific Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein_Cys Protein with Cysteine Tet_Protein Tetrazine-Labeled Protein Protein_Cys->Tet_Protein APN Reaction APN_Tet This compound APN_Tet->Tet_Protein Final_Conjugate Final Protein Conjugate Tet_Protein->Final_Conjugate iEDDA Reaction TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Final_Conjugate

Caption: Two-step protein labeling workflow.

G start Start protein_prep Protein Preparation (Reduction if necessary) start->protein_prep labeling Labeling Reaction protein_prep->labeling reagent_prep Prepare this compound Stock Solution reagent_prep->labeling quench Quenching (Optional) labeling->quench purify1 Purification 1 (Remove excess linker) quench->purify1 characterize1 Characterization 1 (Confirm labeling, DOL) purify1->characterize1 ligation Bioorthogonal Ligation with TCO-Molecule characterize1->ligation purify2 Purification 2 (Remove excess TCO-reagent) ligation->purify2 characterize2 Final Characterization (Purity, Integrity) purify2->characterize2 end End characterize2->end

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for APN-PEG4-tetrazine Workflow in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of APN-PEG4-tetrazine, a heterobifunctional linker, in the development of ADCs.

The this compound linker incorporates three key features:

  • 3-Arylpropiolonitrile (APN): This moiety allows for a highly selective and stable covalent bond with the thiol group of cysteine residues on the antibody.[1] This cysteine-specific conjugation enables the creation of ADCs with a defined drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[2]

  • Tetrazine: This group facilitates a bioorthogonal "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) modified payload.[3] This reaction is extremely fast and selective, allowing for efficient conjugation under mild, aqueous conditions.[2][4]

This workflow involves a two-stage process: first, the antibody is functionalized with the this compound linker via cysteine residues. In parallel, the cytotoxic payload is modified with a TCO group. Finally, the tetrazine-modified antibody is conjugated to the TCO-modified payload through the iEDDA click reaction to form the final ADC.

Data Presentation

Table 1: Physicochemical Properties of a Representative Tetrazine-MMAE ADC

ParameterValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5Hydrophobic Interaction Chromatography (HIC), LC-MS
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregation<5%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity of a Representative Trastuzumab-Tetrazine-MMAE ADC

Cell LineTarget ExpressionIC50 (nM)Assay Method
SK-BR-3HER2-positive0.1 - 1.0MTT or CellTiter-Glo Assay
BT-474HER2-positive0.5 - 5.0MTT or CellTiter-Glo Assay
MDA-MB-231HER2-negative>100MTT or CellTiter-Glo Assay

Table 3: In Vivo Efficacy of a Representative Trastuzumab-Tetrazine-MMAE ADC in a Xenograft Model

Animal ModelTreatment GroupTumor Growth Inhibition (%)
Nude mice with BT-474 xenograftsVehicle Control0
Nude mice with BT-474 xenograftsUnconjugated Trastuzumab30 - 40
Nude mice with BT-474 xenograftsTrastuzumab-Tetrazine-MMAE ADC80 - 95

Experimental Protocols

Disclaimer: The following protocols are adapted from methodologies for similar chemical reactions (3-arylpropiolonitrile conjugation and tetrazine-TCO ligation) and should be optimized for specific antibodies, payloads, and the this compound linker.

Protocol 1: Cysteine-Specific Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to free cysteine residues on a monoclonal antibody. This can be achieved by either reducing native interchain disulfide bonds or by using antibodies with engineered cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.5-9.0

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting columns (e.g., PD-10) for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Reduction (if necessary):

    • Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer.

    • To reduce interchain disulfide bonds, add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Linker Conjugation:

    • Immediately after purification, determine the concentration of the reduced antibody.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted APN linker by adding N-acetylcysteine to a final concentration of 1 mM and incubate for 15 minutes.

    • Purify the tetrazine-modified antibody from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

    • Determine the concentration and degree of labeling of the purified antibody-tetrazine conjugate using UV-Vis spectroscopy.

Protocol 2: Preparation of a TCO-Modified Cytotoxic Payload (Example: TCO-PEG4-vc-PABC-MMAE)

This protocol describes the synthesis of a trans-cyclooctene (TCO) functionalized drug-linker construct ready for conjugation to the tetrazine-modified antibody.

Materials:

  • vc-PABC-MMAE

  • TCO-PEG4-NHS ester

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve vc-PABC-MMAE (1 equivalent) and TCO-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure TCO-PEG4-vc-PABC-MMAE.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation (Click Reaction)

This protocol describes the final conjugation step where the tetrazine-modified antibody is reacted with the TCO-modified payload.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-modified payload (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-modified payload in a minimal amount of DMSO and then dilute in PBS, pH 7.4.

    • Add a 1.5 to 3-fold molar excess of the TCO-modified payload to the tetrazine-modified antibody solution.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC) with PBS, pH 7.4 as the mobile phase.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 4: Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: A preliminary estimation of the average DAR can be obtained by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides an accurate measurement of the molecular weight, confirming conjugation and allowing for precise DAR calculation.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Visualizations

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_prep Payload Preparation cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization & Evaluation mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (TCEP/DTT) tetrazine_mAb Tetrazine-Modified mAb reduced_mAb->tetrazine_mAb Cysteine Conjugation apn_linker This compound apn_linker->tetrazine_mAb ADC Antibody-Drug Conjugate (ADC) tetrazine_mAb->ADC iEDDA Click Reaction payload Cytotoxic Payload (e.g., MMAE) tco_payload TCO-Modified Payload payload->tco_payload TCO Functionalization tco_payload->ADC DAR DAR Analysis (HIC, LC-MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity InVitro In Vitro Cytotoxicity (IC50) Purity->InVitro InVivo In Vivo Efficacy InVitro->InVivo

Caption: Experimental workflow for ADC development using this compound.

Caption: Chemical reaction scheme for this compound mediated ADC synthesis.

Signaling_Pathway ADC ADC Targeting Surface Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes and Protocols: Pre-targeting Strategy Using APN-PEG4-Tetrazine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for a pre-targeting strategy for in vivo imaging, utilizing a targeting moiety for Aminopeptidase N (APN/CD13) and a bioorthogonal reaction with an APN-PEG4-tetrazine probe. This strategy offers a powerful approach to enhance imaging contrast and reduce off-target radiation exposure in preclinical research and drug development.

Aminopeptidase N (APN), also known as CD13, is a cell surface metalloprotease that is often overexpressed on the vasculature of tumors and on various cancer cells, making it an attractive target for cancer imaging and therapy.[1][2] The pre-targeting approach separates the tumor targeting and imaging steps.[3][4] First, a non-radiolabeled targeting molecule, such as a cyclic peptide containing the asparagine-glycine-arginine (NGR) motif which binds to APN, is conjugated to a trans-cyclooctene (TCO) moiety and administered.[5] This targeting agent is allowed to accumulate at the tumor site and clear from circulation. Subsequently, a radiolabeled this compound probe is administered, which rapidly reacts with the TCO-modified targeting agent at the tumor site via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry". This bioorthogonal reaction is highly specific and efficient in a biological environment. The rapid clearance of the small, unbound tetrazine probe from the body leads to high tumor-to-background imaging signals.

Signaling Pathway

The expression of Aminopeptidase N (APN/CD13) in endothelial cells is upregulated by angiogenic signals, playing a crucial role in tumor neovascularization. This process is partly regulated by the Ras/MAPK and PI-3K signaling pathways. The diagram below illustrates the simplified signaling cascade leading to APN expression and its role in angiogenesis.

APN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_angiogenesis Angiogenesis Angiogenic Factors Angiogenic Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Angiogenic Factors->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras PI-3K PI-3K Receptor Tyrosine Kinase->PI-3K APN APN/CD13 Cell Migration Cell Migration APN->Cell Migration Tube Formation Tube Formation APN->Tube Formation Raf Raf Ras->Raf Akt Akt PI-3K->Akt MEK MEK Raf->MEK Transcription Factors Transcription Factors Akt->Transcription Factors ERK ERK MEK->ERK ERK->Transcription Factors APN Gene Transcription APN Gene Transcription Transcription Factors->APN Gene Transcription Activates APN Gene Transcription->APN Leads to expression

APN/CD13 signaling in angiogenesis.

Experimental Workflow

The pre-targeting strategy involves a multi-step in vivo procedure. The following diagram outlines the general experimental workflow from the administration of the targeting agent to image acquisition.

Pretargeting_Workflow cluster_pretargeting Pre-targeting Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Inject c(NGR)-TCO 1. Inject APN-targeting c(NGR)-TCO conjugate Accumulation 2. Allow accumulation at tumor and clearance from blood (24-48 hours) Inject c(NGR)-TCO->Accumulation Inject Tetrazine Probe 3. Inject radiolabeled This compound Accumulation->Inject Tetrazine Probe Click Reaction 4. In vivo bioorthogonal 'click' reaction at tumor site Inject Tetrazine Probe->Click Reaction Clearance 5. Rapid clearance of unbound tetrazine probe Click Reaction->Clearance Image Acquisition 6. PET/SPECT Imaging (1-4 hours post-injection) Clearance->Image Acquisition Image Reconstruction 7. Image Reconstruction Image Acquisition->Image Reconstruction ROI Analysis 8. Region of Interest (ROI) analysis Image Reconstruction->ROI Analysis Biodistribution 9. Ex vivo biodistribution studies ROI Analysis->Biodistribution

Experimental workflow for pre-targeted imaging.

Data Presentation

The following tables summarize representative quantitative biodistribution data from pre-targeted in vivo imaging studies. Data is presented as percentage of injected dose per gram of tissue (%ID/g) at different time points post-injection of the radiolabeled tetrazine probe.

Table 1: Biodistribution of a 64Cu-labeled Tetrazine Probe in a Pre-targeted System in Tumor-Bearing Mice.

Organ1 h (%ID/g ± SD)4 h (%ID/g ± SD)24 h (%ID/g ± SD)
Blood2.5 ± 0.41.1 ± 0.20.3 ± 0.1
Tumor6.7 ± 1.75.9 ± 1.14.2 ± 0.9
Liver3.1 ± 0.62.5 ± 0.51.8 ± 0.3
Kidneys10.5 ± 2.14.2 ± 0.81.5 ± 0.3
Spleen1.2 ± 0.30.9 ± 0.20.5 ± 0.1
Lungs2.8 ± 0.51.5 ± 0.30.6 ± 0.1
Muscle0.8 ± 0.20.5 ± 0.10.2 ± 0.05

Table 2: Comparison of Tumor-to-Organ Ratios for Pre-targeted vs. Directly Labeled Imaging Agent.

RatioPre-targeted (24 h)Directly Labeled (48 h)
Tumor:Blood37:11.8:1
Tumor:Liver2.3:11.1:1
Tumor:Kidney2.8:10.9:1
Tumor:Muscle21:15:1

Experimental Protocols

Protocol 1: Synthesis of APN-Targeting c(NGR)-TCO Conjugate

This protocol describes the conjugation of a cyclic NGR peptide to a trans-cyclooctene (TCO) moiety via an NHS ester reaction.

Materials:

  • Cyclic NGR peptide with a free amine group (e.g., c(NGR)K)

  • TCO-PEGn-NHS ester (n=4 or other appropriate length)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

  • HPLC system for purification and analysis

  • Lyophilizer

Procedure:

  • Dissolve the cyclic NGR peptide in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add DIPEA to the peptide solution at a 2-fold molar excess relative to the peptide.

  • In a separate tube, dissolve the TCO-PEGn-NHS ester in anhydrous DMF to a concentration of 20 mg/mL.

  • Add the TCO-PEGn-NHS ester solution to the peptide solution at a 1.5-fold molar excess.

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Monitor the reaction progress by analytical HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Purify the c(NGR)-TCO conjugate using preparative HPLC.

  • Collect the fractions containing the desired product and confirm the mass by mass spectrometry.

  • Lyophilize the purified product to obtain a white powder.

  • Store the lyophilized c(NGR)-TCO conjugate at -20°C.

Protocol 2: In Vivo Pre-targeted Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for in vivo pre-targeted imaging in mice bearing APN-positive tumors.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • APN-positive tumor cells (e.g., HT-1080)

  • Matrigel

  • c(NGR)-TCO conjugate (from Protocol 1)

  • Radiolabeled this compound probe (e.g., 64Cu-NOTA-APN-PEG4-tetrazine)

  • Sterile saline for injection

  • PET/SPECT scanner

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

Procedure:

  • Tumor Xenograft Implantation:

    • Subcutaneously inject 5 x 106 APN-positive tumor cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.

    • Allow tumors to grow to a size of 100-200 mm3 (typically 10-14 days).

  • Pre-targeting Step:

    • Administer the c(NGR)-TCO conjugate (e.g., 10-20 µg in 100 µL sterile saline) via tail vein injection.

    • Allow the conjugate to accumulate at the tumor and clear from circulation for 24 to 48 hours.

  • Imaging Step:

    • Administer the radiolabeled this compound probe (e.g., 5-10 MBq in 100 µL sterile saline) via tail vein injection.

    • At desired time points (e.g., 1, 4, and 24 hours) post-injection of the tetrazine probe, anesthetize the mice.

    • Perform PET or SPECT imaging according to the manufacturer's protocol for the imaging system.

  • Ex Vivo Biodistribution:

    • Immediately after the final imaging session, euthanize the mice.

    • Dissect tumors and major organs (blood, liver, kidneys, spleen, lungs, muscle, etc.).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The pre-targeting strategy using an APN-targeting moiety like a c(NGR)-TCO conjugate in combination with a radiolabeled this compound probe provides a robust and sensitive method for in vivo imaging of APN-expressing tumors. The detailed protocols and representative data presented here offer a comprehensive guide for researchers to implement this advanced imaging technique in their studies. This approach has the potential to significantly improve the development of targeted diagnostics and therapeutics for cancer.

References

Application Notes and Protocols for APN-PEG4-Tetrazine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease frequently overexpressed on the surface of various cancer cells and tumor neovasculature, making it an attractive target for targeted drug delivery.[1][2] APN-PEG4-tetrazine is a versatile, heterobifunctional linker designed to leverage this therapeutic window. It features three key components:

  • 3-Arylpropiolonitrile (APN): A thiol-reactive group that forms a stable, covalent bond with cysteine residues on drug payloads.[3][4] This allows for the site-specific conjugation of therapeutic agents.

  • Polyethylene Glycol (PEG4): A short polyethylene glycol spacer that enhances the solubility and bioavailability of the conjugate while minimizing immunogenicity.[5]

  • Tetrazine: A highly reactive moiety that participates in rapid, bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). This "click chemistry" reaction enables the efficient and specific conjugation of the drug-linker complex to a targeting moiety (e.g., an antibody or peptide) that has been pre-functionalized with a TCO group.

This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the development of targeted drug delivery systems.

Principle of this compound-Mediated Targeted Drug Delivery

The strategy involves a two-step approach. First, the this compound linker is conjugated to a thiol-containing drug molecule via the APN group. Second, the resulting drug-linker construct is reacted with a TCO-modified targeting moiety (e.g., an antibody that recognizes a tumor-specific antigen) through the tetrazine-TCO ligation. This modular approach allows for the separate optimization of the drug-linker and the targeting vehicle before their final assembly.

Alternatively, in a pretargeting strategy, the TCO-modified antibody is first administered to the subject, allowing it to accumulate at the tumor site. Subsequently, the smaller, faster-clearing drug-APN-PEG4-tetrazine conjugate is administered and rapidly "clicks" onto the pre-localized antibody at the tumor, minimizing systemic exposure to the cytotoxic drug.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies involving targeted drug delivery systems utilizing tetrazine-based bioorthogonal chemistry. While not specific to this compound, this data provides a strong indication of the expected performance of such constructs.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates

Cell LineTarget AntigenDrug PayloadLinker ChemistryIC50Reference
N87Her2ThailanstatinMaleimide13-43 ng/mL
BT474Her2ThailanstatinMaleimide13-43 ng/mL
OVCAR-3Folate Receptor αGemcitabine/DoxorubicinPolymer-drug conjugate0.99 µg/mL (combination)
Human Colorectal Cancer CellsTAG72Monomethyl Auristatin E (MMAE)Tetrazine0.67 nM

Table 2: In Vivo Efficacy of Pretargeted Radioimmunotherapy (PRIT) in Xenograft Models

Xenograft ModelTargeting AntibodyRadionuclide-TetrazineKey FindingsReference
LS174T (Colorectal)anti-CEA (TF2)¹⁷⁷Lu-IMP288Median survival increased from 13 days (untreated) to 65 days (3 cycles of PRIT).
SW1222 (Colorectal)anti-A33 (huA33)¹⁷⁷Lu-DOTA-PEG7-TzSignificant tumor growth inhibition.
Pancreatic Ductal Adenocarcinomaanti-CA19.9 (5B1)¹⁷⁷Lu-DOTA-PEG-TzEffective tumor growth delay.

Table 3: Biodistribution of Tetrazine-Based Conjugates in Xenograft Models (%ID/g)

Xenograft ModelTargeting Antibody-TCO¹¹¹In-Tetrazine (3h post-injection)TumorBloodLiverKidneysReference
Colon Canceranti-TAG72 (CC49)DOTA-Tetrazine4.20.320.450.98
Colorectal Carcinomaanti-A33 (huA33)⁶⁴Cu-NOTA-Tetrazine (4h post-injection)~4.0~2.1~1.5~1.0

Experimental Protocols & Workflows

Diagram: Experimental Workflow for ADC Synthesis and Evaluation

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Final ADC Assembly (iEDDA 'Click' Reaction) cluster_3 Step 4: ADC Characterization & Evaluation drug Thiol-containing Drug Payload conjugate Drug-APN-PEG4-Tetrazine drug->conjugate linker This compound linker->conjugate adc Final Antibody-Drug Conjugate (ADC) conjugate->adc antibody Targeting Antibody (e.g., anti-APN/CD13) tco_antibody TCO-Modified Antibody antibody->tco_antibody tco_nhs TCO-NHS Ester tco_nhs->tco_antibody tco_antibody->adc purification Purification (e.g., SEC) adc->purification characterization Characterization (DAR, Binding Affinity) purification->characterization in_vitro In Vitro Studies (Cytotoxicity, IC50) characterization->in_vitro in_vivo In Vivo Studies (Efficacy, Biodistribution) in_vitro->in_vivo

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Conjugation of a Thiol-Containing Drug to this compound

This protocol describes the reaction of a drug payload containing a free cysteine or other thiol group with the APN moiety of the linker.

Materials:

  • Thiol-containing drug payload

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.5-9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column or ultrafiltration device for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the thiol-containing drug in an appropriate buffer.

    • Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the drug solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting drug-APN-PEG4-tetrazine conjugate from unreacted drug and linker using an appropriate SEC column or by repeated centrifugal ultrafiltration.

  • Characterization:

    • Confirm the identity and purity of the conjugate by LC-MS and/or NMR.

    • Quantify the concentration of the purified conjugate using UV-Vis spectroscopy, based on the absorbance of the tetrazine or the drug.

Protocol 2: Modification of a Targeting Antibody with TCO

This protocol outlines the functionalization of a targeting antibody with trans-cyclooctene (TCO) groups, which will react with the tetrazine moiety of the drug-linker conjugate.

Materials:

  • Targeting antibody (e.g., anti-APN/CD13 monoclonal antibody)

  • TCO-NHS ester

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • TCO-NHS Ester Activation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Antibody Modification:

    • Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

    • Remove excess TCO-linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight.

    • The resulting TCO-modified antibody is ready for conjugation or storage.

Protocol 3: Final ADC Assembly via Tetrazine-TCO Ligation

This protocol describes the final "click" reaction between the tetrazine-modified drug and the TCO-modified antibody.

Materials:

  • Purified Drug-APN-PEG4-tetrazine conjugate

  • Purified TCO-modified antibody

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Ensure the TCO-modified antibody is in PBS at a known concentration.

    • Add a 1.5 to 3-fold molar excess of the Drug-APN-PEG4-tetrazine conjugate to the TCO-modified antibody solution.

  • iEDDA Ligation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C for 2-4 hours. The reaction is typically very fast.

  • Purification:

    • Purify the resulting ADC from the excess drug-linker conjugate and other impurities using size-exclusion chromatography.

  • Characterization:

    • Determine the final drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Evaluate the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR).

Signaling Pathways and Mechanisms of Action

Diagram: APN/CD13 Signaling in Cancer Progression

G cluster_0 APN/CD13 Mediated Signaling cluster_1 Enzymatic Activity cluster_2 Non-Enzymatic Functions cluster_3 Downstream Pathways cluster_4 Cellular Responses apn APN/CD13 peptide_cleavage Peptide Cleavage apn->peptide_cleavage growth_factors Growth Factor Modulation apn->growth_factors integrin_recycling Integrin Recycling apn->integrin_recycling gtpase Small GTPase Regulation apn->gtpase erk Erk1/2 Pathway peptide_cleavage->erk pi3k PI3K/Akt Pathway growth_factors->pi3k integrin_recycling->erk wnt Wnt Signaling gtpase->wnt angiogenesis Angiogenesis erk->angiogenesis proliferation Proliferation & Survival pi3k->proliferation migration Cell Migration & Invasion wnt->migration

Caption: APN/CD13 signaling pathways in cancer.

APN/CD13 contributes to cancer progression through both its enzymatic and non-enzymatic functions. Its peptidase activity can modulate the local tumor microenvironment by cleaving signaling peptides and growth factors. Independently of its enzymatic function, APN/CD13 can interact with other cell surface proteins, such as integrins, to regulate cell adhesion, migration, and invasion. These activities converge on key downstream signaling pathways, including the Erk1/2, PI3K/Akt, and Wnt pathways, which ultimately promote angiogenesis, tumor cell proliferation, and metastasis.

Targeted drug delivery using this compound can interfere with these processes in several ways:

  • Direct Cytotoxicity: The delivery of a potent cytotoxic drug directly to APN-expressing cancer cells leads to their death.

  • Inhibition of APN Function: The binding of an APN-targeted antibody-drug conjugate may sterically hinder the enzymatic or non-enzymatic functions of APN, thereby inhibiting downstream signaling.

  • Anti-Angiogenic Effects: By targeting APN on the tumor neovasculature, this approach can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.

Conclusion

This compound is a powerful tool for the development of targeted cancer therapies. Its modular nature, combined with the efficiency and specificity of bioorthogonal click chemistry, offers a flexible and robust platform for conjugating a wide range of therapeutic payloads to APN-targeting moieties. The representative data and protocols provided herein serve as a valuable resource for researchers and drug developers working to advance this promising therapeutic strategy. Further optimization of drug-linker design, targeting moiety selection, and dosing regimens will be critical for the successful clinical translation of APN-targeted therapies.

References

Application Notes and Protocols for the Purification of APN-PEG4-Tetrazine Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the purification of proteins conjugated with APN-PEG4-tetrazine. This compound is a heterobifunctional linker that facilitates the site-specific conjugation of molecules to proteins via a cysteine-reactive group (APN) and a bioorthogonal tetrazine moiety. The tetrazine group enables rapid and specific "click" chemistry with a trans-cyclooctene (TCO) functionalized molecule through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] This bioorthogonal reaction is highly efficient under physiological conditions and does not require a catalyst.[2] The polyethylene glycol (PEG4) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][2]

Proper purification of the conjugated protein is a critical step to remove unconjugated protein, excess linker, and reaction byproducts, ensuring the quality and reliability of downstream applications such as in vitro and in vivo imaging, and the development of antibody-drug conjugates (ADCs). This guide covers common purification strategies, including size exclusion, hydrophobic interaction, and ion exchange chromatography, along with analytical methods for characterization.

Experimental Workflow for Conjugation and Purification

The overall process involves the conjugation of this compound to a cysteine-containing protein, followed by purification and analysis of the final conjugate.

G cluster_0 Protein Preparation cluster_1 Conjugation Reaction cluster_2 Purification cluster_3 Analysis & Characterization A 1. Prepare Protein Solution (e.g., in PBS) B 2. Reduce Disulfide Bonds (if necessary) (e.g., with TCEP) A->B C 3. Add this compound (in DMSO or DMF) B->C D 4. Incubate (e.g., 1-2 hours at RT) C->D E 5. Quench Reaction (e.g., with N-acetylcysteine) D->E F 6. Remove Excess Reagents (SEC, Dialysis) E->F G 7. Isolate Conjugated Protein (IEX, HIC) F->G H 8. Verify Conjugation (SDS-PAGE, UV-Vis) G->H I 9. Confirm Mass & Purity (Mass Spectrometry, HPLC) H->I

Figure 1: General experimental workflow for protein conjugation and purification.

Data Presentation: Purification Method Comparison

The choice of purification method depends on the physicochemical properties of the protein and the conjugate. The following table summarizes typical performance characteristics for common chromatography techniques used in the purification of conjugated proteins.

Purification MethodPrinciple of SeparationTypical PurityTypical RecoveryKey AdvantagesCommon Challenges
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[3]>95%>90%Excellent for removing small molecule impurities and buffer exchange.Limited resolution between conjugated and unconjugated protein of similar size.
Ion Exchange Chromatography (IEX) Separation based on net surface charge at a specific pH.>98%80-95%High-resolution separation of charge variants; high binding capacity.Requires optimization of pH and salt gradient; conjugation may not alter pI sufficiently.
Hydrophobic Interaction Chromatography (HIC) Separation based on differences in surface hydrophobicity.>98%75-90%Effective for separating species with different drug-to-antibody ratios (DARs) or degrees of labeling.Protein precipitation at high salt concentrations; potential for protein denaturation.
Affinity Chromatography (e.g., Ni-NTA) Separation based on specific binding interactions (e.g., His-tag).>99%>85%Highly specific for tagged proteins, leading to very high purity.Requires the protein to have an affinity tag; potential for co-elution of impurities.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general procedure for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: 100 mM N-acetylcysteine in PBS

Procedure:

  • Protein Preparation: Prepare the protein solution in the reaction buffer. If the target cysteines are involved in disulfide bonds, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with gentle mixing.

  • Quenching: Add quenching solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15 minutes at room temperature.

  • Purification: Proceed immediately to a purification protocol to separate the conjugated protein from excess reagents and unconjugated protein.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is ideal for removing excess small molecule reagents and for buffer exchange post-conjugation.

G cluster_0 Setup cluster_1 Separation cluster_2 Collection & Analysis A 1. Select SEC Column (based on protein MW) B 2. Equilibrate Column (with desired buffer, e.g., PBS) A->B C 3. Load Quenched Reaction Mixture B->C D 4. Isocratic Elution C->D E 5. Collect Fractions (monitoring UV absorbance at 280 nm) D->E F 6. Analyze Fractions (SDS-PAGE, UV-Vis) E->F

Figure 2: Workflow for purification by Size Exclusion Chromatography (SEC).

Materials:

  • SEC column (e.g., Superdex 200, Sephadex G-25)

  • Chromatography system (e.g., FPLC, HPLC)

  • Mobile Phase: PBS, pH 7.4, or other suitable buffer

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CV) of the mobile phase at a flow rate appropriate for the selected column.

  • Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram (A280 nm). The conjugated protein will typically elute in the first major peak, while smaller molecules (excess linker, quenching agent) will elute later.

  • Analysis: Pool the fractions corresponding to the protein peak and analyze for purity and concentration.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. This method can be effective if the conjugation of this compound alters the isoelectric point (pI) of the protein.

G cluster_0 Setup cluster_1 Separation cluster_2 Collection & Analysis A 1. Determine Protein pI B 2. Select IEX Column (Anion or Cation Exchange) A->B C 3. Prepare Buffers (Binding & Elution) B->C D 4. Equilibrate Column C->D E 5. Load Sample (in low salt buffer) D->E F 6. Elute with Salt Gradient E->F G 7. Collect Fractions F->G H 8. Analyze Fractions (SDS-PAGE, Desalting) G->H

Figure 3: Workflow for purification by Ion Exchange Chromatography (IEX).

Materials:

  • Anion (e.g., Q-sepharose) or Cation (e.g., SP-sepharose) exchange column

  • Binding Buffer (e.g., 20 mM Tris, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)

Procedure:

  • Column and Buffer Selection: Choose a cation exchanger if the purification pH is below the protein's pI, or an anion exchanger if the pH is above the pI.

  • Buffer Exchange: Exchange the protein sample into the binding buffer using SEC or dialysis.

  • Column Equilibration: Equilibrate the IEX column with binding buffer (at least 5 CV).

  • Sample Loading: Load the sample onto the column. Unbound proteins will be found in the flow-through.

  • Wash: Wash the column with binding buffer until the A280 nm baseline is stable.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 CV).

  • Fraction Collection and Analysis: Collect fractions across the gradient and analyze by SDS-PAGE to identify those containing the purified conjugate. Pool the desired fractions and desalt into a suitable storage buffer.

Analytical Characterization

SDS-PAGE

A fundamental technique to quickly assess the success of a conjugation reaction.

  • Principle: Separates proteins based on molecular weight.

  • Procedure: Run samples of the unconjugated protein, the crude reaction mixture, and the purified product on an SDS-polyacrylamide gel.

  • Expected Result: A successful conjugation will result in a new band with a higher molecular weight compared to the unconjugated protein. Densitometry can be used to estimate conjugation efficiency.

UV-Vis Spectroscopy

Used to determine protein concentration and estimate the degree of labeling.

  • Procedure: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~520-540 nm (for tetrazine).

  • Calculation: The protein concentration can be determined using its extinction coefficient at 280 nm (correcting for the tetrazine's absorbance at this wavelength). The degree of labeling can be calculated using the Beer-Lambert law with the extinction coefficient of the tetrazine moiety.

Mass Spectrometry (MS)

Provides an accurate mass measurement of the conjugated protein.

  • Principle: ESI-MS or MALDI-MS can be used to determine the molecular weight of the intact conjugate.

  • Expected Result: The mass of the conjugate should be equal to the mass of the protein plus the mass of the incorporated this compound linker(s). This confirms covalent modification and can determine the number of linkers attached per protein molecule.

High-Performance Liquid Chromatography (HPLC)

Analytical SEC, IEX, or HIC can be used to assess the purity and heterogeneity of the final product.

  • SEC-HPLC: Determines the amount of aggregation in the sample.

  • HIC-HPLC: Can resolve species with different numbers of conjugated linkers, providing information on the distribution of the label.

  • RP-HPLC: Can also be used for purity assessment, often coupled with mass spectrometry.

By following these protocols and analytical methods, researchers can effectively purify and characterize their this compound conjugated proteins, ensuring their suitability for downstream applications.

References

Application Notes and Protocols for Stoichiometry Calculation in APN-PEG4-Tetrazine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2][3] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.[1][2] APN-PEG4-tetrazine is a heterobifunctional linker that leverages this powerful chemistry. It contains an N-acryloyl-L-proline (APN) moiety with high chemoselectivity for cysteine residues and a tetrazine moiety for the iEDDA reaction. The inclusion of a hydrophilic four-unit polyethylene glycol (PEG4) spacer enhances solubility and can minimize non-specific binding.

These application notes provide a detailed guide for performing and optimizing stoichiometry calculations for the successful conjugation of this compound to cysteine-containing biomolecules (e.g., proteins, antibodies) and their subsequent reaction with a TCO-functionalized molecule.

Chemical Reaction Pathway

The conjugation process involves a two-step reaction. First, the APN group of the linker reacts with a free cysteine residue on a biomolecule. Second, the tetrazine-modified biomolecule is reacted with a TCO-modified molecule of interest.

cluster_step1 Step 1: Cysteine-Specific Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction Biomolecule-SH Biomolecule with Cysteine (R-SH) Labeled_Biomolecule Tetrazine-Labeled Biomolecule Biomolecule-SH->Labeled_Biomolecule APN Reaction APN_Tetrazine This compound APN_Tetrazine->Labeled_Biomolecule Final_Conjugate Final Conjugate Labeled_Biomolecule->Final_Conjugate iEDDA Reaction TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Final_Conjugate G start Start Optimization define_ratios Define Range of Molar Ratios (e.g., 1:1, 1:5, 1:10 APN-Tetrazine:Protein) start->define_ratios run_reactions Run Parallel Conjugation Reactions define_ratios->run_reactions analyze Analyze Degree of Labeling (DOL) (e.g., UV-Vis, Mass Spec) run_reactions->analyze select_optimal Select Optimal Ratio for Step 1 analyze->select_optimal define_tco_ratios Define TCO Molar Excess (e.g., 1.5x, 3x, 5x TCO:Tetrazine) select_optimal->define_tco_ratios run_click Perform Click Reaction define_tco_ratios->run_click analyze_final Analyze Final Conjugate (e.g., SDS-PAGE, SEC) run_click->analyze_final end Optimized Protocol analyze_final->end

References

Application Notes and Protocols for Fluorescent Probe Attachment to Antibodies using APN-PEG4-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable attachment of fluorescent probes to antibodies is critical for a wide range of applications, from basic research in cellular imaging to the development of antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the use of APN-PEG4-tetrazine, a heterobifunctional linker that enables site-specific, covalent attachment of fluorescent probes to antibodies with high stability.

This compound features two key reactive moieties:

  • 3-Arylpropiolonitrile (APN): This group exhibits exquisite chemoselectivity for the thiol group of cysteine residues within the antibody. The resulting APN-cysteine conjugate is remarkably stable in aqueous media, human plasma, and living cells, offering a significant advantage over traditional maleimide-based thiol chemistry.[1][2][3]

  • Tetrazine: This moiety is a key component of the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction. It reacts with exceptional speed and selectivity with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative, to form a stable dihydropyridazine linkage.[3][4]

  • PEG4 Spacer: A four-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting antibody conjugate and reduce steric hindrance.

This two-step approach allows for the initial, stable modification of an antibody with a tetrazine handle, followed by the rapid and specific attachment of a TCO-functionalized fluorescent probe. This methodology is particularly advantageous for applications requiring long incubation times or in complex biological environments where linker stability is paramount.

Data Presentation

Quantitative Parameters for Antibody Labeling

The following tables summarize key quantitative parameters associated with the two-step conjugation process. Note that specific values may require optimization depending on the antibody, fluorescent probe, and experimental conditions.

Table 1: Cysteine-Specific Antibody Modification with this compound

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
This compound Molar Excess 5 - 20 foldA higher excess may be needed for less reactive cysteines. Optimization is recommended.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5Ensure the buffer is free of thiol-containing reagents.
Reaction Temperature 4 - 25°CRoom temperature is often sufficient, but 4°C can be used for sensitive antibodies.
Incubation Time 2 - 12 hoursLonger incubation times may improve labeling efficiency.
Purification Method Size Exclusion Chromatography (e.g., Zeba™ Spin Desalt), DialysisTo remove excess, unreacted this compound.
Typical Degree of Labeling (DOL) 1 - 4Dependent on the number of accessible cysteine residues and reaction conditions.
Expected Antibody Recovery > 85%Dependent on the purification method.

Table 2: Fluorescent Probe Attachment via Tetrazine-TCO Ligation

ParameterRecommended RangeNotes
Tetrazine-Antibody Concentration 0.5 - 5 mg/mL
TCO-Fluorescent Probe Molar Excess 1.5 - 5 fold (over tetrazine)A slight molar excess ensures complete reaction of the tetrazine-modified antibody.
Reaction Buffer PBS, pH 7.2-7.5
Reaction Temperature 4 - 37°CThe reaction is typically very fast, even at lower temperatures.
Incubation Time 30 - 60 minutesThe iEDDA reaction is one of the fastest bioorthogonal reactions.
Purification Method Size Exclusion Chromatography, DialysisTo remove excess, unreacted TCO-fluorescent probe.

Experimental Protocols

Protocol 1: Cysteine-Specific Antibody Modification with this compound

This protocol describes the first step of the labeling process, where the antibody is functionalized with the this compound linker. This protocol is adapted from general procedures for cysteine-specific antibody conjugation.

Materials:

  • Antibody with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing thiol-reactive components (e.g., Tris), exchange it into the Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds:

    • To label cysteines involved in disulfide bonds, a partial reduction is necessary.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

    • Crucially, remove the TCEP using a desalting column before proceeding to the next step.

  • This compound Conjugation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO.

    • Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid antibody denaturation.

    • Incubate the reaction for 2-12 hours at room temperature or 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

    • The Degree of Labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance maximum of the tetrazine moiety (typically around 520-540 nm). Alternatively, mass spectrometry can be used for a more precise DOL determination.

Protocol 2: Fluorescent Labeling of Tetrazine-Modified Antibody with a TCO-Probe

This protocol describes the second "click" reaction step to attach the fluorescent probe.

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized fluorescent probe

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Purification system: Desalting columns or dialysis cassettes

Procedure:

  • Reaction Setup:

    • In the Reaction Buffer, mix the tetrazine-modified antibody with the TCO-functionalized fluorescent probe.

    • A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is recommended to ensure a complete reaction.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Purification:

    • If the TCO-reagent is small, excess reagent can be removed using a desalting column or dialysis against the Reaction Buffer.

  • Characterization:

    • Determine the final concentration of the antibody-fluorophore conjugate.

    • The final DOL (fluorophore-to-antibody ratio) can be determined spectrophotometrically using the absorbance of the antibody at 280 nm and the absorbance maximum of the specific fluorescent dye.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Fluorescent Probe Ligation A Antibody with accessible Cysteine C Incubation (2-12h, 4-25°C) A->C B This compound B->C D Purification (Size Exclusion) C->D E Tetrazine-modified Antibody D->E G iEDDA 'Click' Reaction (30-60 min, RT) E->G F TCO-functionalized Fluorescent Probe F->G H Purification G->H I Fluorescently Labeled Antibody H->I

Caption: Workflow for two-step antibody labeling using this compound.

Example Signaling Pathway Application: EGFR Internalization

Site-specifically labeled antibodies are powerful tools for studying receptor trafficking and signaling. For example, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with a pH-sensitive fluorescent probe to track its internalization and trafficking through endosomal and lysosomal compartments.

G cluster_0 Cell Surface cluster_1 Endocytic Pathway EGFR EGFR Endosome Early Endosome (pH ~6.0-6.5) EGFR->Endosome Internalization Ab Fluorescently Labeled anti-EGFR Antibody Ab->EGFR Binding Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) (Signal Quenching/Change) Late_Endosome->Lysosome Fusion

Caption: Tracking EGFR internalization with a fluorescently labeled antibody.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing APN-PEG4-Tetrazine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-PEG4-tetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the successful execution of your antibody-drug conjugate (ADC) and other bioconjugation experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the two main stages of conjugation: the cysteine-specific reaction with the 3-arylpropiolonitrile (APN) group and the subsequent bioorthogonal ligation of the tetrazine with a trans-cyclooctene (TCO) modified molecule.

Part 1: Cysteine-Specific Conjugation with this compound

Question 1: What are the optimal pH conditions for the reaction between the APN linker and cysteine residues?

The efficiency of the thiol-APN reaction is pH-dependent. The thiol group of cysteine needs to be in its nucleophilic thiolate form to react with the APN group.[1] Generally, a pH range of 7.0 to 8.5 is recommended for efficient conjugation.[2][3] While higher pH increases the concentration of the reactive thiolate, it can also increase the rate of side reactions like hydrolysis of the linker or disulfide bond scrambling. It is advisable to start with a buffer at pH 7.5 and optimize as needed for your specific protein.[1]

Question 2: I am observing low conjugation efficiency. What are the potential causes and how can I troubleshoot this?

Low conjugation efficiency in the initial APN-cysteine reaction can stem from several factors:

  • Incomplete Disulfide Bond Reduction: The target cysteine residues may be involved in disulfide bonds and thus unavailable for conjugation. Ensure complete reduction of interchain disulfide bonds using a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] Unlike DTT, TCEP does not contain a thiol and does not need to be removed before adding the maleimide- or APN-functionalized linker.

  • Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It is recommended to use degassed buffers and perform the conjugation reaction promptly after the reduction step.

  • Inaccessible Cysteine Residues: The target cysteine may be sterically hindered or buried within the protein's three-dimensional structure. The inclusion of the PEG4 spacer in the this compound linker is designed to minimize steric hindrance.

  • Suboptimal Reactant Concentrations: Low concentrations of either the protein or the this compound linker can slow down the reaction rate. If possible, perform the conjugation at a higher protein concentration (e.g., >1 mg/mL).

  • Hydrolysis of the Linker: Although APN linkers are generally more stable than maleimides, prolonged incubation in aqueous buffers, especially at high pH, can lead to hydrolysis. Use freshly prepared solutions of the this compound linker.

Question 3: Are there any known side reactions with APN linkers?

While APN linkers offer high chemoselectivity for thiols, potential side reactions, though less common than with maleimides, can occur. These can include reactions with other nucleophilic residues if the reaction conditions are not optimal. Maintaining the recommended pH range and using the appropriate molar excess of the linker can help minimize these side reactions.

Part 2: Tetrazine-TCO Bioorthogonal Ligation

Question 4: What is the optimal stoichiometry for the tetrazine-TCO reaction?

For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.

Question 5: My tetrazine-TCO ligation is slow or incomplete. What could be the issue?

Several factors can contribute to a slow or incomplete tetrazine-TCO reaction:

  • Degradation of Reactants: Tetrazines can degrade in aqueous media, especially those with electron-withdrawing groups. TCOs can also be susceptible to degradation. It is crucial to use freshly prepared solutions and store reagents as recommended, protected from light and moisture. The pink/red color of the tetrazine solution is a good indicator of its integrity; a loss of color suggests degradation.

  • Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction. Optimization of the molar ratio, often with a slight excess of one reactant, can drive the reaction to completion.

  • Steric Hindrance: If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can impede the reaction. The PEG4 spacer on the linker helps to mitigate this, but in some cases, longer spacers may be necessary.

  • Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. If working with very dilute solutions, the reaction time may need to be extended.

Question 6: How can I monitor the progress of the tetrazine-TCO reaction?

The progress of the tetrazine-TCO ligation can be conveniently monitored by UV-Vis spectrophotometry. Tetrazines have a characteristic absorbance in the visible range (typically around 510-550 nm). The disappearance of this absorbance peak corresponds to the consumption of the tetrazine in the reaction.

Quantitative Data Summary

The efficiency of the this compound conjugation is influenced by various parameters. The following tables provide a summary of key quantitative data to aid in experimental design and optimization.

Table 1: Influence of pH on Thiol-Specific Conjugation Efficiency

pHRelative Reaction RateRemarks
6.0SlowerThe concentration of the reactive thiolate form of cysteine is lower.
7.0-7.5OptimalGood balance between thiol reactivity and minimizing side reactions like hydrolysis.
> 8.0FasterIncreased rate of conjugation but also a higher risk of maleimide/APN hydrolysis and side reactions.

Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended Range/ValueRemarks
Stoichiometry 1.05 - 1.5 fold molar excess of tetrazineA slight excess of the smaller, less precious molecule can drive the reaction to completion.
pH 6.0 - 9.0The reaction is generally robust across a wide pH range.
Temperature Room Temperature (20-25°C)The reaction is typically fast at room temperature. For less reactive partners, incubation at 37°C can be used to accelerate the reaction.
Reaction Time 30 - 120 minutesReaction progress can be monitored by the disappearance of the tetrazine color.

Table 3: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine DerivativeHalf-life in PBS (pH 7.4, 37°C)Reference
3,6-di-(2-pyridyl)-s-tetrazine~2-3 hours
Phenyl-substituted tetrazines> 12 hours

Note: Electron-donating groups on the tetrazine ring generally increase stability but decrease reactivity, while electron-withdrawing groups have the opposite effect.

Experimental Protocols

Protocol 1: Cysteine-Specific Conjugation of a Reduced Antibody with this compound

This protocol provides a general guideline for the conjugation of this compound to a monoclonal antibody (mAb) with accessible interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound, dissolved in a water-miscible organic solvent (e.g., DMSO)

  • Degassed conjugation buffer (e.g., PBS, pH 7.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-10 mg/mL in the degassed conjugation buffer.

  • Disulfide Bond Reduction:

    • Add a 10-50 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

  • Removal of Excess Reducing Agent (if using a thiol-containing reducing agent other than TCEP):

    • If DTT or another thiol-containing reducing agent was used, it must be removed prior to adding the this compound. This can be done using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add a 5-20 fold molar excess of the this compound solution to the reduced antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Tetrazine-Modified Antibody:

    • Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified antibody-tetrazine conjugate using a spectrophotometer at 280 nm.

    • The drug-to-antibody ratio (DAR) can be determined using methods like UV-Vis spectroscopy (if the tetrazine has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Antibody with a TCO-Payload

This protocol describes the "click" reaction between the purified tetrazine-modified antibody and a TCO-functionalized payload.

Materials:

  • Purified tetrazine-modified antibody

  • TCO-functionalized payload, dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reaction Setup:

    • Combine the tetrazine-modified antibody and the TCO-functionalized payload in the reaction buffer. A 1.1 to 2-fold molar excess of the TCO-payload is typically used to ensure complete conjugation to the tetrazine sites.

  • Ligation Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often very fast and can be monitored by the disappearance of the pink/red color of the tetrazine.

  • Purification of the Final ADC:

    • Purify the final antibody-drug conjugate to remove any unreacted TCO-payload and other impurities using an appropriate chromatography method such as SEC or HIC.

  • Characterization:

    • Analyze the final conjugate to confirm successful conjugation, purity, and determine the final DAR using methods such as SDS-PAGE, HIC, SEC, and Mass Spectrometry.

Visualizations

experimental_workflow cluster_cysteine_conjugation Part 1: Cysteine-Specific Conjugation cluster_tco_ligation Part 2: Tetrazine-TCO Ligation Antibody Antibody Reduction Reduction Antibody->Reduction TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation APN_Linker This compound APN_Linker->Conjugation Purification_1 Purification Conjugation->Purification_1 Tetrazine_Antibody Tetrazine-Modified Antibody Purification_1->Tetrazine_Antibody Ligation Click Reaction Tetrazine_Antibody->Ligation TCO_Payload TCO-Payload TCO_Payload->Ligation Purification_2 Purification Ligation->Purification_2 Final_ADC Final ADC Purification_2->Final_ADC

Caption: Experimental workflow for two-step ADC construction.

troubleshooting_workflow Start Low Conjugation Efficiency Check_Reduction Verify Disulfide Reduction (e.g., Ellman's Reagent) Start->Check_Reduction Check_Linker Assess Linker Integrity (Fresh solution? Proper storage?) Start->Check_Linker Optimize_Conditions Optimize Reaction Conditions (pH, Stoichiometry, Time, Temp.) Start->Optimize_Conditions Incomplete_Reduction Incomplete Reduction Check_Reduction->Incomplete_Reduction Degraded_Linker Degraded Linker Check_Linker->Degraded_Linker Suboptimal_Conditions Suboptimal Conditions Optimize_Conditions->Suboptimal_Conditions Incomplete_Reduction->Check_Linker No Increase_Reducing_Agent Increase TCEP concentration or incubation time Incomplete_Reduction->Increase_Reducing_Agent Yes Degraded_Linker->Optimize_Conditions No Use_Fresh_Linker Use fresh, high-purity linker Degraded_Linker->Use_Fresh_Linker Yes Systematic_Optimization Systematically vary one parameter at a time Suboptimal_Conditions->Systematic_Optimization Yes Successful_Conjugation Successful Conjugation Suboptimal_Conditions->Successful_Conjugation No Increase_Reducing_Agent->Successful_Conjugation Use_Fresh_Linker->Successful_Conjugation Systematic_Optimization->Successful_Conjugation

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Yield in APN-PEG4-Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-PEG4-tetrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their bioconjugation experiments. Here you will find answers to frequently asked questions and guides to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the two-step reaction mechanism for this compound conjugation?

The this compound linker is a heterobifunctional reagent used for a two-step bioconjugation process.[1]

  • Thiol-Reactive Conjugation: The Acryloyl-Piperidin-N-oxide (APN) group reacts with free cysteine residues on a target molecule (e.g., a protein or antibody) to form a stable conjugate.[1]

  • Bioorthogonal Ligation: The tetrazine moiety then reacts with a strained alkene, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is highly specific and efficient under physiological conditions.[1][2]

Q2: What are the key reactive moieties in this compound and its reaction partner?

The key reactive groups are the APN moiety, which is selective for cysteine residues, and the tetrazine ring, which specifically reacts with a strained alkene like TCO.[1] The PEG4 spacer is included to enhance solubility and reduce steric hindrance.

Q3: What are the optimal storage conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.

Troubleshooting Guide: Low Conjugation Yield

Low yield in your this compound reaction can arise from issues in either the initial APN-cysteine conjugation or the subsequent tetrazine-TCO ligation. This guide will help you pinpoint and resolve the problem.

Problem Area 1: Inefficient APN-Cysteine Conjugation

If the initial conjugation of the this compound to your cysteine-containing molecule is inefficient, the final yield will be low.

Issue Potential Cause Recommended Solution
Low or No Labeling Inaccessible Cysteine Residues: The target cysteine residues on your protein may be buried within the protein structure or involved in disulfide bonds.Ensure that the target cysteine residues are accessible. If they are part of a disulfide bond, consider a reduction step using a mild reducing agent like TCEP, followed by its removal before adding the APN-linker.
Suboptimal pH: The reaction of the APN moiety with cysteine is pH-dependent.Perform the conjugation in a buffer with a pH between 6.5 and 7.5 to favor the reaction with thiols while minimizing reactions with other nucleophilic residues.
Presence of Other Nucleophiles: Other nucleophilic groups on the protein can potentially react with the APN group, leading to non-specific labeling and reduced yield of the desired conjugate.Maintain the pH within the optimal range (6.5-7.4) to enhance the selectivity for thiol groups.
Problem Area 2: Inefficient Tetrazine-TCO Ligation

Even with successful initial labeling, issues with the tetrazine-TCO click reaction can lead to a low overall yield.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Degradation of Tetrazine: Tetrazine moieties can degrade, especially in the presence of reducing agents or at high pH.Ensure complete removal of any reducing agents (e.g., TCEP or DTT) used in previous steps before adding the tetrazine-containing molecule. Perform the ligation in a buffer with a pH between 7.0 and 8.5.
Degradation or Isomerization of TCO: Trans-cyclooctene (TCO) is highly reactive but can isomerize to the less reactive cis-cyclooctene (CCO), especially upon exposure to thiols or certain metals.Use freshly prepared or properly stored TCO-containing reagents. Avoid long-term storage of TCO compounds.
Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can lead to an incomplete reaction.While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one of the reactants can help drive the reaction to completion.
Steric Hindrance: Bulky groups near the reactive sites on either the tetrazine or TCO molecule can impede the reaction.The PEG4 spacer in the linker is designed to minimize steric hindrance. If steric hindrance is still suspected, consider using a linker with a longer PEG chain.
Precipitation of Reactants or Product Poor Solubility: One or more of the reaction components may have limited solubility in the chosen reaction buffer.The PEG4 spacer enhances aqueous solubility. If solubility issues persist, a small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biomolecule must be confirmed.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Cysteine-Containing Protein
  • Protein Preparation: Prepare your protein in a suitable buffer, such as PBS, at a pH of 7.2-7.4. If necessary, reduce disulfide bonds using TCEP and subsequently remove the TCEP using a desalting column.

  • Linker Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent like DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted linker using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.

Protocol 2: General Procedure for Tetrazine-TCO Ligation
  • Reactant Preparation: Prepare the tetrazine-labeled protein and the TCO-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Combine the two reactants. A slight molar excess (1.1 to 2 equivalents) of the TCO-functionalized molecule is often recommended.

  • Incubation: The reaction is typically very fast and can be completed within 30-60 minutes at room temperature.

  • Monitoring: The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine or by measuring the decrease in absorbance at approximately 520-540 nm.

  • Purification: Purify the final conjugate using an appropriate method such as SEC or affinity chromatography to remove any unreacted starting materials.

Data Presentation

Table 1: Influence of pH on Tetrazine Stability and Reactivity

pH RangeEffect on NHS Ester Reaction (if applicable)Effect on Tetrazine StabilityEffect on Tetrazine-TCO Ligation
5.0 - 6.0Optimal for EDC/NHS activation of carboxylic acids.Generally stable.Reaction proceeds, but may be slower.
7.0 - 8.5Efficient reaction with primary amines.Good stability, but can degrade at higher end of range with prolonged incubation.Generally fast and efficient.
> 9.0Faster reaction with amines, but also increased hydrolysis of NHS ester.Increased rate of degradation.Not recommended due to tetrazine instability.

Table 2: Common Purification Methods for PEGylated Conjugates

Purification Method Principle Effective for Separating Reference
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Unreacted small molecule linkers from larger protein conjugates.
Dialysis / Ultrafiltration Separation based on molecular weight cutoff of a semi-permeable membrane.Small, unconjugated linkers from larger biomolecules.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Peptides and smaller biomolecules.
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Species with different degrees of PEGylation.

Visualizations

APN_PEG4_Tetrazine_Workflow cluster_step1 Step 1: APN-Cysteine Conjugation cluster_step2 Step 2: Tetrazine-TCO Ligation Protein Cysteine-containing Protein Conjugation Incubate (pH 6.5-7.5) Protein->Conjugation APN_Linker This compound APN_Linker->Conjugation Labeled_Protein Tetrazine-Labeled Protein Conjugation->Labeled_Protein Purification1 Purification (SEC/Dialysis) Labeled_Protein->Purification1 Pure_Labeled_Protein Purified Tetrazine- Labeled Protein Purification1->Pure_Labeled_Protein Ligation iEDDA 'Click' Reaction (pH 7.0-8.5) Pure_Labeled_Protein->Ligation TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Ligation Final_Conjugate Final Bioconjugate Ligation->Final_Conjugate Purification2 Purification (SEC/Affinity) Final_Conjugate->Purification2 Pure_Final_Conjugate Purified Final Conjugate Purification2->Pure_Final_Conjugate

Caption: Experimental workflow for a two-step this compound bioconjugation reaction.

Troubleshooting_Low_Yield cluster_step1_troubleshooting Troubleshooting Step 1 cluster_step2_troubleshooting Troubleshooting Step 2 Start Low Final Yield Check_Step1 Assess efficiency of APN-Cysteine conjugation Start->Check_Step1 Check_Step2 Assess efficiency of Tetrazine-TCO ligation Start->Check_Step2 Cys_Accessibility Inaccessible Cysteines? Check_Step1->Cys_Accessibility pH_Step1 Suboptimal pH? Check_Step1->pH_Step1 Tetrazine_Stability Tetrazine Degradation? Check_Step2->Tetrazine_Stability TCO_Stability TCO Degradation? Check_Step2->TCO_Stability Stoichiometry Incorrect Stoichiometry? Check_Step2->Stoichiometry Solution_Reduce Reduce Disulfide Bonds (e.g., with TCEP) Cys_Accessibility->Solution_Reduce Yes Solution_pH1 Adjust pH to 6.5-7.5 pH_Step1->Solution_pH1 Yes Solution_Tetrazine Remove Reducing Agents Adjust pH to 7.0-8.5 Tetrazine_Stability->Solution_Tetrazine Yes Solution_TCO Use Fresh TCO Reagent TCO_Stability->Solution_TCO Yes Solution_Stoichiometry Optimize Molar Ratio (e.g., 1.5-2x excess) Stoichiometry->Solution_Stoichiometry Yes

Caption: A logical decision tree for troubleshooting low yield in this compound reactions.

References

APN-PEG4-tetrazine stability issues in human plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-PEG4-tetrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when using this compound in human plasma and other biological media.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield between an this compound labeled protein and a TCO-modified molecule is lower than expected in human plasma. What are the potential causes?

A1: Lower than expected conjugation yields in human plasma can stem from several factors related to the stability of the tetrazine moiety. The tetrazine ring is susceptible to degradation in biological environments, which can reduce the concentration of active, click-ready this compound over time.

Potential causes include:

  • Reaction with Endogenous Nucleophiles: Molecules in plasma containing nucleophilic functional groups, such as thiols (e.g., cysteine, glutathione), can react with the electron-deficient tetrazine ring, leading to its degradation.

  • Reduction of the Tetrazine Ring: Endogenous reducing agents present in plasma can potentially reduce the tetrazine to an inactive dihydrotetrazine.[1]

  • Hydrolytic Instability: While generally more stable than some other bioorthogonal reagents, tetrazines can still undergo hydrolysis over extended incubation periods in aqueous environments like plasma.

Troubleshooting Steps:

  • Minimize Pre-incubation Time: Reduce the time the this compound conjugate is incubated in plasma before introducing the TCO-modified reaction partner.

  • Optimize Reactant Concentrations: Increasing the concentration of the TCO-modified molecule can help to favor the desired bioorthogonal reaction over degradation pathways.

  • Perform a Stability Assessment: We highly recommend quantifying the stability of your specific this compound conjugate in human plasma. A detailed protocol for this is provided below.

  • Consider a More Stable Tetrazine Derivative: If significant degradation is observed, you might consider using a tetrazine derivative with more electron-donating substituents, which generally exhibit greater stability, although this may come at the cost of slower reaction kinetics.[2]

Q2: How stable is the this compound linker itself in human plasma before conjugation to a protein?

We recommend performing a stability study (see protocol below) with the unconjugated linker if you suspect it might be degrading during your experimental workflow prior to conjugation.

Q3: Are there any known interactions between the APN (amino-phenyl-N-maleimide) moiety and plasma components that could affect my experiment?

A3: The maleimide group of the APN moiety is highly reactive towards free thiol groups, which is its intended function for labeling cysteine residues on proteins. Human plasma contains endogenous molecules with free thiols, such as human serum albumin (HSA), which has a free cysteine at position 34, and glutathione. If the this compound is not immediately reacted with the target protein, it can react with these off-target thiols in the plasma, leading to a reduction in the amount of linker available for labeling your protein of interest.

Recommendation: It is best practice to perform the conjugation of this compound to your target protein in a controlled buffer system before introducing the conjugate into a complex biological medium like human plasma.

Quantitative Data on Tetrazine Stability

While specific quantitative stability data for this compound in human plasma is not available in the literature, the following table summarizes the stability of various other tetrazine derivatives in different biological media to provide a point of reference.

Tetrazine DerivativeMediumTemperatureStability MetricReference
DimethyltetrazinePBS37°Ct½ ≈ 14 hours
Dipyridyl-tetrazinePBS37°Ct½ ≈ 9.6 hours
Unspecified TetrazineSerum20°C~85% remaining after 15 hours
Peptide-tetrazine conjugatesSerumNot specified>80% remaining after 5 hours
Alkyl/Pyridinyl-substituted tetrazinesPBS37°C>85% remaining after 10 hours

Experimental Protocols

Protocol for Assessing the Stability of this compound Conjugates in Human Plasma

This protocol provides a general method to determine the stability of a protein-APN-PEG4-tetrazine conjugate in human plasma over time.

Materials:

  • Your protein-APN-PEG4-tetrazine conjugate

  • Human plasma (anticoagulated, e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., a high concentration of a TCO-reagent to react with any remaining tetrazine)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Thermomixer or water bath set to 37°C

  • LC-MS system for analysis

Procedure:

  • Preparation:

    • Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.

    • Prepare a stock solution of your protein-APN-PEG4-tetrazine conjugate in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, add a defined volume of human plasma (e.g., 95 µL).

    • Pre-warm the plasma to 37°C for 5 minutes.

    • At time zero (T=0), add a small volume of your conjugate stock solution to the plasma (e.g., 5 µL) to achieve the desired final concentration. Mix gently.

  • Time Points:

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the TCO-reagent. This will cap any remaining stable tetrazine.

    • Precipitate the proteins by adding 3 volumes of cold ACN with 0.1% formic acid.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of the intact protein-APN-PEG4-tetrazine conjugate remaining at each time point. This can be done by monitoring the parent mass of the conjugate.

    • Plot the percentage of intact conjugate remaining versus time to determine its stability profile and half-life in human plasma.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_plasma Thaw & Centrifuge Human Plasma start_reaction Add Conjugate to Pre-warmed Plasma (T=0) prep_plasma->start_reaction prep_conjugate Prepare Stock Solution of Protein-APN-PEG4-Tetrazine prep_conjugate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Aliquot at Time Points (0, 0.5, 1, 2, 4, 8, 24h) incubate->time_points quench Quench with TCO Reagent time_points->quench precipitate Precipitate Proteins with Acetonitrile quench->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge lcms LC-MS Analysis of Supernatant centrifuge->lcms plot Plot % Intact Conjugate vs. Time lcms->plot

Caption: Workflow for assessing the stability of a protein-APN-PEG4-tetrazine conjugate in human plasma.

degradation_pathways cluster_degradation Potential Degradation Pathways in Plasma cluster_reaction Desired Reaction active_tz Active Tetrazine (on APN-PEG4 conjugate) nucleophilic_attack Reaction with Nucleophiles (e.g., Thiols) active_tz->nucleophilic_attack Degradation reduction Reduction by Endogenous Agents active_tz->reduction Degradation tco_reaction Reaction with TCO active_tz->tco_reaction degraded_product1 Degraded Product (Inactive) nucleophilic_attack->degraded_product1 degraded_product2 Reduced Dihydrotetrazine (Inactive) reduction->degraded_product2 stable_conjugate Stable Dihydropyridazine (Conjugated Product) tco_reaction->stable_conjugate

Caption: Potential degradation pathways of tetrazines in plasma versus the desired bioorthogonal reaction.

References

Technical Support Center: APN-PEG4-Tetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-PEG4-tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains two key reactive moieties:

  • An APN (aminophenyl) group that selectively reacts with cysteine residues on biomolecules.[1]

  • A tetrazine group that participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) group.[1][3]

The PEG4 spacer is a hydrophilic polyethylene glycol chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. Its primary application is in the creation of antibody-drug conjugates (ADCs) and other targeted biomolecules.

Q2: What are the main advantages of using the tetrazine-TCO ligation?

The tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry due to several key features:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with rate constants reported to be as high as 1 x 10^6 M⁻¹s⁻¹. This allows for efficient conjugation even at low reactant concentrations.

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.

  • High Specificity: The tetrazine and TCO groups are highly selective for each other and do not typically react with other functional groups found in biological systems.

Q3: How stable is the this compound linker?

The stability of this compound is influenced by several factors:

  • pH: Tetrazines are generally more stable in neutral to mildly acidic conditions (pH 6.0-7.5) and can degrade under basic conditions.

  • Reducing Agents: Common reducing agents used in protein chemistry, such as TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol), can reduce and inactivate the tetrazine ring.

  • Temperature and Light: For long-term storage, it is recommended to keep the reagent at -20°C and protected from light.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during experiments with this compound.

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution(s)
Degradation of Tetrazine Moiety Tetrazines can be degraded by reducing agents (TCEP, DTT) used for disulfide bond reduction. It is crucial to remove any excess reducing agent before adding the tetrazine-containing linker. Use fresh solutions of the tetrazine linker and store it properly (at -20°C, protected from light).
Incomplete Disulfide Reduction If the APN moiety is intended to react with cysteines from a reduced disulfide bond, incomplete reduction will result in fewer available thiol groups. You can verify the extent of reduction by quantifying free thiols using Ellman's reagent.
Suboptimal Reaction pH The reaction of the APN group with thiols and the stability of the tetrazine are pH-dependent. Maintain the pH within the recommended range for each step of your protocol. For many bioconjugation reactions, a pH of around 7.4 is a good starting point.
Incorrect Stoichiometry The molar ratio of the reactants can significantly impact the reaction efficiency. While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion.
Steric Hindrance The conjugation site on the biomolecule might be sterically hindered. The PEG4 spacer is designed to mitigate this, but if the issue persists, you may need to consider a longer PEG spacer.

Issue 2: Unexpected Side Products or Aggregation

Possible Cause Recommended Solution(s)
Hydrolysis of Tetrazine Tetrazines can undergo hydrolysis, especially in highly aqueous environments and at non-optimal pH. Performing the reaction in a timely manner and using appropriate buffer conditions can minimize this.
Non-specific Labeling At higher pH values, other nucleophilic residues on a protein could potentially react. Ensure the pH is maintained within the optimal range to favor the specific desired reaction.
Precipitation of Reactants or Product Poor solubility of the reactants or the final conjugate can lead to aggregation. The PEG4 linker enhances aqueous solubility, but if precipitation occurs, adding a small amount of an organic co-solvent like DMSO or DMF might be necessary. However, ensure the co-solvent is compatible with your biological system.

Quantitative Data Summary

Table 1: Stability of Tetrazine Derivatives in Different Media

Tetrazine DerivativeMediumHalf-lifeReference
DimethyltetrazinePhosphate-Buffered Saline (PBS)~14 hours
Dipyridyl-tetrazinePhosphate-Buffered Saline (PBS)9.6 hours
Peptide-tetrazine conjugateSerum>80% intact after 5 hours
Prodrug 1 (a specific tetrazine derivative)DMSO/PBS2.2 ± 0.04 days
3,6-di-2-pyridinyltetrazineDMSO/PBS0.31 ± 0.03 days

Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended ConditionNotesReference
pH Range 6.0 - 9.0Generally tolerant, but stability of biomolecules should be considered.
Temperature Room TemperatureThe reaction is very fast and typically does not require heating.
Solvent Aqueous buffers (e.g., PBS)Can be performed in various solvents, but aqueous media are common for biological applications.
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of the tetrazine reagent is often recommended to drive the reaction.

Experimental Protocols

Protocol 1: General Procedure for Antibody-TCO/Tetrazine Conjugation

This protocol provides a general workflow for labeling an antibody with a TCO or tetrazine moiety using an NHS ester-functionalized linker.

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to a concentration of 1-10 mg/mL.

  • Linker Preparation:

    • Dissolve the TCO-PEG4-NHS or Tetrazine-PEG4-NHS ester in a compatible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved linker to the antibody solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted linker and quenching reagents using a desalting column or size-exclusion chromatography.

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol outlines the reaction between a tetrazine-labeled protein and a TCO-labeled protein.

  • Reactant Preparation:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction:

    • Mix the TCO-labeled protein and the tetrazine-labeled protein at the desired molar ratio (typically 1:1 or with a slight excess of the tetrazine-labeled protein).

    • Incubate at room temperature for 30-60 minutes. The reaction is generally very fast.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at approximately 520-540 nm.

  • Purification:

    • Purify the final conjugate to remove any unreacted starting material using an appropriate method like size-exclusion chromatography.

Visualizations

G cluster_workflow General Workflow for this compound Conjugation start Start with Target Protein (containing Cysteine) apn_reaction Step 1: Cysteine-APN Reaction (this compound) start->apn_reaction purify1 Purification (Remove excess linker) apn_reaction->purify1 tetrazine_protein Tetrazine-labeled Protein purify1->tetrazine_protein iedda_reaction Step 2: Tetrazine-TCO Ligation (IEDDA Reaction) tetrazine_protein->iedda_reaction tco_partner TCO-functionalized Molecule (e.g., Drug, Fluorophore) tco_partner->iedda_reaction purify2 Final Purification (Remove unreacted TCO molecule) iedda_reaction->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Caption: Experimental workflow for bioconjugation using this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield low_yield Low Conjugation Yield check_tetrazine Check Tetrazine Stability low_yield->check_tetrazine check_thiol Check Thiol Availability (for Cys reaction) low_yield->check_thiol check_conditions Check Reaction Conditions (pH, Stoichiometry) low_yield->check_conditions reducing_agents Used reducing agents (TCEP/DTT)? check_tetrazine->reducing_agents ellmans_test Action: Perform Ellman's test to quantify free thiols. check_thiol->ellmans_test optimize_conditions Action: Optimize pH and molar ratios of reactants. check_conditions->optimize_conditions remove_reducing Action: Remove reducing agent before adding tetrazine. reducing_agents->remove_reducing Yes fresh_reagents Action: Use fresh reagents, store properly. reducing_agents->fresh_reagents No

Caption: Troubleshooting workflow for low yield in tetrazine conjugation reactions.

References

Impact of reducing agents on APN-PEG4-tetrazine stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-PEG4-tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of the tetrazine moiety in the presence of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker used in bioconjugation. It contains an arylpropiolonitrile (APN) group that reacts specifically with thiol groups (such as those on cysteine residues of proteins), and a tetrazine group that participates in a highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) reaction partner.[1] This "click chemistry" reaction is known for its fast kinetics and high specificity. A primary application of this compound is in the construction of antibody-drug conjugates (ADCs).[2]

Q2: I need to reduce disulfide bonds in my protein before conjugation with this compound. Can I use reducing agents like TCEP or DTT in the same reaction mixture?

No, it is strongly advised against having reducing agents such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) present in the reaction mixture with this compound. Both TCEP and DTT are known to reduce the tetrazine ring, converting it to an unreactive dihydrotetrazine, which will prevent the subsequent iEDDA reaction with a TCO-modified molecule.[3][4] This reduction of the tetrazine will lead to significantly lower or no conjugation yield.

Q3: What is the recommended workflow when disulfide bond reduction is necessary prior to conjugation with this compound?

A sequential workflow is crucial to prevent the degradation of the tetrazine moiety. The recommended procedure is as follows:

  • Disulfide Bond Reduction: Reduce the disulfide bonds of your protein using an appropriate concentration of TCEP or DTT.

  • Removal of Reducing Agent: It is critical to remove the excess reducing agent from the protein solution. This can be achieved using methods such as desalting columns (e.g., spin columns) or buffer exchange through ultrafiltration.[5]

  • Conjugation: Immediately after the removal of the reducing agent, proceed with the conjugation of the now free thiol groups on your protein with this compound.

Below is a Graphviz diagram illustrating this recommended experimental workflow.

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation Protein with Disulfide Bonds Protein with Disulfide Bonds Add TCEP or DTT Add TCEP or DTT Protein with Disulfide Bonds->Add TCEP or DTT Reduced Protein with Free Thiols Reduced Protein with Free Thiols Add TCEP or DTT->Reduced Protein with Free Thiols Remove Excess Reducing Agent Remove Excess Reducing Agent Reduced Protein with Free Thiols->Remove Excess Reducing Agent Add this compound Add this compound Remove Excess Reducing Agent->Add this compound Tetrazine-Conjugated Protein Tetrazine-Conjugated Protein Add this compound->Tetrazine-Conjugated Protein

Sequential Bioconjugation Workflow

Q4: How can I confirm that the tetrazine moiety on my conjugated protein is intact and active?

The integrity of the tetrazine can be assessed using UV-Vis spectrophotometry. Tetrazines have a characteristic absorbance peak in the visible range, typically between 510-540 nm. A loss of the pink/red color of the solution and a decrease in the absorbance in this region can indicate degradation of the tetrazine. To confirm its activity, you can perform a small-scale test reaction with a TCO-containing molecule (e.g., a TCO-functionalized fluorescent dye) and monitor the reaction progress by techniques such as HPLC, LC-MS, or fluorescence analysis.

Q5: Is the reduction of tetrazine by reducing agents reversible?

There is some evidence to suggest that the reduction of tetrazines to dihydrotetrazines can be reversible upon exposure to air (oxidation). However, relying on this for quantitative and reproducible conjugations is not recommended. It is a much more robust strategy to remove the reducing agent prior to the introduction of the tetrazine-containing compound.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation experiments with this compound.

Problem: Low or No Final Conjugation Yield with a TCO-Partner

Low yield in the final iEDDA reaction is a common problem. The following troubleshooting workflow can help identify the root cause.

G start Low Conjugation Yield q1 Was disulfide reduction performed? start->q1 q2 Was the reducing agent removed? q1->q2 Yes sol1 Incomplete disulfide reduction. - Quantify free thiols (Ellman's Test). - Optimize reducing agent concentration and incubation time. q1->sol1 No q3 Is the this compound conjugation successful? q2->q3 Yes sol2 Tetrazine degradation by reducing agent. - Implement a purification step after reduction (desalting column, UF). - Verify removal of reducing agent. q2->sol2 No q4 Is the TCO-partner active? q3->q4 Yes sol3 Suboptimal APN-thiol conjugation. - Check pH of reaction (typically 6.5-7.5 for maleimide-thiol). - Optimize linker:protein molar ratio. q3->sol3 No sol4 Inactive TCO-partner or suboptimal iEDDA conditions. - Verify integrity and purity of TCO-reagent. - Check reaction buffer (pH, presence of interfering substances). q4->sol4 No end Successful Conjugation q4->end Yes

Troubleshooting Low Conjugation Yield

Quantitative Data on Tetrazine Stability

The stability of the tetrazine ring is paramount for successful conjugation. The presence of reducing agents can significantly impact this stability. Below is a summary of the stability of a tetrazine derivative in the presence of TCEP. While this data is not for this compound specifically, it provides a strong indication of the general incompatibility of tetrazines with reducing agents.

Table 1: Stability of a Tetrazine Derivative in the Presence of TCEP

Condition% Remaining Tetrazine (after 24h)
pH 7.2Stable
TCEPShows some reduction

Data adapted from a study on the on-protein stability of a tetrazine-Me conjugate, which showed greater stability to TCEP than when not conjugated to a protein. It is important to note that even with increased stability, some reduction still occurs.

Table 2: Stability of Various Tetrazines in Biological Media (DMEM + 10% FBS at 37°C)

Tetrazine Derivative% Remaining after 12h% Remaining after 48h
Pyridyl-Tetrazine (Py-Tz)< 13%< 13%
H-Tetrazine (H-Tz)< 13%< 13%
Methyl-Tetrazine (Me-Tz)> 92%> 63%
Triazolyl-Tetrazine> 92%> 63%

Data from a comparative study highlights that the substitution on the tetrazine ring significantly affects its stability in biological media.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol allows for the quantification of free sulfhydryl groups on a protein after disulfide bond reduction, ensuring that a sufficient number of reactive sites are available for conjugation with this compound.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Reduced protein sample

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Cysteine Standard Curve:

    • Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.

    • Perform serial dilutions to create a range of standards (e.g., 0.1 to 1.5 mM).

    • Add 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer) to each standard.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. cysteine concentration to generate a standard curve.

  • Quantify Thiols in Protein Sample:

    • In a cuvette, mix your protein sample with the Reaction Buffer.

    • Add Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Protocol 2: Monitoring Tetrazine Stability by UV-Vis Spectrophotometry

This protocol can be used to assess the stability of your tetrazine-conjugated protein under various conditions, including in the presence of residual reducing agents.

Materials:

  • Tetrazine-conjugated protein

  • Buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Dilute the tetrazine-conjugated protein to a suitable concentration in the buffer of interest. The concentration should provide a measurable absorbance in the 510-540 nm range.

  • Absorbance Measurement:

    • Measure the initial absorbance spectrum of the sample, paying close attention to the characteristic tetrazine peak between 510-540 nm.

    • Incubate the sample under the desired conditions (e.g., at 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance spectrum again.

  • Data Analysis:

    • Plot the absorbance at the λmax of the tetrazine peak as a function of time.

    • A decrease in absorbance indicates the degradation of the tetrazine moiety.

    • The percentage of remaining intact tetrazine can be calculated relative to the initial absorbance.

References

Technical Support Center: Quantification of APN-PEG4-Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the degree of labeling (DoL) of biomolecules with APN-PEG4-tetrazine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during the labeling and quantification process.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DoL) and why is it important to determine?

A1: The Degree of Labeling (DoL), also known as the Degree of Substitution (DoS), refers to the average number of this compound molecules covalently attached to a single biomolecule (e.g., a protein or antibody)[1][2]. Determining the DoL is a critical quality control step for several reasons:

  • Consistency and Reproducibility: Ensuring a consistent DoL across different batches of conjugates is crucial for the reproducibility of downstream experiments and applications[1].

  • Functional Integrity: Over-labeling can potentially compromise the biological activity of the protein by sterically hindering active sites or altering its conformation[3]. Conversely, under-labeling may result in a weak signal or reduced efficacy in the intended application[2].

  • Optimizing Stoichiometry: Knowing the DoL allows for precise control over the stoichiometry in subsequent bioorthogonal ligation reactions with trans-cyclooctene (TCO)-modified molecules.

  • Characterization: The DoL is a key parameter in the characterization of the final bioconjugate for research and therapeutic purposes.

Q2: What are the primary methods for quantifying the Degree of Labeling with this compound?

A2: The two primary methods for determining the DoL of this compound labeled proteins are:

  • UV-Vis Spectroscopy: This is a relatively simple and accessible method that relies on measuring the absorbance of the protein and the tetrazine moiety at their respective maximum absorbance wavelengths.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide a more direct and precise measurement of the mass increase upon labeling, allowing for the determination of the DoL.

Q3: Can I use a colorimetric assay to quantify the tetrazine labeling?

A3: While there are many colorimetric assays for protein quantification, there isn't a standard, direct colorimetric assay specifically for the tetrazine moiety itself in the same way that assays like the HABA assay exist for biotin. Quantification is typically achieved through the inherent absorbance of the tetrazine group or by mass analysis.

Troubleshooting Guide

Problem 1: Low Degree of Labeling (DoL)

  • Potential Cause: Incomplete reaction between the APN moiety and the target functional group (e.g., cysteine).

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • pH: Ensure the reaction buffer is at the optimal pH for the APN-cysteine reaction.

      • Molar Ratio: Increase the molar excess of this compound to the biomolecule. It is advisable to perform a titration to find the optimal ratio.

      • Reaction Time and Temperature: Increase the incubation time or temperature according to the protocol recommendations.

    • Reagent Quality:

      • Ensure the this compound reagent has been stored correctly at -20°C and protected from moisture to prevent degradation.

      • Prepare fresh stock solutions of the labeling reagent before each use.

    • Protein Sample:

      • Confirm the concentration and purity of your protein sample.

      • For cysteine labeling, ensure that the cysteine residues are reduced and accessible. Consider adding a reducing agent like TCEP if disulfide bonds are present.

Problem 2: Protein Precipitation During or After Labeling

  • Potential Cause: Changes in the protein's isoelectric point and solubility due to the addition of the this compound label. The PEG4 spacer is designed to enhance solubility, but over-labeling can still lead to aggregation.

  • Troubleshooting Steps:

    • Reduce Molar Excess: Lower the molar ratio of the labeling reagent to the protein to avoid over-labeling.

    • Optimize Buffer Conditions:

      • Screen different buffer systems and pH values.

      • Consider the inclusion of solubility-enhancing additives, if compatible with your protein and downstream applications.

    • Control Reaction Conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.

Problem 3: Inaccurate DoL Measurement with UV-Vis Spectroscopy

  • Potential Cause: Incomplete removal of excess, unreacted this compound, leading to an overestimation of the DoL.

  • Troubleshooting Steps:

    • Thorough Purification: Ensure complete removal of the free label by using appropriate purification methods such as dialysis, size-exclusion chromatography (e.g., desalting columns), or tangential flow filtration.

    • Accurate Extinction Coefficients: Use the correct molar extinction coefficients for both the protein and the tetrazine moiety in your calculations.

    • Blank Correction: Properly blank the spectrophotometer with the purification buffer.

    • Correction Factor: Apply a correction factor to account for the absorbance of the tetrazine at 280 nm.

Experimental Protocols

Protocol 1: Quantification of DoL using UV-Vis Spectroscopy

This method calculates the DoL based on the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the tetrazine (~520-540 nm).

Methodology:

  • Purification: Following the labeling reaction, purify the conjugate to remove all unbound this compound using a desalting column or extensive dialysis against a suitable buffer (e.g., PBS).

  • Spectrophotometer Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the λmax of the tetrazine (Adye).

    • If the absorbance is too high, dilute the sample with the purification buffer and record the dilution factor.

  • Calculations:

    • Correction Factor (CF): Determine the correction factor for the tetrazine's absorbance at 280 nm. This is the ratio of the tetrazine's absorbance at 280 nm to its absorbance at its λmax. CF = A_280_dye / A_max_dye

    • Protein Concentration (M): Protein Conc. (M) = [(A_280_conjugate - (A_dye_conjugate * CF))] / ε_protein * path length (cm) where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M): Dye Conc. (M) = A_dye_conjugate / ε_dye * path length (cm) where εdye is the molar extinction coefficient of the tetrazine at its λmax.

    • Degree of Labeling (DoL): DoL = Dye Conc. (M) / Protein Conc. (M)

Protocol 2: Quantification of DoL using Mass Spectrometry

This method provides a direct measurement of the mass of the unlabeled and labeled protein to determine the number of attached this compound molecules.

Methodology:

  • Sample Preparation:

    • After the labeling reaction, purify the sample to remove excess labeling reagent and buffer components that can interfere with MS analysis. A desalting step is crucial.

  • Mass Spectrometry Analysis (LC-ESI-MS):

    • Chromatography: Inject the purified sample onto a reverse-phase liquid chromatography (LC) system (e.g., using a C4 or C8 column) to separate the unlabeled protein from the labeled species.

    • Mass Detection: The eluent is introduced into an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra across the appropriate m/z range for your protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge state masses of all species present in the sample.

    • Calculate the mass difference between the unlabeled protein and the labeled protein peaks.

    • DoL = (Mass_labeled - Mass_unlabeled) / Mass_this compound

    • The presence of multiple peaks corresponding to different numbers of labels indicates heterogeneity in the labeling.

Quantitative Data Summary

The following table summarizes the key parameters for the quantification methods.

ParameterUV-Vis SpectroscopyMass Spectrometry (LC-ESI-MS)
Information Provided Average DoLDistribution of DoL, confirmation of covalent modification
Quantitation Capability QuantitativeHighly Quantitative and Precise
Throughput HighMedium
Key Advantages Accessible, rapid, non-destructiveHigh accuracy, provides information on heterogeneity
Limitations Indirect measurement, requires pure sample, relies on accurate extinction coefficientsRequires specialized equipment, can be sensitive to sample purity and buffer components

Visualizations

experimental_workflow Experimental Workflow for DoL Quantification cluster_labeling Labeling Reaction cluster_purification Purification cluster_quantification Quantification cluster_analysis Data Analysis protein Protein Solution reaction Incubation protein->reaction reagent This compound reagent->reaction purify Remove Excess Reagent (e.g., Desalting Column) reaction->purify Labeled Protein Mixture uv_vis UV-Vis Spectroscopy purify->uv_vis Purified Conjugate ms Mass Spectrometry purify->ms Purified Conjugate dol_calc Calculate DoL (Absorbance Ratios) uv_vis->dol_calc mass_analysis Determine Mass Shift & Calculate DoL ms->mass_analysis

Caption: Workflow for this compound labeling and DoL quantification.

troubleshooting_workflow Troubleshooting Low Degree of Labeling start Low DoL Observed reagent_check Check Reagent Quality - Fresh Stock? - Proper Storage? start->reagent_check reaction_conditions Optimize Reaction Conditions - Increase Molar Ratio - Adjust pH/Time/Temp reagent_check->reaction_conditions Reagent OK fail Issue Persists (Consult Further) reagent_check->fail Reagent Degraded protein_check Verify Protein Sample - Correct Concentration? - Cysteines Reduced? reaction_conditions->protein_check Optimization Done reaction_conditions->fail No Improvement success DoL Improved protein_check->success Protein OK & Conditions Optimized protein_check->fail Protein Issue Identified

Caption: Decision tree for troubleshooting low DoL in labeling reactions.

References

Technical Support Center: Optimizing APN-PEG4-Tetrazine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with APN-PEG4-tetrazine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for the tetrazine-TCO ligation reaction?

A: The inverse-electron demand Diels-Alder (iEDDA) reaction between tetrazine and its reaction partner, such as trans-cyclooctene (TCO), is exceptionally fast.[1][2][3] For many applications, an incubation time of 30 to 60 minutes at room temperature is sufficient for the reaction to approach completion.[2][4] In some cases, the reaction time can be extended up to 2 hours or overnight at 4°C to ensure maximum conjugation, particularly when dealing with low concentrations of reactants. One study found that for immobilizing a TCO-conjugated antibody to a tetrazine-coated surface, the signal did not significantly increase after 2 hours of incubation.

Q2: What factors can influence the speed of the this compound conjugation?

A: The kinetics of the tetrazine ligation are influenced by several factors:

  • Reactant Partners: The structure of the tetrazine and its dienophile (e.g., TCO, norbornene) plays a significant role. Electron-withdrawing substituents on the tetrazine ring can accelerate the reaction rate.

  • Concentration: As with most bimolecular reactions, higher concentrations of the this compound and the TCO-modified molecule will lead to a faster conjugation rate.

  • Temperature: While the reaction is rapid at room temperature, incubating at 37°C or 40°C can further increase the reaction speed.

  • pH: The tetrazine-TCO ligation is efficient over a broad pH range, typically between 6 and 9. Some studies have shown an increased reaction rate at a higher pH.

Q3: Can I use reducing agents like TCEP or DTT in the same reaction mixture as my this compound?

A: No, this is strongly discouraged. Reducing agents such as TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) can reduce and inactivate the tetrazine moiety, which will significantly decrease your final conjugation yield. It is crucial to remove any excess reducing agent after disulfide bond reduction and before the addition of the this compound.

Q4: How can I monitor the progress of the tetrazine-TCO conjugation?

A: The progress of the reaction can be monitored spectrophotometrically. Tetrazines have a characteristic pink or red color and a visible absorbance peak around 520-540 nm. As the ligation reaction proceeds, this color and absorbance will decrease, allowing for real-time tracking of the conjugation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Incomplete initial thiol reaction: The APN moiety may not have reacted efficiently with the cysteine residues.Ensure complete reduction of disulfide bonds if applicable. Optimize the pH for the thiol-specific reaction (typically pH 7.5-8.5). Increase the molar excess of the this compound.
Tetrazine inactivation: The tetrazine may have been degraded by reducing agents or prolonged exposure to high pH.Remove all traces of reducing agents like TCEP or DTT before adding the tetrazine reagent. Avoid prolonged incubation at highly basic pH.
Insufficient incubation time for tetrazine-TCO ligation: The reaction may not have proceeded to completion.While the reaction is fast, consider extending the incubation time to 2 hours at room temperature or overnight at 4°C, especially for dilute samples.
Steric hindrance: The conjugation sites on the biomolecules may be sterically hindered.The PEG4 spacer on the this compound is designed to reduce steric hindrance. If issues persist, consider alternative conjugation strategies or linker lengths.
Antibody Aggregation Excessive organic solvent: The this compound may have been dissolved in a high concentration of an organic solvent like DMSO.Minimize the volume of the organic solvent used to dissolve the tetrazine reagent.
Unfavorable buffer conditions: The pH or buffer composition may be promoting aggregation.Screen different pH values and buffer compositions to find conditions that maintain protein stability.
Non-specific Labeling Reaction with other nucleophilic residues: While the APN moiety is highly selective for thiols, some off-target reactions could occur under certain conditions.Ensure the pH of the reaction is within the optimal range for thiol-specific conjugation. Consider quenching the reaction with a small molecule thiol like N-acetylcysteine if non-specific labeling is a concern.

Quantitative Data on Incubation Times

The following table summarizes recommended incubation times for the tetrazine-TCO ligation from various sources.

Incubation Time Temperature Reactants/System Recommendation/Observation Source
30 - 60 minutesRoom TemperatureTetrazine-labeled protein and TCO-functionalized moleculeA typical starting point for efficient conjugation.
60 minutesRoom TemperatureTCO-labeled protein and tetrazine-labeled proteinRecommended for protein-protein conjugation.
Up to 2 hoursRoom TemperatureGeneral tetrazine-TCO reactionsCan be used for less reactive partners or to ensure completion.
2 hoursRoom TemperatureTCO-conjugated antibody on a tetrazine-functionalized surfaceSignal did not increase further after this time point.
Overnight4°CGeneral tetrazine-TCO reactionsAn option for maximizing yield, especially with low reactant concentrations.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Cysteine-Containing Protein

This protocol describes the conjugation of this compound to a protein with available cysteine residues.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).

  • Disulfide Reduction (if necessary): If targeting cysteines involved in disulfide bonds, add a 10-50 fold molar excess of a reducing agent (e.g., TCEP). Incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: This step is critical. Remove the excess TCEP using a desalting column or through buffer exchange via ultrafiltration.

  • Conjugation with this compound:

    • Immediately after removing the reducing agent, adjust the pH of the protein solution to 7.5-8.0 if necessary.

    • Add a 5-20 fold molar excess of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound reagent via size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Tetrazine-TCO Ligation

This protocol outlines the reaction between the tetrazine-labeled protein from Protocol 1 and a TCO-functionalized molecule.

  • Reactant Preparation: Combine the purified tetrazine-labeled protein with your TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). A 1.5-5 fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The progress can be monitored by the disappearance of the pink color of the tetrazine.

  • Purification: Purify the final conjugate using an appropriate method based on the properties of the conjugated molecules (e.g., SEC, affinity chromatography).

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Specific Conjugation cluster_step2 Step 2: Tetrazine-TCO Ligation A Cysteine-Containing Protein in Buffer B Add Reducing Agent (e.g., TCEP) (If necessary) A->B C Incubate (37°C, 30-60 min) B->C D Remove Excess Reducing Agent C->D E Add this compound D->E F Incubate (RT, 2-4h or 4°C, overnight) E->F G Purify Tetrazine-Labeled Protein F->G H Tetrazine-Labeled Protein G->H Proceed to Ligation I Add TCO-Functionalized Molecule H->I J Incubate (RT, 30-60 min) I->J K Purified Final Conjugate J->K

Caption: Experimental workflow for a two-step this compound conjugation.

troubleshooting_logic start Low Conjugation Yield q1 Was a reducing agent used? start->q1 a1_yes Was the reducing agent fully removed before adding tetrazine? q1->a1_yes Yes a1_no Proceed to check other factors q1->a1_no No res1 Incomplete removal of reducing agent likely inactivated the tetrazine. a1_yes->res1 No q2 Was the incubation time for the tetrazine-TCO ligation sufficient? a1_yes->q2 Yes a1_no->q2 res2 Insufficient incubation may be the cause. Increase time to 2h at RT or overnight at 4°C. q2->res2 No q3 Was the pH for the initial thiol reaction optimal? q2->q3 Yes res3 Suboptimal pH can lead to poor thiol-APN reaction efficiency. Optimize to pH 7.5-8.5. q3->res3 No end Review protocol for other potential issues (e.g., reactant concentrations, steric hindrance). q3->end Yes

References

Technical Support Center: Scaling Up APN-PEG4-Tetrazine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-PEG4-tetrazine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up these critical bioconjugation processes.

Frequently Asked Questions (FAQs)

Q1: What is the core chemistry of the this compound conjugation reaction?

The this compound linker is a heterobifunctional reagent used in a two-step bioconjugation process.[1]

  • Thiol-Reactive Conjugation: The Acryloyl-pro-nitro-phenyl (APN) group exhibits high chemoselectivity for cysteine residues on proteins or peptides. This reaction forms a stable covalent bond.

  • Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition: The tetrazine moiety on the other end of the linker undergoes a rapid and highly specific "click" reaction with a strained alkene, such as a trans-cyclooctene (TCO).[1][2] This bioorthogonal reaction is known for its fast kinetics and high selectivity, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst.[1][2]

Q2: What are the primary challenges when scaling up this compound conjugation reactions?

Scaling up any chemical reaction can introduce challenges not observed at the bench scale. For this compound conjugations, key areas of concern include:

  • Maintaining Homogeneity: Ensuring consistent mixing in larger volumes to achieve uniform reaction conditions.

  • Controlling Reaction Kinetics: The fast reaction rates of the iEDDA reaction can become difficult to manage at a larger scale, potentially leading to heterogeneity in the final product.

  • Purification Efficiency: Removing unreacted reagents and byproducts from large batches of conjugate can be complex and require optimization of purification methods.

  • Reagent Stability: The stability of the tetrazine moiety can be influenced by reaction conditions such as pH and the presence of nucleophiles.

  • Product Aggregation: Higher concentrations of reactants during scale-up can sometimes lead to aggregation of the protein or peptide conjugate.

Q3: How does the PEG4 linker contribute to the reaction?

The polyethylene glycol (PEG4) spacer in the this compound linker serves several important functions:

  • Enhances Solubility: The hydrophilic nature of the PEG spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.

  • Provides Flexibility: The PEG chain acts as a flexible spacer, potentially reducing steric hindrance between the conjugated molecules.

  • Reduces Immunogenicity: PEGylation is a well-established method for reducing the potential immunogenicity of protein and peptide therapeutics.

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Low yields are a common issue when scaling up. A systematic approach to troubleshooting is crucial.

  • Possible Cause A: Incomplete Initial Thiol Conjugation

    • Troubleshooting Step: Verify the presence of free cysteine residues on your protein or peptide before initiating the conjugation. Use Ellman's reagent to quantify free thiols.

    • Solution: If thiol availability is low, ensure that any disulfide bonds are adequately reduced. For proteins with existing free cysteines, ensure they have not formed disulfide bonds during storage.

  • Possible Cause B: Degradation of Tetrazine Moiety

    • Troubleshooting Step: The stability of the tetrazine ring is pH-dependent. Assess the stability of your this compound stock solution and the reaction buffer.

    • Solution: Prepare fresh solutions of the this compound linker before each use. Ensure the pH of the reaction buffer is maintained within the optimal range (typically pH 7.0-8.0). Avoid buffers containing strong nucleophiles. The stability of the tetrazine can be monitored by its characteristic UV-Vis absorbance over time.

  • Possible Cause C: Suboptimal Reaction Conditions

    • Troubleshooting Step: Review the stoichiometry of your reactants, reaction time, and temperature.

    • Solution: Optimize the molar excess of the this compound linker and the TCO-containing molecule. While the reaction is typically fast, ensure sufficient reaction time for completion at a larger scale.

Issue 2: Product Heterogeneity and Impurities
  • Possible Cause A: Non-Specific Binding

    • Troubleshooting Step: Analyze the final product for evidence of non-specific conjugation.

    • Solution: Ensure that the reaction conditions, particularly pH, are optimized for the specific thiol-reactive chemistry of the APN group.

  • Possible Cause B: Aggregation of the Conjugate

    • Troubleshooting Step: Monitor for precipitation or visible aggregation during the reaction and purification steps.

    • Solution: The PEG4 linker generally improves solubility. However, if aggregation is an issue, consider optimizing the protein concentration or adding aggregation inhibitors.

Issue 3: Difficulties in Purification
  • Possible Cause A: Inefficient Removal of Excess Reagents

    • Troubleshooting Step: Analyze the purified product for the presence of unreacted this compound or TCO-containing molecules.

    • Solution: At a larger scale, standard desalting columns may not be sufficient. Consider tangential flow filtration (TFF) or size-exclusion chromatography (SEC) for more efficient removal of small molecule impurities.

Quantitative Data

The following table provides a hypothetical comparison of reaction parameters at different scales to illustrate potential adjustments needed during scale-up. Actual values will need to be empirically determined for your specific system.

ParameterBench Scale (1 mg)Pilot Scale (100 mg)Production Scale (1 g)
Protein Concentration 5 mg/mL10 mg/mL10 mg/mL
Molar Excess of this compound 5-fold3-fold2.5-fold
Molar Excess of TCO-Molecule 3-fold2-fold1.5-fold
Reaction Time (Thiol Conjugation) 2 hours3 hours4 hours
Reaction Time (iEDDA) 1 hour1.5 hours2 hours
Purification Method Desalting ColumnSECTFF followed by SEC
Expected Yield >90%>85%>80%
Final Purity >98%>95%>95%

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Cysteine-Containing Protein
  • Protein Preparation:

    • If necessary, reduce disulfide bonds in your protein solution using a 10-50 fold molar excess of a reducing agent like TCEP. Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or buffer exchange into a reaction buffer (e.g., PBS, pH 7.2-7.4). This step is critical to prevent interference with the APN moiety.

  • This compound Conjugation:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification of the Tetrazine-Labeled Protein:

    • Remove excess, unreacted this compound using a desalting column, SEC, or TFF.

  • iEDDA Reaction with a TCO-Containing Molecule:

    • Prepare a stock solution of the TCO-containing molecule in a compatible solvent.

    • Add a 1.5 to 5-fold molar excess of the TCO-molecule to the purified protein-tetrazine conjugate.

    • The reaction is typically rapid and can proceed for 1-2 hours at room temperature. The disappearance of the tetrazine's characteristic pink/red color can be used to monitor the reaction progress.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC, HIC) to remove any unreacted TCO-molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal iEDDA Reaction cluster_purification Purification protein Cysteine-Containing Protein conjugate1 Tetrazine-Labeled Protein protein->conjugate1 Reaction at pH 7.0-8.0 apn_linker This compound apn_linker->conjugate1 final_conjugate Final Conjugate conjugate1->final_conjugate Click Chemistry purification1 Purification (e.g., SEC, TFF) conjugate1->purification1 Remove excess linker tco_molecule TCO-Containing Molecule tco_molecule->final_conjugate purification2 Final Purification (e.g., SEC, HIC) final_conjugate->purification2

Caption: Experimental workflow for a two-step this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_thiol Check for free thiols (Ellman's Reagent) start->check_thiol thiol_ok Thiol presence confirmed check_thiol->thiol_ok Yes thiol_no Low/no free thiols check_thiol->thiol_no No check_tetrazine Assess tetrazine stability (UV-Vis) thiol_ok->check_tetrazine reduce Optimize disulfide reduction protocol thiol_no->reduce tetrazine_ok Tetrazine is stable check_tetrazine->tetrazine_ok Yes tetrazine_no Tetrazine degradation check_tetrazine->tetrazine_no No check_conditions Review reaction conditions (stoichiometry, time, temp) tetrazine_ok->check_conditions fresh_reagents Use fresh reagents, optimize pH tetrazine_no->fresh_reagents optimize_conditions Optimize reaction parameters check_conditions->optimize_conditions

Caption: Decision tree for troubleshooting low conjugation yield.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product protein_cys Protein-SH protein_tz Protein-S-APN-PEG4-Tetrazine protein_cys->protein_tz Thiol Conjugation apn_peg4_tz This compound apn_peg4_tz->protein_tz tco_mol TCO-Molecule final_product Protein-S-APN-PEG4-Dihydropyridazine-Molecule tco_mol->final_product protein_tz->final_product iEDDA Reaction

Caption: Chemical transformation pathway of the this compound conjugation.

References

APN-PEG4-tetrazine linker cleavage under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the APN-PEG4-tetrazine linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the cleavage mechanism of the this compound linker?

A1: The this compound linker is cleaved via a bioorthogonal "click-to-release" mechanism. This process is initiated by the inverse electron demand Diels-Alder (IEDDA) reaction between the tetrazine moiety on the linker and a trans-cyclooctene (TCO) group on a target molecule.[1][2][3] This initial "click" reaction is followed by a cascade of electronic rearrangements, ultimately leading to the cleavage of the carbamate linkage and the release of the conjugated payload.[1][3]

Q2: What are the expected byproducts of the cleavage reaction?

A2: The primary byproducts of the tetrazine-TCO click-to-release reaction are inert nitrogen gas and a pyridazine derivative.

Q3: How does pH affect the cleavage of the this compound linker?

A3: The cleavage rate of tetrazine-TCO linkers is significantly influenced by pH. Generally, mildly acidic conditions can accelerate the release of the payload. However, it is crucial to avoid overly acidic conditions during analysis (e.g., using formic acid in HPLC) as this can cause "pseudo-release" and lead to inaccurate quantification of the cleavage efficiency. For reliable results, it is recommended to use buffered HPLC conditions.

Q4: Can the this compound linker be cleaved enzymatically?

A4: While the primary cleavage mechanism is the bioorthogonal reaction with TCO, recent advancements have explored enzyme-labile protecting groups on tetrazines. This strategy involves an initial enzymatic cleavage to "uncage" or activate the tetrazine, which can then react with TCO for payload release. This allows for cell-specific activation based on the expression of particular enzymes like esterases, cathepsin B, or alkaline phosphatases.

Q5: What factors can influence the stability of the this compound linker?

A5: The stability of the tetrazine moiety is crucial for successful conjugation and cleavage. Key factors influencing stability include:

  • pH: Tetrazines are generally more stable in neutral to mildly acidic conditions (pH 6.0-7.5) and can degrade under basic conditions.

  • Temperature: For long-term storage, it is recommended to keep the linker at -20°C.

  • Substituents: The electronic properties of the substituents on the tetrazine ring affect its stability. Electron-donating groups tend to increase stability but decrease reactivity, while electron-withdrawing groups can increase reactivity at the cost of stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no payload release after adding TCO-containing molecule. Degradation of the this compound linker. 1. Verify the storage conditions and age of the linker. 2. Assess the stability of the linker under your specific experimental buffer and temperature conditions using a UV-Vis spectrophotometer to monitor the tetrazine absorbance (typically around 520-540 nm) over time.
Inefficient IEDDA reaction. 1. Confirm the integrity and reactivity of the TCO-modified molecule. 2. Optimize the molar ratio of the TCO-reagent to the tetrazine linker. 3. Ensure the reaction buffer is within the optimal pH range for the IEDDA reaction (typically pH 7.4).
Inconsistent cleavage results between experiments. pH variability in the reaction or analysis. 1. Strictly control the pH of your reaction buffer. 2. For HPLC analysis, use a buffered mobile phase (e.g., ammonium formate) to avoid artificial cleavage.
Precipitation of the conjugate. Poor solubility. The PEG4 spacer in the this compound linker is designed to enhance aqueous solubility. If precipitation occurs, consider: 1. Slightly adjusting the buffer composition. 2. Ensuring the final concentration of the conjugate is not exceeding its solubility limit.
Off-target reactions or instability in biological media. Reaction with other biological components. The tetrazine-TCO reaction is highly bioorthogonal. However, the stability of the tetrazine can be lower in complex biological media like serum compared to buffer. 1. Perform a stability test of your conjugate in the specific biological medium you are using. 2. Minimize the incubation time in the biological matrix before introducing the TCO-reagent if instability is observed.

Experimental Protocols

Protocol 1: General Procedure for TCO-Triggered Cleavage of this compound Conjugate

  • Preparation of Solutions:

    • Prepare a stock solution of your this compound conjugate in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the TCO-containing molecule in a compatible solvent.

    • Prepare the reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Reaction Setup:

    • Dilute the this compound conjugate to the desired final concentration in the reaction buffer.

    • Add the TCO-containing molecule to the reaction mixture. A typical starting point is to use a slight excess of the TCO reagent.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture.

    • Analyze the samples by a suitable method such as HPLC or LC-MS to quantify the amount of released payload and remaining conjugate.

Protocol 2: Assessing the Stability of the this compound Linker

  • Sample Preparation:

    • Prepare a solution of the this compound linker or conjugate at a known concentration in the buffer of interest (e.g., PBS at pH 7.4).

  • Incubation:

    • Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • UV-Vis Measurement:

    • At regular time intervals, measure the absorbance of the tetrazine's characteristic peak (around 520-540 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • A decrease in absorbance over time indicates the degradation of the tetrazine ring.

    • Calculate the percentage of remaining tetrazine relative to the initial absorbance at time zero.

Visualizations

APN_PEG4_Tetrazine_Structure cluster_APN APN Moiety cluster_PEG4 PEG4 Spacer cluster_Tetrazine Tetrazine Moiety cluster_Payload Payload APN APN (for Cysteine Conjugation) PEG4 PEG4 (Enhances Solubility) APN->PEG4 Tetrazine Tetrazine (for Click Reaction) PEG4->Tetrazine Payload Payload (e.g., Drug) Tetrazine->Payload Cleavable Linkage

Caption: Structure of the this compound linker conjugated to a payload.

Cleavage_Workflow start This compound Conjugate iedda Inverse Electron Demand Diels-Alder (IEDDA) Reaction start->iedda tco TCO-containing molecule tco->iedda intermediate Dihydropyridazine Intermediate iedda->intermediate 'Click' elimination Tautomerization & Elimination Cascade intermediate->elimination products Released Payload + N2 + Pyridazine elimination->products 'Release'

Caption: Workflow of TCO-triggered cleavage of the this compound linker.

Troubleshooting_Flowchart start Low/No Payload Release? check_linker Check Linker Stability (UV-Vis) start->check_linker Yes check_tco Verify TCO Integrity and Concentration check_linker->check_tco Linker Stable check_ph Confirm Reaction pH (7.4) check_tco->check_ph TCO OK optimize_ratio Optimize TCO:Tetrazine Molar Ratio check_ph->optimize_ratio pH OK success Successful Cleavage optimize_ratio->success

Caption: Troubleshooting flowchart for low or no payload release.

References

Validation & Comparative

Confirming APN-PEG4-Tetrazine Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a successful bioconjugation is a critical step. This guide provides an objective comparison between mass spectrometry and alternative analytical methods for validating the conjugation of a model amine-containing molecule (APN) with a PEG4-Tetrazine linker. We present supporting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.

The model conjugation discussed involves the covalent attachment of a PEG4-Tetrazine linker to an amine-containing molecule, referred to here as "APN" (Aminoproline-Peptide-N-terminus), a hypothetical peptide with a known molecular weight, to create the APN-PEG4-Tetrazine conjugate. This conjugate is designed for subsequent bioorthogonal click chemistry reactions.

Performance Comparison of Analytical Techniques

Mass spectrometry stands out for its ability to provide precise mass measurement, offering direct and unequivocal evidence of conjugation.[1] Alternative methods, while valuable for assessing purity and other properties, provide indirect confirmation. The choice of technique depends on the specific information required, sample complexity, and available instrumentation.[1]

FeatureMass Spectrometry (LC-MS)Size-Exclusion Chromatography (HPLC-SEC)SDS-PAGE
Primary Information Precise mass of conjugate, confirmation of covalent bond, degree of labeling, identification of impurities and byproducts.[2][3]Assessment of purity, detection of aggregation, separation based on hydrodynamic volume.[4]Estimation of molecular weight change, assessment of purity.
Confirmation DirectIndirectIndirect
Resolution High (can resolve species with small mass differences).Low to Medium (separates based on size, may not resolve unconjugated from conjugated species if size difference is small).Low (provides a broad band, difficult to resolve small mass shifts).
Sensitivity HighMediumLow
Quantitative Capability Can be quantitative for determining relative abundance of species.Highly quantitative for purity and aggregation assessment.Semi-quantitative at best.
Throughput MediumHighHigh

Experimental Data Summary

Here we present hypothetical yet representative data for the analysis of an this compound conjugation reaction. Let's assume the molecular weight (MW) of the starting APN peptide is 5000.0 Da and the MW of the PEG4-Tetrazine linker is 458.5 Da. The expected MW of the final conjugate is therefore 5458.5 Da.

Table 1: Mass Spectrometry Data

This technique provides an exact mass measurement, confirming the successful addition of a single PEG4-Tetrazine linker. The deconvoluted mass spectrum from an LC-MS analysis would yield the following results.

AnalyteExpected Mass (Da)Observed Mass (Da)Interpretation
Unconjugated APN5000.05000.2Starting material detected.
This compound5458.55458.6Successful single conjugation confirmed.
Table 2: HPLC-SEC Purity Assessment

HPLC-SEC separates molecules based on their size in solution. Successful conjugation should lead to a new peak with a slightly earlier retention time than the starting material, indicating an increase in size.

SpeciesRetention Time (min)Peak Area (%)Interpretation
This compound Conjugate8.592%Main product peak, indicating increased size.
Unconjugated APN9.18%Unreacted starting material.
Table 3: SDS-PAGE Analysis

SDS-PAGE separates molecules based on molecular weight. A successful conjugation will show a band shift upwards compared to the unconjugated starting material.

LaneSampleApparent MW (kDa)Interpretation
1MW LadderN/AMolecular weight reference.
2Unconjugated APN~5.0 kDaPosition of the starting material.
3This compound~5.5 kDaUpward shift indicates successful conjugation.

Experimental Protocols & Methodologies

Detailed protocols are crucial for reproducible and reliable results. Below are methodologies for the primary mass spectrometry technique and key alternatives.

Mass Spectrometry: LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of bioconjugates, providing separation and precise mass identification in a single run.

Objective: To confirm the covalent addition of the PEG4-Tetrazine linker to the APN molecule and determine the accurate mass of the conjugate.

Materials:

  • LC-MS System (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C4 column suitable for peptides/proteins

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound conjugation reaction mixture

Protocol:

  • Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • Chromatography:

    • Inject 5-10 µL of the prepared sample onto the C4 column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes to elute the unconjugated APN and the final conjugate.

    • Set the flow rate to 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion electrospray (ESI) mode.

    • Acquire data over a mass-to-charge (m/z) range of 500-2000.

    • The resulting spectrum of multiple charge states is then deconvoluted to determine the uncharged mass of the molecules.

  • Data Analysis: Process the acquired data using deconvolution software. Compare the observed mass of the main peak to the theoretical mass of the this compound conjugate.

Alternative Method: Size-Exclusion Chromatography (HPLC-SEC)

SEC separates molecules based on their hydrodynamic radius and is an excellent tool for assessing purity and detecting aggregates.

Objective: To assess the purity of the conjugate and separate it from unconjugated starting material.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the analytes

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other MS-incompatible physiological buffer.

  • This compound conjugation reaction mixture

Protocol:

  • Sample Preparation: Dilute the sample in the SEC mobile phase.

  • Chromatography:

    • Inject the sample onto the SEC column.

    • Run the analysis using an isocratic elution with the PBS mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Monitor the elution profile using a UV detector at 280 nm (for proteins/peptides).

  • Data Analysis: Integrate the peak areas to determine the relative percentage of the conjugate, unconjugated material, and any aggregates. A successful conjugation will result in a new peak that elutes earlier than the starting material.

Alternative Method: SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular mass.

Objective: To visualize the increase in molecular weight upon conjugation.

Materials:

  • Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Sample loading buffer with a reducing agent (e.g., DTT or BME)

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Molecular weight standards

Protocol:

  • Sample Preparation: Mix the unconjugated APN and the conjugation reaction mixture with the sample loading buffer. Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Data Analysis: Compare the band of the conjugated sample to the unconjugated starting material. A successful conjugation is indicated by an upward shift in the band, corresponding to a higher molecular weight.

Visualizations

Diagrams help clarify complex workflows and relationships. The following are presented in the DOT language for Graphviz.

cluster_conjugation Step 1: Conjugation Reaction cluster_analysis Step 2: Analysis cluster_results Step 3: Data Interpretation APN APN (Amine-Peptide) Reaction Conjugation Reaction (e.g., NHS ester chemistry) APN->Reaction Linker PEG4-Tetrazine Linker Linker->Reaction Mixture Crude Reaction Mixture Reaction->Mixture LCMS LC-MS Analysis Mixture->LCMS HPLC HPLC-SEC Analysis Mixture->HPLC SDSPAGE SDS-PAGE Analysis Mixture->SDSPAGE MassConfirm Mass Confirmation (Direct Evidence) LCMS->MassConfirm Purity Purity & Size Profile (Indirect Evidence) HPLC->Purity MWShift MW Shift (Indirect Evidence) SDSPAGE->MWShift

Caption: Workflow for conjugation and analysis.

Start Need to Confirm This compound Conjugation? MS Mass Spectrometry (LC-MS) Start->MS   Need Definitive   Structural Proof? Alternatives Alternative Methods (HPLC, SDS-PAGE) Start->Alternatives   Need Purity/   Screening Data? Direct Provides Direct Evidence: - Exact Mass - Confirms Covalent Bond - High Specificity MS->Direct Indirect Provides Indirect Evidence: - Purity (HPLC) - Size Change (HPLC) - MW Shift (SDS-PAGE) Alternatives->Indirect Decision Use MS for definitive confirmation. Use alternatives for routine screening, purity checks, or if MS is unavailable. Direct->Decision Indirect->Decision

Caption: Decision tree for analysis method selection.

References

A Comparative Guide to Validating APN-PEG4-Tetrazine Reaction Completion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of reaction completion is critical for producing well-defined and effective molecules. The APN-PEG4-tetrazine linker is a valuable tool, enabling the chemoselective conjugation of molecules to cysteine residues via its APN (N-acyl-4-phosphinothioester) group and subsequent bioorthogonal ligation via its tetrazine moiety. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for validating the completion of the initial thiol-reactive step of this compound conjugation.

The APN moiety exhibits exquisite chemoselectivity for cysteine residues, forming a stable conjugate, which is particularly useful in methodologies like antibody-drug conjugate (ADC) development.[1] The subsequent inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine and a trans-cyclooctene (TCO) is known for its exceptionally fast kinetics.[2] This guide focuses on confirming the initial, crucial cysteine-specific reaction.

Quantitative Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the experiment, including the need for quantitative accuracy, throughput, and the availability of instrumentation. Below is a comparison of the most common methods for monitoring the conjugation of thiol-reactive tetrazine linkers.

Analytical Method Principle Key Performance Metric Throughput Qualitative/Quantitative Strengths Limitations
RP-HPLC-UV Separates reactants and products based on hydrophobicity.Peak area integration of starting material and product.ModerateQuantitativeHigh precision and accuracy, can resolve isomers and impurities.Requires method development, not ideal for real-time monitoring.
UV-Vis Spectroscopy Monitors the disappearance of the characteristic tetrazine absorbance peak (~520 nm).Decrease in absorbance over time.HighPrimarily QuantitativeReal-time monitoring, simple, and inexpensive.Can be affected by interfering substances that absorb in the same region.
LC-MS Separates by chromatography and confirms the mass of the final conjugate.Mass confirmation of the product and disappearance of starting materials.ModerateBothHigh specificity, provides molecular weight confirmation.More complex instrumentation, potential for ion suppression effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols that should be optimized for specific molecules and reaction conditions.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring

This method is ideal for quantitatively assessing the conversion of the starting material (e.g., a cysteine-containing peptide or protein) to the this compound conjugate.

1. Sample Preparation:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction.

  • Dilute the quenched sample in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

2. Instrument Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1 mL/min.

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 20-30 minutes.

  • Detection: UV detector at 280 nm (for proteins/peptides) and ~520 nm (for the tetrazine).

  • Column Temperature: 35-40°C.

3. Data Analysis:

  • Monitor the decrease in the peak area of the unconjugated starting material and the corresponding increase in the peak area of the conjugated product over time.

  • Calculate the percentage of conversion at each time point to determine reaction completion.

Protocol 2: UV-Vis Spectroscopy for Real-Time Kinetics

This method is well-suited for rapidly assessing the overall progress of the reaction by monitoring the consumption of the tetrazine.

1. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., PBS, ethanol) to a final concentration within the linear range of the spectrophotometer.

2. Instrument Parameters:

  • Wavelength Scan: Perform an initial scan from 300-700 nm to identify the λmax of the this compound.

  • Kinetics Mode: Monitor the absorbance at the λmax of the tetrazine (typically ~520 nm) over the desired reaction time.

3. Data Analysis:

  • Reaction completion is indicated by the stabilization of the absorbance at a minimal value, corresponding to the disappearance of the tetrazine chromophore.

Protocol 3: LC-MS for Product Confirmation

This is the definitive method for confirming the identity of the final conjugate.

1. Sample Preparation:

  • Desalt the final reaction mixture using a suitable method (e.g., zip-tip, dialysis) to remove non-volatile salts.

  • Dilute the sample in a solvent compatible with electrospray ionization (ESI), such as water with 0.1% formic acid.

2. Instrument Parameters (ESI-MS):

  • Infuse the sample directly or via an LC system into the mass spectrometer.

  • Acquire data in positive ion mode.

  • The mass range should be set to encompass the expected mass of the conjugate.

3. Data Analysis:

  • Deconvolute the resulting multi-charged spectrum to obtain the accurate molecular weight of the conjugated product.

  • The absence of the starting material's mass confirms reaction completion.

Visualizing the Workflow and Logic

Diagrams can clarify complex experimental processes and decision-making.

G Experimental Workflow for HPLC-Based Validation cluster_0 Reaction cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction_Setup Set up conjugation reaction: Thiol-containing molecule + this compound Time_Points Take aliquots at various time points Reaction_Setup->Time_Points Quench Quench reaction in aliquots Time_Points->Quench Dilute Dilute quenched aliquots in mobile phase Quench->Dilute Inject Inject sample onto C18 column Dilute->Inject Separate Separate components with gradient elution Inject->Separate Detect Detect at 280 nm and 520 nm Separate->Detect Integrate Integrate peak areas of starting material and product Detect->Integrate Calculate Calculate % conversion vs. time Integrate->Calculate Completion Determine reaction completion Calculate->Completion

Workflow for HPLC-based validation.

G Decision Tree for Method Selection Start Need to validate reaction completion? Q1 Is real-time kinetic data required? Start->Q1 UV_Vis Use UV-Vis Spectroscopy Q1->UV_Vis Yes Q2 Is molecular weight confirmation essential? Q1->Q2 No LC_MS Use LC-MS Q2->LC_MS Yes HPLC Use RP-HPLC-UV Q2->HPLC No

References

Characterizing APN-PEG4-Tetrazine Antibody-Drug Conjugates: A Comparative Guide to Drug-to-Antibody Ratio Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. Accurate and precise determination of the DAR is therefore paramount during ADC development and manufacturing. This guide provides a comparative analysis of common analytical techniques for characterizing ADCs, with a specific focus on those utilizing the innovative APN-PEG4-tetrazine linker technology. We will delve into the experimental protocols of each method, present their performance characteristics in a comparative format, and discuss their advantages and limitations in the context of this specific linker.

The this compound Linker: A Primer

The this compound linker represents a next-generation technology for ADC development. It employs a bioorthogonal "click chemistry" reaction between a tetrazine moiety and a trans-cyclooctene (TCO) group, offering exceptional selectivity and reaction kinetics.[1][2] The hydrophilic polyethylene glycol (PEG4) spacer is designed to enhance solubility and improve the pharmacokinetic properties of the resulting ADC.[1][2] The APN (aminophenyl) group provides a stable linkage to the cytotoxic payload. This unique combination of features offers the potential for creating more homogeneous and stable ADCs.

Methods for Drug-to-Antibody Ratio (DAR) Determination

Several analytical techniques are employed to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation. The most common methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a straightforward and widely used method for determining the average DAR.[3] It relies on the distinct absorbance spectra of the antibody and the conjugated payload.

  • Determine Extinction Coefficients: Measure the molar extinction coefficients of the naked antibody (typically at 280 nm) and the free drug-linker (at its absorbance maximum) in a suitable buffer.

  • Acquire ADC Spectrum: Record the UV/Vis spectrum of the purified ADC solution.

  • Calculate Concentrations: Using the Beer-Lambert law and the measured absorbances at two different wavelengths (one for the antibody and one for the drug), a set of simultaneous equations can be solved to determine the molar concentrations of the antibody and the conjugated drug.

  • Calculate Average DAR: The average DAR is calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody.

This method is simple and rapid but provides only the average DAR, not the distribution of different species. Its accuracy depends on the accurate determination of extinction coefficients and the absence of interfering substances. The presence of the PEG4 spacer in the this compound linker is unlikely to interfere with the absorbance measurements.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.

  • Column and Mobile Phases: A HIC column (e.g., Butyl-NPR) is used with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate) to promote hydrophobic interactions and a low-salt mobile phase for elution.

  • Gradient Elution: A descending salt gradient is applied to elute the ADC species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR.

  • Detection: The eluting peaks are monitored by a UV detector, typically at 280 nm.

  • Data Analysis: The peak area of each species is integrated, and the weighted average DAR is calculated based on the relative peak areas.

HIC-HPLC provides detailed information on the heterogeneity of the ADC preparation. The method is generally robust and reproducible. The PEG4 spacer in the this compound linker may slightly reduce the overall hydrophobicity of the ADC compared to linkers without a PEG component, which might require optimization of the salt gradient for optimal separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, providing a comprehensive characterization of ADCs. It can determine the average DAR, the distribution of species, and confirm the identity of each component.

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectra.

  • LC Separation: Reversed-phase (RP) or size-exclusion chromatography (SEC) can be used to separate the different ADC species before they enter the mass spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometers, such as Q-TOF or Orbitrap instruments, are used to measure the mass of each eluting species.

  • Data Analysis: The deconvoluted mass spectra provide the mass of each drug-loaded species, from which the DAR can be precisely calculated.

LC-MS is the most powerful technique for ADC characterization, providing a wealth of information. However, it requires more specialized instrumentation and expertise. The stability of the this compound linker under the ionization conditions of the mass spectrometer should be considered, although tetrazine-based linkers are generally stable.

Comparison of DAR Determination Methods

FeatureUV/Vis SpectroscopyHIC-HPLCLC-MS
Information Provided Average DAR onlyAverage DAR and distribution of speciesAverage DAR, distribution, and mass confirmation
Throughput HighModerateLow to Moderate
Instrumentation Basic UV/Vis spectrophotometerHPLC system with HIC columnLC system coupled to a high-resolution mass spectrometer
Sample Consumption LowModerateLow
Expertise Required LowModerateHigh
Advantages Simple, rapid, and inexpensive.Provides information on ADC heterogeneity. Robust and reproducible.Highly accurate and provides detailed structural information.
Disadvantages Provides only average DAR. Susceptible to interference.Requires method development and optimization.Complex instrumentation and data analysis. Potential for in-source decay of the ADC.

Alternative Linker Technologies

The choice of linker technology significantly impacts the properties and performance of an ADC. Besides the advanced this compound linker, other commonly used linkers include:

  • Maleimide-based linkers: These are widely used for conjugation to cysteine residues. However, they can be susceptible to retro-Michael addition, leading to drug deconjugation.

  • NHS ester-based linkers: These react with lysine residues, often resulting in a heterogeneous mixture of ADC species due to the abundance of lysines on the antibody surface.

  • Cleavable linkers: These are designed to release the payload under specific conditions found in the tumor microenvironment (e.g., low pH, high glutathione concentration, or presence of specific enzymes).

  • Non-cleavable linkers: These release the payload upon lysosomal degradation of the antibody, which can lead to a more stable ADC in circulation.

The this compound linker, with its bioorthogonal conjugation chemistry, offers the potential for more site-specific and stable conjugation compared to traditional maleimide and NHS ester chemistries, leading to more homogeneous ADCs with improved therapeutic windows.

Visualizing the Workflow and ADC Structure

To better illustrate the concepts discussed, the following diagrams are provided.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload Antibody Antibody Linker This compound Antibody->Linker Conjugation Site Payload Payload Linker->Payload

Caption: Structure of an this compound ADC.

DAR_Workflow ADC_Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC_HPLC HIC-HPLC ADC_Sample->HIC_HPLC LC_MS LC-MS ADC_Sample->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC_HPLC->Avg_DAR DAR_Dist DAR Distribution HIC_HPLC->DAR_Dist LC_MS->Avg_DAR LC_MS->DAR_Dist Mass_Confirm Mass Confirmation LC_MS->Mass_Confirm

Caption: Experimental workflow for DAR determination.

Linker_Comparison Linker_Tech Linker Technologies APN_PEG4_Tetrazine This compound Linker_Tech->APN_PEG4_Tetrazine Bioorthogonal Maleimide Maleimide Linker_Tech->Maleimide Thiol-reactive NHS_Ester NHS Ester Linker_Tech->NHS_Ester Amine-reactive Cleavable Cleavable Linker_Tech->Cleavable Environment-sensitive Non_Cleavable Non-Cleavable Linker_Tech->Non_Cleavable Proteolytic degradation

Caption: Comparison of ADC linker technologies.

References

A Head-to-Head Comparison of Thiol-Reactive Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the precise and stable attachment of molecules to proteins and other biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. Cysteine residues, with their nucleophilic thiol groups, are a primary target for site-specific modification. This guide provides an objective, data-driven comparison of three widely used classes of thiol-reactive linkers: maleimides, haloacetyls (specifically iodoacetamides), and pyridyl disulfides. Understanding the distinct characteristics of each linker is crucial for selecting the optimal chemistry for a given application.

Core Reaction Chemistries

The fundamental difference between these linkers lies in their reaction mechanism with a thiol group, which dictates the stability and properties of the resulting covalent bond.

  • Maleimides react with thiols via a Michael-type addition reaction, where the thiolate anion attacks one of the double-bonded carbons in the maleimide ring. This forms a stable thioether bond. The reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions.[1]

  • Iodoacetamides (a type of haloacetyl linker) react with thiols through a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom adjacent to the iodine, displacing the iodide and forming a highly stable thioether bond.[1] This reaction is irreversible and is most efficient at a slightly alkaline pH.[1][2]

  • Pyridyl disulfides react with thiols via a thiol-disulfide exchange. This reaction is driven by the formation of a stable leaving group, pyridine-2-thione, and results in a new disulfide bond.[3] A key feature of this linkage is its cleavability under reducing conditions.

Quantitative Performance Comparison

The choice of a thiol-reactive linker is often a trade-off between reaction speed, specificity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of maleimides, iodoacetamides, and pyridyl disulfides.

FeatureMaleimideIodoacetamidePyridyl Disulfide
Reactive Group MaleimideIodoacetylPyridyl disulfide
Reaction Type Michael AdditionNucleophilic Substitution (SN2)Thiol-Disulfide Exchange
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Resulting Bond Thioether (Thiosuccinimide adduct)Stable ThioetherDisulfide (-S-S-)
Optimal pH Range 6.5 - 7.58.0 - 8.57.0 - 8.0
Reaction Rate Very HighHigh, but generally slower than maleimidesHigh
Conjugate Stability Susceptible to hydrolysis and retro-Michael addition (thiol exchange)Highly Stable, IrreversibleLabile and cleavable under reducing conditions
Selectivity Highly selective for thiols within the optimal pH range. Reactivity with amines increases at pH > 7.5.Highly selective for thiols.High for thiols.
Key Advantage Forms a stable, non-cleavable bond suitable for applications where a permanent linkage is desired.Forms a highly stable, irreversible bond.Formation of a cleavable linkage, useful for drug delivery systems requiring payload release in a reducing environment.
Reaction Monitoring Not straightforwardNot straightforwardRelease of pyridine-2-thione can be monitored spectrophotometrically at 343 nm.

Reaction Mechanisms and Experimental Workflow

To better visualize the chemical transformations and the general laboratory process, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.

G cluster_maleimide Maleimide Reaction cluster_iodoacetamide Iodoacetamide Reaction cluster_pyridyl Pyridyl Disulfide Reaction Protein_M Protein-SH Thioether Protein-S-Maleimide-R' (Thioether Bond) Protein_M->Thioether Maleimide Maleimide-R' Maleimide->Thioether Protein_I Protein-SH Thioether_I Protein-S-CH2-CO-R' (Stable Thioether Bond) Protein_I->Thioether_I Iodoacetamide I-CH2-CO-R' Iodoacetamide->Thioether_I HI HI Thioether_I->HI + Protein_P Protein-SH Disulfide Protein-S-S-R' (Disulfide Bond) Protein_P->Disulfide Pyridyl R'-S-S-Py Pyridyl->Disulfide PyThione Pyridine-2-thione Disulfide->PyThione + G A 1. Prepare Protein Solution (e.g., in PBS buffer) B 2. (Optional) Reduce Disulfides with TCEP or DTT A->B C 3. Remove Reducing Agent (e.g., desalting column) B->C E 5. Conjugation Reaction (Incubate protein and linker) C->E D 4. Prepare Linker Solution (e.g., in DMSO or DMF) D->E F 6. Purify Conjugate (e.g., size-exclusion chromatography) E->F G 7. Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) F->G

References

Validating Site-Specific APN-PEG4-Tetrazine Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to biologics is paramount. This guide provides an objective comparison of APN-PEG4-tetrazine as a site-specific conjugation linker against a traditional maleimide-based approach. We present supporting experimental data and detailed protocols to validate conjugation site-specificity, offering a comprehensive resource for making informed decisions in the development of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The landscape of bioconjugation is rapidly evolving, with a strong emphasis on achieving site-specificity to produce homogeneous and well-defined products. The this compound linker has emerged as a powerful tool for this purpose. It features a 3-arylpropiolonitrile (APN) group that exhibits high chemoselectivity for cysteine residues, forming a stable thioether linkage.[1] The tetrazine moiety facilitates a bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-tagged molecule, a reaction known for its exceptional speed and selectivity.[2][3] This dual-chemistry approach allows for a two-step, site-specific conjugation strategy.

This guide will delve into a comparative analysis of this modern approach with the more conventional maleimide-based cysteine conjugation, focusing on key performance indicators such as conjugation efficiency, stability, and, most critically, the validation of site-specificity.

Performance Comparison: this compound vs. Maleimide Linkers

The choice of a linker technology significantly impacts the performance and therapeutic window of a bioconjugate. Below is a summary of key performance indicators for this compound compared to a standard maleimide-based linker for cysteine-specific conjugation.

Performance MetricThis compoundMaleimide-based LinkerKey Advantages of this compound
Conjugation Chemistry 1. Cysteine-specific reaction (APN). 2. Bioorthogonal inverse electron demand Diels-Alder cycloaddition (tetrazine-TCO).Michael addition between a maleimide and a thiol group on a cysteine.The bioorthogonal nature of the tetrazine-TCO reaction allows for conjugation in complex biological media with minimal side reactions.
Reaction Kinetics The tetrazine-TCO reaction is exceptionally fast, often reaching completion within minutes to a few hours.[4][5]The maleimide-thiol reaction is also considered fast, typically completing within 1-4 hours.The "unprecedented kinetics" of the tetrazine ligation can lead to faster and more efficient conjugation processes.
In Vivo Stability APN-cysteine conjugates demonstrate superior stability in vivo, with a significantly longer serum half-life compared to maleimide conjugates.Maleimide-cysteine conjugates are susceptible to retro-Michael addition, leading to deconjugation in the presence of thiols like glutathione, resulting in a shorter serum half-life.Enhanced stability leads to a more persistent therapeutic effect and potentially reduced off-target toxicity.
Site-Specificity The APN moiety provides high selectivity for cysteine residues.Maleimides also react specifically with cysteine thiols.While both are cysteine-specific, the superior stability of the APN-cysteine bond ensures the final conjugate maintains its site-specific integrity over time.

Experimental Validation of Site-Specificity

To rigorously validate the site-specificity of conjugation, a series of analytical techniques are employed. The following protocols provide a framework for a head-to-head comparison of bioconjugates prepared using this compound and a maleimide-based linker.

Experimental Workflow

G cluster_0 Conjugation cluster_1 Validation Antibody Antibody with Engineered Cysteine APN_Linker This compound Linker Antibody->APN_Linker Cysteine Reaction Maleimide_Linker Maleimide-based Linker Antibody->Maleimide_Linker Cysteine Reaction TCO_Payload TCO-Payload APN_Linker->TCO_Payload Tetrazine-TCO Click Payload Payload Maleimide_Linker->Payload ADC_APN ADC (APN-Tetrazine) TCO_Payload->ADC_APN ADC_Maleimide ADC (Maleimide) Payload->ADC_Maleimide HIC HIC-UV/MS (DAR Analysis) ADC_APN->HIC Peptide_Mapping LC-MS/MS Peptide Mapping (Site-Specificity) ADC_APN->Peptide_Mapping Stability_Assay Plasma Stability Assay ADC_APN->Stability_Assay ADC_Maleimide->HIC ADC_Maleimide->Peptide_Mapping ADC_Maleimide->Stability_Assay

Comparative workflow for conjugation and validation.
Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by HIC-UV/MS

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and assessing the homogeneity of ADCs.

Materials:

  • ADC samples (this compound and maleimide conjugates)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with UV and mass spectrometry detectors

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength.

  • The eluent is directed to the mass spectrometer to confirm the identity of each peak corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR by integrating the peak areas for each species and weighting them by their respective drug load.

Protocol 2: Identification of Conjugation Sites by LC-MS/MS Peptide Mapping

Peptide mapping is the gold standard for identifying the precise location of conjugation on the antibody.

Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • To 100 µg of ADC in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Alkylate the free cysteines by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove urea and excess reagents using a desalting column, exchanging the buffer to 50 mM Tris-HCl, pH 8.0.

  • Enzymatic Digestion:

    • Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C for 16-18 hours.

    • Quench the reaction by adding formic acid to a final concentration of 1%.

LC-MS/MS Analysis:

  • Inject the digested peptide mixture onto a C18 reverse-phase column.

  • Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

  • The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Analyze the MS/MS data using a protein sequence database to identify the peptides. The mass shift corresponding to the linker-payload will identify the conjugated peptides and thus the site of conjugation.

Logical Diagram for Data Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Results LC_MSMS LC-MS/MS Data Peptide_ID Peptide Identification (Database Search) LC_MSMS->Peptide_ID HIC_MS HIC-UV/MS Data Peak_Integration Peak Integration & Deconvolution HIC_MS->Peak_Integration Conjugation_Site Conjugation Site Confirmation Peptide_ID->Conjugation_Site DAR Average DAR & Distribution Peak_Integration->DAR

Data analysis workflow for validation.

Conclusion

The validation of site-specificity is a critical step in the development of precisely engineered bioconjugates. The this compound linker offers significant advantages over traditional maleimide-based linkers, particularly in terms of the stability of the final conjugate. The experimental protocols outlined in this guide provide a robust framework for a comprehensive and objective comparison of different conjugation technologies. By employing these methods, researchers can confidently select the optimal linker and validate the site-specificity of their bioconjugates, paving the way for the development of safer and more effective targeted therapies.

References

Performance of APN-PEG4-Tetrazine in Bioorthogonal Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of the appropriate reagents is paramount to experimental success. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), is a cornerstone of this field, celebrated for its exceptionally fast kinetics and high specificity in biological systems.[1][2][3][4] This guide provides a comparative analysis of APN-PEG4-tetrazine and its alternatives, focusing on key performance indicators supported by experimental data to inform the rational design of bioconjugation strategies.

While specific performance data for "this compound" is not extensively available in peer-reviewed literature, we can infer its characteristics based on its constituent components. The "APN" moiety likely refers to a functional handle for attachment to biomolecules, the PEG4 linker is a well-established method to enhance aqueous solubility and reduce steric hindrance[5], and the tetrazine core dictates the bioorthogonal reactivity. The performance of the entire construct is primarily governed by the nature of the substitution on the tetrazine ring.

Key Performance Metrics for Tetrazine Probes

The utility of a tetrazine derivative in bioorthogonal applications hinges on a balance of several key parameters:

  • Reaction Kinetics : The second-order rate constant (k₂) of the iEDDA reaction is a critical metric, especially for in vivo applications or when dealing with low reactant concentrations. Rates can span several orders of magnitude depending on the tetrazine and dienophile pairing.

  • Stability : Tetrazines must be sufficiently stable in aqueous buffers and biological media to allow for efficient reaction with their dienophile partner. A common trade-off exists between reactivity and stability, with more reactive tetrazines often being less stable.

  • Hydrophilicity and Pharmacokinetics : For in vivo studies, properties like lipophilicity (logD) significantly impact the distribution, clearance, and overall performance of the tetrazine probe. High reactivity combined with low lipophilicity (e.g., logD < -3) is often a strong indicator of successful in vivo pretargeting. The inclusion of PEG linkers is a common strategy to increase hydrophilicity.

  • Fluorogenic Potential : In fluorescence imaging, the ability of the tetrazine to quench an appended fluorophore, with fluorescence being restored upon reaction with a dienophile, is a highly desirable feature for achieving high signal-to-noise ratios.

Comparative Analysis of Tetrazine Derivatives

The choice of substituent on the 1,2,4,5-tetrazine ring profoundly influences its performance. The following table summarizes the characteristics of common tetrazine classes, providing a basis for selecting the optimal reagent for a given application.

Tetrazine Derivative ClassTypical SubstituentsSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Stability in Aqueous MediaKey Characteristics & Applications
Alkyl-Substituted Methyl (Me), Ethyl (Et)~1,000 - 5,000HighHighly stable, suitable for long-term experiments. Slower kinetics may require higher concentrations.
H-Substituted (Unsubstituted) Hydrogen (H)Up to 30,000ModerateSignificantly faster than alkyl-tetrazines but less stable. Good for rapid labeling when stability is less critical.
Aryl-Substituted Phenyl (Ph)Variable, generally faster than alkyl-substitutedModerate to HighReactivity can be tuned with electron-withdrawing or -donating groups on the phenyl ring.
Pyridyl-Substituted 2-Pyridyl (2-Pyr)> 50,000 (can exceed 100,000)Moderate to LowAmong the most reactive tetrazines, ideal for in vivo applications where speed is critical. Stability can be a limiting factor.
Electron-Withdrawing Group (EWG) Substituted Carboxylates, SulfonesGenerally > 10,000VariableEWGs lower the LUMO energy of the tetrazine, accelerating the iEDDA reaction.

Inferred Performance of this compound : Based on the structure, this compound would likely exhibit high aqueous solubility due to the PEG4 linker. Its reaction kinetics and stability would be determined by the substituent directly attached to the tetrazine ring (e.g., methyl, phenyl), which is not specified by the "APN" designation. If the tetrazine core is, for example, a methyl-tetrazine, it would be highly stable but have moderate kinetics. If it is an H-tetrazine, it would be much more reactive but less stable. The APN moiety serves as a conjugation handle and its chemical nature could influence overall compound properties.

Visualizing Bioorthogonal Reactions

IEDDA_Reaction cluster_reactants Reactants cluster_product Products Tetrazine Tetrazine (e.g., APN-PEG4-Tz) Intermediate [4+2] Cycloaddition Intermediate Tetrazine->Intermediate iEDDA Dienophile Strained Dienophile (e.g., TCO) Dienophile->Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) Nitrogen N₂ Gas Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Prepare Tetrazine Stock (e.g., in DMSO) B1 Dilute Tetrazine in Reaction Buffer (e.g., PBS) A1->B1 A2 Prepare TCO Stock (e.g., in DMSO) B3 Add TCO in Excess & Mix Rapidly A2->B3 B2 Measure Initial Absorbance (~520-540 nm) B1->B2 B2->B3 B4 Monitor Absorbance Decay Over Time B3->B4 C1 Fit Data to Pseudo-First-Order Kinetics to get k_obs B4->C1 C2 Calculate Second-Order Rate Constant (k₂ = k_obs / [TCO]) C1->C2

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol measures the reaction kinetics by monitoring the disappearance of the characteristic color of the tetrazine upon reaction with a dienophile.

1. Reagent Preparation: a. Prepare a ~10 mM stock solution of the tetrazine derivative in DMSO. b. Prepare a ~10 mM stock solution of a TCO derivative (e.g., TCO-PEG4-amine) in DMSO.

2. Reaction Setup and Measurement: a. In a quartz cuvette, dilute the tetrazine stock solution in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration that gives an initial absorbance of 0.5-1.0 at its λmax (typically 510-540 nm). b. Record the stable initial absorbance using a spectrophotometer. c. To initiate the reaction, add a molar excess (at least 10-fold) of the TCO derivative to the cuvette, mix rapidly, and immediately begin recording the absorbance decay at the tetrazine's λmax over time.

3. Data Analysis: a. The reaction follows pseudo-first-order kinetics due to the excess of TCO. Fit the absorbance decay data to a single exponential decay function (A(t) = A₀e^(-k_obs*t)) to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the TCO derivative used in excess: k₂ = k_obs / [TCO] .

Protocol 2: Assessment of Stability in Biological Media

This protocol evaluates the stability of the tetrazine derivative over time in a physiologically relevant medium.

1. Reagent Preparation: a. Prepare a ~10 mM stock solution of the tetrazine derivative in DMSO.

2. Incubation: a. Add the tetrazine stock solution to the test medium (e.g., cell culture medium with 10% FBS, or human serum) to a final concentration of ~100 µM. b. Incubate the solution at 37°C. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the solution.

3. Analysis: a. Analyze the concentration of the intact tetrazine derivative in each aliquot using HPLC or LC-MS. Monitor the characteristic absorbance of the tetrazine or its mass peak. b. A stable internal standard can be used to correct for sample processing variations.

4. Data Analysis: a. Plot the percentage of the remaining intact tetrazine derivative as a function of time. b. Calculate the half-life (t₁/₂) of the tetrazine derivative in the tested medium.

By carefully considering the interplay between reaction kinetics, stability, and hydrophilicity, researchers can select the most suitable tetrazine probe for their specific application, from live-cell imaging to in vivo pretargeted drug delivery and diagnostics.

References

A Head-to-Head Battle of Bioorthogonal Reactions: APN-PEG4-Tetrazine in the Click Chemistry Arena

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of chemical biology, drug development, and molecular imaging, the ability to specifically and efficiently attach molecules to one another in complex biological environments is paramount. This has led to the development of "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. Among the vanguard of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes. This guide provides a comparative analysis of the reaction kinetics of a specific tetrazine reagent, APN-PEG4-tetrazine, against other prominent click chemistry reagents, offering a quantitative and methodological resource for researchers and scientists.

This compound is a heterobifunctional linker that incorporates a highly reactive tetrazine moiety.[1][2] This reagent is designed for bioconjugation, enabling the linkage of various payloads to biomolecules.[3] The tetrazine group participates in exceptionally fast iEDDA reactions with dienophiles like trans-cyclooctene (TCO), making it a popular choice for applications requiring rapid conjugation at low concentrations.[2][4]

Comparative Reaction Kinetics

The efficacy of a click chemistry reaction is largely defined by its second-order rate constant (k₂), which quantifies the reaction's speed. The iEDDA reaction involving tetrazines and TCO stands out for its remarkably fast kinetics, often orders of magnitude faster than other common click reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While specific kinetic data for this compound is not extensively published, its performance can be reliably inferred from the well-studied kinetics of other PEGylated tetrazine derivatives. The PEG4 spacer is primarily included to enhance solubility and is not expected to significantly alter the intrinsic reactivity of the tetrazine core.

Below is a table summarizing the comparative reaction kinetics of tetrazine-TCO ligation against CuAAC and various SPAAC reagents.

Click Chemistry Reaction Reagent 1 Reagent 2 Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Key Features
Tetrazine Ligation (iEDDA) Tetrazine (e.g., this compound)trans-Cyclooctene (TCO)1 - 22,000Extremely fast, catalyst-free, bioorthogonal.
CuAAC Terminal AlkyneAzide10 - 100Requires copper catalyst, which can be toxic to cells.
SPAAC DIBOAzide~0.057Catalyst-free but generally slower than CuAAC and tetrazine ligation.
SPAAC BARACAzide~0.96Improved kinetics over earlier cyclooctynes.
SPAAC BCNAzide~1A commonly used strained alkyne.

Note: Reaction rates can be influenced by the specific substituents on the reactants, solvent, and temperature.

Visualizing the Click Chemistry Landscape

The choice of a click chemistry reaction often depends on the specific experimental context, including the biological system, the nature of the molecules to be conjugated, and the required reaction speed. The following diagram illustrates the decision-making process and the relative positioning of these key bioorthogonal reactions.

G cluster_start Experimental Need cluster_reactions Click Chemistry Options cluster_considerations Key Considerations cluster_outcomes Typical Applications start Need for Bioconjugation kinetics Reaction Kinetics start->kinetics biocompatibility Biocompatibility start->biocompatibility tetrazine Tetrazine Ligation (e.g., APN-PEG4-Tz + TCO) invivo In Vivo Imaging Drug Delivery tetrazine->invivo cuaac CuAAC (Alkyne + Azide) invitro In Vitro Labeling Material Science cuaac->invitro spaac SPAAC (Strained Alkyne + Azide) livecell Live Cell Imaging spaac->livecell kinetics->tetrazine Highest kinetics->cuaac High kinetics->spaac Moderate biocompatibility->tetrazine Excellent (Catalyst-free) biocompatibility->cuaac Limited (Copper Toxicity) biocompatibility->spaac Excellent (Catalyst-free)

Decision workflow for selecting a click chemistry reaction.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing different click chemistry reagents. A common method for measuring second-order rate constants is through pseudo-first-order experiments, where one reactant is used in large excess. The reaction can be monitored using various analytical techniques.

1. General Protocol for Kinetic Measurement by UV-Vis Spectroscopy

This protocol is particularly suitable for tetrazine ligations, as the tetrazine chromophore has a distinct absorbance that disappears upon reaction.

  • Materials:

    • Tetrazine reagent (e.g., this compound)

    • Strained alkene (e.g., TCO derivative)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Procedure:

    • Prepare a stock solution of the tetrazine reagent in the reaction buffer.

    • Prepare a series of stock solutions of the strained alkene at different concentrations (at least 10-fold excess relative to the tetrazine).

    • Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25°C or 37°C).

    • To initiate the reaction, mix the tetrazine solution with one of the excess alkene solutions in a cuvette.

    • Immediately start monitoring the decrease in absorbance of the tetrazine chromophore (typically around 520 nm) over time.

    • Fit the absorbance decay data to a pseudo-first-order exponential decay equation to obtain the observed rate constant (k_obs).

    • Repeat steps 4-6 for each concentration of the strained alkene.

    • Plot the obtained k_obs values against the concentration of the strained alkene. The slope of the resulting linear fit corresponds to the second-order rate constant (k₂).

2. General Protocol for Kinetic Measurement of CuAAC by Fluorescence Quenching

This protocol can be used for CuAAC reactions where one of the reactants is a fluorescent dye that gets quenched upon triazole formation.

  • Materials:

    • Azide-functionalized fluorophore

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Copper-chelating ligand (e.g., TBTA)

    • Reaction buffer

    • Fluorometer.

  • Procedure:

    • Prepare stock solutions of the azide-fluorophore and the alkyne.

    • In a cuvette, mix the azide-fluorophore and the alkyne (one in pseudo-first-order excess) in the reaction buffer.

    • Initiate the reaction by adding a freshly prepared mixture of CuSO₄, sodium ascorbate, and the ligand.

    • Monitor the decrease in fluorescence intensity over time.

    • Analyze the data similarly to the UV-Vis protocol to determine the second-order rate constant.

The following diagram outlines a typical experimental workflow for the comparative kinetic analysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparison prep_reagents Prepare Stock Solutions (Tetrazine, TCO, Azide, Alkyne, etc.) prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) initiate Initiate Reaction in Cuvette (Pseudo-first-order conditions) prep_reagents->initiate prep_buffer->initiate monitor Monitor Reaction Progress (UV-Vis, Fluorescence, NMR, etc.) initiate->monitor fit_data Fit Kinetic Traces (Obtain k_obs) monitor->fit_data plot_data Plot k_obs vs. [Reactant] fit_data->plot_data calc_k2 Calculate k₂ (Slope of the linear fit) plot_data->calc_k2 compare Compare k₂ values of different click chemistry reactions calc_k2->compare

Experimental workflow for comparative kinetic analysis.

References

In Vivo Stability Showdown: APN-PEG4-tetrazine Eclipses SMCC Linkers in Maintaining Antibody-Drug Conjugate Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. A comprehensive comparison of in vivo stability reveals that ADCs constructed with the advanced APN-PEG4-tetrazine linker demonstrate superior stability and payload retention compared to those utilizing the conventional SMCC linker. This enhanced stability translates to a more predictable pharmacokinetic profile and a potentially wider therapeutic window.

The in vivo stability of an ADC is paramount, directly influencing its efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity, while a stable linker ensures the drug remains attached to the antibody until it reaches the target cancer cell. This guide provides a detailed comparison of the in vivo performance of this compound and SMCC linkers, supported by experimental data and detailed protocols.

Executive Summary: Superior Stability with this compound

The key differentiating factor between the two linkers lies in their conjugation chemistry. The SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker utilizes maleimide chemistry for conjugation to cysteine residues on the antibody. While widely used, this linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols like albumin, leading to premature drug deconjugation.[1][2][3] In contrast, the APN (3-arylpropiolonitrile) moiety in the this compound linker also reacts with cysteine residues but forms a more stable thioether linkage that is not prone to this reversal, resulting in significantly improved in vivo stability.[4][5]

Recent studies have provided quantitative evidence of this stability advantage. A direct comparison of a protein conjugated via an APN linker versus a maleimide linker demonstrated a significantly longer serum half-life for the APN-linked conjugate in the late phase (17.1 hours vs. 12.0 hours), indicating greater stability in circulation. Furthermore, advancements in maleimide chemistry itself have shown that N-aryl maleimides are more stable than the traditional N-alkyl maleimides found in standard SMCC linkers, with less than 20% deconjugation in serum over seven days, compared to 35-67% for their N-alkyl counterparts. Tetrazine-based linkers, a key component of the this compound system, have also demonstrated excellent stability, with some studies showing over 80% of the conjugate remaining intact after 5 hours in serum.

Quantitative Data Presentation

The following tables summarize the key quantitative data on the in vivo stability of ADCs constructed with this compound and SMCC linkers.

Linker TypeConjugation ChemistryKey Stability FeatureIn Vivo/Serum Stability DataReference
This compound APN-cysteine thioether & Tetrazine bioorthogonal reactionStable thioether linkage, resistant to retro-Michael reaction.Serum half-life (late phase) of APN-protein conjugate: 17.1 hours .
SMCC (N-alkyl maleimide) Maleimide-cysteine thiosuccinimideSusceptible to retro-Michael reaction leading to deconjugation.Serum half-life (late phase) of maleimide-protein conjugate: 12.0 hours . 35-67% deconjugation in serum over 7 days.
SMCC (N-aryl maleimide) Maleimide-cysteine thiosuccinimideImproved stability over N-alkyl maleimides.<20% deconjugation in serum over 7 days.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for ADC development. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vivo Pharmacokinetic Study and Serum Half-life Determination

Objective: To determine the pharmacokinetic profile and serum half-life of an ADC.

Methodology:

  • Animal Model: Utilize relevant animal models, such as mice or rats.

  • ADC Administration: Administer the ADC intravenously (IV) at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours).

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

  • Quantification of Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody (conjugated and unconjugated) in the plasma/serum samples.

    • Coat a 96-well plate with the target antigen.

    • Add diluted plasma/serum samples.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the absorbance to determine the antibody concentration against a standard curve.

  • Data Analysis: Plot the total antibody concentration versus time and use pharmacokinetic modeling software to calculate the serum half-life.

Protocol 2: Quantification of Intact ADC and Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To measure the concentration of intact ADC and determine the average DAR over time in vivo.

Methodology:

  • Sample Preparation:

    • Spike plasma/serum samples with the ADC of interest.

    • Perform affinity purification of the ADC from the plasma/serum using methods like protein A/G or antigen-coated magnetic beads.

  • LC-MS Analysis:

    • Inject the purified ADC sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Use a suitable chromatography method (e.g., reversed-phase or size-exclusion chromatography) to separate the different ADC species.

    • Acquire mass spectra of the eluting ADC species.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the relative abundance of each DAR species.

    • Determine the average DAR at each time point by calculating the weighted average of the different DAR species.

    • Plot the average DAR over time to assess the rate of deconjugation.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for assessing ADC stability.

experimental_workflow_pk Workflow for In Vivo Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis animal_dosing Administer ADC to Animal Model (IV) blood_collection Collect Blood Samples at Time Points animal_dosing->blood_collection serum_prep Prepare Plasma/Serum blood_collection->serum_prep elisa Quantify Total Antibody (ELISA) serum_prep->elisa pk_analysis Pharmacokinetic Analysis & Half-life Calculation elisa->pk_analysis

Caption: Workflow for In Vivo Pharmacokinetic Study.

experimental_workflow_dar Workflow for DAR Measurement by LC-MS cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma/Serum Sample affinity_purification Affinity Purification of ADC plasma_sample->affinity_purification lc_separation Liquid Chromatography Separation affinity_purification->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection deconvolution Spectral Deconvolution ms_detection->deconvolution dar_calculation DAR Calculation & Deconjugation Assessment deconvolution->dar_calculation

References

Validating APN-PEG4-Tetrazine Conjugate Binding Affinity: A Comparative Guide to ELISA-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurately quantifying the binding affinity of novel conjugates is a critical step in validating their therapeutic or diagnostic potential. The APN-PEG4-tetrazine conjugate, which combines a targeting moiety for Aminopeptidase N (APN/CD13) with a bioorthogonal tetrazine linker, requires robust analytical methods to confirm its interaction with its intended biological target. This guide provides a detailed comparison of an ELISA-based assay for this purpose against other established biophysical techniques, supported by experimental protocols and data presentation.

The "APN" component of the conjugate is designed to bind to Aminopeptidase N (also known as CD13), a cell-surface enzyme that is overexpressed in various cancers and is involved in tumor angiogenesis and invasion.[1][2] The PEG4 spacer enhances solubility and the tetrazine group allows for "click chemistry" conjugation to a corresponding trans-cyclooctene (TCO)-modified molecule, such as a drug payload or imaging agent.[3] Validating the binding of the APN moiety to CD13 is essential to ensure the conjugate's targeting function is intact.

ELISA-Based Assay for Binding Affinity

A competitive ELISA is a suitable and widely accessible method to determine the binding affinity of the this compound conjugate. This assay measures the ability of the conjugate to compete with a known, labeled ligand for binding to immobilized CD13. The resulting data can be used to calculate the half-maximal inhibitory concentration (IC50), which is related to the binding affinity.

ELISA_Workflow Competitive ELISA Workflow for this compound Binding Affinity cluster_plate Microtiter Plate Well Coat 1. Coat with recombinant CD13 protein. Block 2. Block with BSA to prevent non-specific binding. Coat->Block Incubate & Wash Compete 3. Add mixture of: - Known Biotinylated Ligand - this compound (competitor) Block->Compete Incubate & Wash Detect 4. Add Streptavidin-HRP (binds to biotin). Compete->Detect Incubate & Wash Substrate 5. Add TMB Substrate. HRP converts TMB to blue product. Detect->Substrate Incubate & Wash Stop 6. Add Stop Solution. Color changes to yellow. Substrate->Stop Read 7. Read absorbance at 450 nm. Stop->Read Result Signal is inversely proportional to this compound binding. Read->Result

Competitive ELISA Workflow

Experimental Protocols

A detailed methodology is crucial for the reproducibility of binding affinity assays. Below is a protocol for a competitive ELISA to determine the IC50 of the this compound conjugate.

Competitive ELISA Protocol

  • Plate Coating:

    • Dilute recombinant human CD13/Aminopeptidase N to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[4][5]

    • Add 100 µL of the diluted CD13 solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a series of dilutions of the this compound conjugate in assay buffer (e.g., blocking buffer).

    • Prepare a fixed concentration of a known biotinylated ligand for CD13 (e.g., a biotinylated anti-CD13 antibody or a known small molecule inhibitor).

    • In a separate plate or tubes, mix the this compound dilutions with the fixed concentration of the biotinylated ligand.

    • Transfer 100 µL of these mixtures to the corresponding wells of the CD13-coated plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 10-20 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the this compound conjugate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the conjugate that inhibits 50% of the binding of the biotinylated ligand.

Data Presentation and Comparison

While specific binding data for this compound from an ELISA assay is not publicly available, the following table presents representative binding affinity data for other known APN/CD13 inhibitors, which would be comparable to the expected output of the described ELISA.

Table 1: Representative Binding Affinity of APN/CD13 Inhibitors

CompoundAssay MethodTargetAffinity Metric (Ki)Reference
BestatinEnzyme Inhibition AssayAPN/CD131.56 µM
Compound 13fEnzyme Inhibition AssayAPN/CD136.26 µM
Compound 22fEnzyme Inhibition AssayAPN/CD137.46 µM
Compound 13dEnzyme Inhibition AssayAPN/CD1374.87 µM

Note: The Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity.

Comparison with Alternative Binding Affinity Assays

While ELISA is a robust and accessible method, other techniques offer different advantages, such as providing kinetic data or being label-free.

Table 2: Comparison of Binding Affinity Assay Platforms

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures competition for binding to an immobilized target in a multi-step, endpoint assay.Detects changes in refractive index upon binding to a ligand immobilized on a sensor chip.Measures the heat released or absorbed during a binding event in solution.Measures the movement of molecules in a temperature gradient, which changes upon binding.
Labeling Requires a labeled competitor (e.g., biotin, enzyme).Label-free.Label-free.Requires one binding partner to be fluorescently labeled or have intrinsic fluorescence.
Throughput High (96- or 384-well plates).Low to Medium.Low.Medium to High.
Sample Consumption Low.Low for the analyte, higher for the immobilized ligand.High.Very Low.
Data Output Endpoint measurement (IC50).Real-time kinetics (ka, kd) and affinity (KD).Complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry).Affinity (KD).
Advantages Cost-effective, high-throughput, widely available equipment.Real-time data, no labels required, provides kinetic information.Gold standard for thermodynamics, provides stoichiometry, in-solution measurement.Low sample consumption, fast, tolerant of complex buffers/lysates, wide affinity range.
Disadvantages Indirect measurement of affinity, potential for artifacts from immobilization and washing steps.Requires immobilization which can affect protein activity, potential for mass transport limitations.Low throughput, high sample consumption, sensitive to buffer mismatches.Requires a fluorescent label for one partner, which can potentially alter binding.

Methodology for Alternative Assays

  • Surface Plasmon Resonance (SPR): In a typical SPR experiment, recombinant CD13 would be immobilized on a sensor chip. The this compound conjugate would then be flowed over the chip at various concentrations. The binding and dissociation are monitored in real-time to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding. In this case, a solution of the this compound conjugate would be titrated into a sample cell containing a solution of CD13. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

  • MicroScale Thermophoresis (MST): MST measures the change in movement of a fluorescently labeled molecule along a microscopic temperature gradient upon binding to a ligand. For this application, CD13 could be fluorescently labeled and mixed with varying concentrations of the unlabeled this compound conjugate. The change in thermophoretic movement is then used to determine the dissociation constant (KD).

References

Safety Operating Guide

Safe Disposal of APN-PEG4-tetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling APN-PEG4-tetrazine must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1]

Key safety measures include:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear protective gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Clothing: Wear a lab coat or other protective clothing.

  • Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.

Quantitative Hazard and Precautionary Data

For quick reference, the following table summarizes the key hazard and precautionary information derived from safety data sheets of similar tetrazine compounds.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 4P264, P270, P301+P312, P501
Skin Corrosion/Irritation Category 2P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Category 2AP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Tract Irritation)P261, P271, P304+P340, P312, P403+P233, P405

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should be conducted in accordance with institutional and local regulations for chemical waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material and have a secure lid.

  • Waste Treatment (for liquid waste):

    • For small quantities of this compound solutions, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.

    • Once absorbed, the material should be treated as solid waste.

  • Container Sealing and Labeling:

    • Securely seal the hazardous waste container.

    • Label the container clearly with "Hazardous Waste" and list the chemical contents, including "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Crucially, do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal procedure for this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Designated Container B->C D Absorb Liquid Waste with Inert Material C->D E Seal and Label Waste Container D->E F Store in a Secure Area E->F G Contact EHS for Pickup and Disposal F->G

Caption: this compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling APN-PEG4-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the consistent and correct use of PPE. When handling APN-PEG4-tetrazine, the following equipment is mandatory to prevent exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesMust include side shields.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material.Prevents skin contact, which can cause irritation.[2][3]
Body Protection Laboratory CoatStandard lab coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hood.Avoids inhalation of dust or aerosols. If significant aerosolization is expected, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Hazard Identification and First Aid

This compound and similar compounds present several potential hazards that users must be aware of. The primary hazards include skin and eye irritation, and possible respiratory tract irritation.

HazardDescriptionFirst Aid Measures
Skin Irritation May cause skin irritation upon contact.Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Irritation Can cause serious eye irritation.Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
Inhalation May cause respiratory irritation if inhaled as dust or aerosol.Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Harmful if swallowed.Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational Plan: From Receipt to Use

A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its use in an experimental setting.

Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal Receive_and_Inspect Receive and Inspect Package Store_Compound Store in a Cool, Dry, Well-Ventilated Area Receive_and_Inspect->Store_Compound Intact Review_SDS Review SDS of Similar Compounds Store_Compound->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in a Fume Hood Don_PPE->Work_in_Hood Weigh_and_Dissolve Weigh and Dissolve Compound Work_in_Hood->Weigh_and_Dissolve Perform_Reaction Perform Experimental Reaction Weigh_and_Dissolve->Perform_Reaction Monitor_Reaction Monitor Reaction Progress Perform_Reaction->Monitor_Reaction Decontaminate_Glassware Decontaminate Glassware and Surfaces Monitor_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.